Product packaging for 2,6-Dichloro-1,5-naphthyridine(Cat. No.:CAS No. 27017-66-9)

2,6-Dichloro-1,5-naphthyridine

Numéro de catalogue: B1582902
Numéro CAS: 27017-66-9
Poids moléculaire: 199.03 g/mol
Clé InChI: GMQKLOANTBSSHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dichloro-1,5-naphthyridine (CAS: 27017-66-9) is a high-purity, solid heterocyclic compound with the molecular formula C₈H₄Cl₂N₂ and a molecular weight of 199.04 g/mol. It is characterized by its two chlorine atoms, which make it a versatile and valuable synthetic intermediate in organic chemistry and drug discovery. This compound is a key scaffold for the preparation of more complex molecules, particularly in the field of medicinal chemistry where 1,5-naphthyridine derivatives are known to exhibit a wide range of biological activities. The primary research value of this compound lies in its use as a precursor for potential tau pathology PET tracers in the study of Alzheimer's disease. Furthermore, 1,5-naphthyridine derivatives, accessible from intermediates like this, have demonstrated significant antiproliferative, antibacterial, antiparasitic, and antiviral activities in scientific literature. Beyond pharmaceuticals, this chemical family finds applications in materials science, including the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors. Handling and Safety: This product is For Research Use Only (RUO) and is strictly not for medicinal, household, or personal use. It requires careful handling in a well-ventilated place with suitable personal protective equipment, including gloves and safety goggles. To ensure stability, it should be stored in a tightly closed container under an inert atmosphere at 2-8°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2 B1582902 2,6-Dichloro-1,5-naphthyridine CAS No. 27017-66-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,6-dichloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQKLOANTBSSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345879
Record name 2,6-Dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27017-66-9
Record name 2,6-Dichloro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27017-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Dichloro-1,5-naphthyridine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dichloro-1,5-naphthyridine

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of this compound, a pivotal building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and robust, self-validating protocols.

Strategic Importance of this compound

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] The introduction of chloro-substituents at the 2- and 6-positions creates a highly versatile intermediate. These chlorine atoms act as excellent leaving groups for subsequent nucleophilic substitution and cross-coupling reactions, enabling the rapid diversification of the core structure.[3] This makes this compound an invaluable precursor for developing novel kinase inhibitors, anti-viral agents, and functional organic materials.[1]

Core Synthetic Strategy: Chlorination via N-Oxide Intermediates

While several synthetic routes to naphthyridine cores exist, such as the Skraup or Friedländer reactions, a highly effective and common method for introducing chlorine atoms at the 2- and 6-positions is through the activation of the parent heterocycle via N-oxidation.[1][4] This strategy is predicated on the principle that N-oxidation increases the electrophilicity of the pyridine ring, facilitating nucleophilic attack by a chlorinating agent.

The direct chlorination of 1,5-naphthyridine itself is often unselective. Therefore, a two-step process involving the formation of 1,5-naphthyridine 1,5-dioxide followed by treatment with a potent chlorinating agent like phosphorus oxychloride (POCl₃) is the authoritative method.[1][5]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination Start 1,5-Naphthyridine N_Oxide 1,5-Naphthyridine 1,5-Dioxide Start->N_Oxide m-CPBA or H₂O₂/AcOH Product This compound N_Oxide->Product POCl₃, Heat

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system; successful execution, confirmed by the characterization data in Section 3, validates the procedure.

Step 1: Preparation of 1,5-Naphthyridine 1,5-Dioxide

  • Rationale: The nitrogen atoms in the 1,5-naphthyridine core are nucleophilic and can be oxidized by a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. This oxidation step is critical for activating the C2 and C6 positions for subsequent chlorination.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,5-naphthyridine (1.0 eq) in glacial acetic acid.

    • To this solution, add hydrogen peroxide (30% aqueous solution, ~3.0 eq) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 12-16 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, 1,5-naphthyridine 1,5-dioxide, is collected by filtration, washed with cold water and diethyl ether, and then dried under vacuum.

Step 2: Chlorination to form this compound

  • Rationale: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent. The oxygen atoms of the N-oxide coordinate to the phosphorus atom, which facilitates a rearrangement and subsequent nucleophilic attack by chloride ions to displace the oxygen and install chlorine atoms at the 2- and 6-positions.[1]

  • Procedure:

    • In a fume hood, carefully add the dried 1,5-naphthyridine 1,5-dioxide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~10-15 eq) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Basify the acidic aqueous solution with a cold, concentrated sodium hydroxide or ammonium hydroxide solution to a pH of ~8-9.

    • Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or chloroform.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[5]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below serves as a benchmark for validating the synthetic outcome.[5]

Characterization_Workflow cluster_input Input cluster_techniques Analytical Techniques cluster_output Output Input Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Input->NMR MS Mass Spectrometry (MS) Input->MS IR Infrared Spectroscopy (IR) Input->IR MP Melting Point Analysis Input->MP Output Structural & Purity Confirmation NMR->Output MS->Output IR->Output MP->Output

Caption: Standard workflow for analytical characterization.

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for this compound.

Analysis Technique Parameter Expected Result
Appearance Physical StateWhite to off-white crystalline solid
Molecular Weight g/mol 199.03[6]
¹H NMR (CDCl₃, 400 MHz)δ (ppm)~8.6 (d, J ≈ 9 Hz, 2H, H-4/H-8), ~7.8 (d, J ≈ 9 Hz, 2H, H-3/H-7)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm)~152 (C2/C6), ~145 (C4a/C8a), ~139 (C4/C8), ~125 (C3/C7)
Mass Spec (EI) m/z198 (M⁺), 200 (M⁺+2), 202 (M⁺+4) in a ~9:6:1 ratio
Infrared (KBr) ν (cm⁻¹)~3050 (Ar C-H), ~1600-1550 (C=C/C=N stretch), ~800-750 (C-Cl stretch)
Melting Point °C~220-225 °C

Note: NMR chemical shifts are predictive and can vary slightly based on solvent and concentration.

Interpretation of Characterization Data
  • ¹H NMR: The molecule is symmetrical about its central axis. This results in a simple spectrum with only two signals, both doublets, corresponding to the two chemically equivalent sets of protons (H-3/H-7 and H-4/H-8). The coupling constant (J) of ~9 Hz is characteristic of ortho-coupling in such pyridine-like systems.

  • ¹³C NMR: The symmetry is also reflected in the ¹³C NMR spectrum, which should show only four distinct signals for the eight carbon atoms.

  • Mass Spectrometry: The mass spectrum is a definitive tool for confirming the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion (M⁺) with peaks at m/z 198 (containing two ³⁵Cl), 200 (one ³⁵Cl, one ³⁷Cl), and 202 (two ³⁷Cl) in an approximate intensity ratio of 9:6:1.[7]

  • Infrared Spectroscopy: The IR spectrum will confirm the presence of the aromatic rings and the carbon-chlorine bonds, consistent with the target structure.[7]

Standard Protocols for Data Acquisition
  • NMR Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

    • Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[7]

  • Mass Spectrometry (Electron Ionization - EI):

    • Sample Prep: Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or dichloromethane, or via a direct insertion probe) into the mass spectrometer.

    • Acquisition: Acquire the mass spectrum in EI mode.

    • Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.[7]

  • Infrared Spectroscopy (KBr Pellet):

    • Sample Prep: Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Pellet Formation: Compress the mixture in a pellet press to form a thin, translucent disc.

    • Acquisition: Place the pellet in the IR spectrometer and acquire the spectrum.[7]

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dichloro-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of a publicly accessible, fully assigned experimental spectrum, this guide presents a comprehensive predicted ¹H NMR spectrum based on established spectroscopic principles and data from analogous structures. The guide outlines the theoretical basis for the predicted chemical shifts and coupling constants, a standard experimental protocol for spectral acquisition, and a detailed interpretation of the spectral data. This document serves as a valuable resource for the structural elucidation and characterization of this compound and its derivatives.

Introduction to this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₈H₄Cl₂N₂. The 1,5-naphthyridine core, a bicyclic system containing two fused pyridine rings, is a significant scaffold in the development of novel therapeutic agents due to its diverse biological activities. The presence of two chlorine atoms at the 2- and 6-positions renders the molecule an important and versatile intermediate for further chemical modifications, often through nucleophilic substitution or cross-coupling reactions.

Accurate structural characterization is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy is one of the most powerful techniques for elucidating the molecular structure of organic compounds in solution. This guide provides an in-depth exploration of the expected ¹H NMR spectrum of this compound, offering insights into the electronic environment of the aromatic protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit a simple, symmetrical pattern, reflecting the molecule's C₂ symmetry. The spectrum is expected to consist of two distinct signals, each representing a pair of chemically equivalent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3, H-7~ 8.35Doublet (d)~ 8.8
H-4, H-8~ 7.60Doublet (d)~ 8.8

Note: These values are predicted based on the analysis of the parent 1,5-naphthyridine and related chlorinated pyridines in a non-polar deuterated solvent like CDCl₃. Actual experimental values may vary depending on the solvent, concentration, and instrument frequency.

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum is a direct consequence of the molecular structure of this compound. The molecule possesses a C₂ axis of symmetry that passes through the center of the C-4a-C-8a and N-1-N-5 bonds, rendering the protons at positions 3 and 7, as well as those at 4 and 8, chemically and magnetically equivalent.

Chemical Shifts

The chemical shifts of the aromatic protons in this compound are influenced by the electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms.

  • H-3 and H-7: These protons are situated ortho to the electron-withdrawing chlorine atoms and meta to the nitrogen atoms. The strong deshielding effect of the adjacent chlorine atoms is expected to shift these protons significantly downfield. In the parent 1,5-naphthyridine, the equivalent protons (H-2, H-6) appear at approximately 8.96 ppm[1]. The substitution of a chlorine atom at these positions removes these protons, and the protons at H-3 and H-7 are now adjacent to the chloro-substituted carbons. This is predicted to result in a chemical shift around 8.35 ppm.

  • H-4 and H-8: These protons are meta to the chlorine atoms and para to the nitrogen atoms. They are also part of a pyridine-like ring system. In unsubstituted 1,5-naphthyridine, the H-4 and H-8 protons resonate at approximately 8.46 ppm[1]. The introduction of chlorine atoms at the 2- and 6-positions will have a less pronounced, but still noticeable, deshielding effect on these protons compared to the H-3 and H-7 protons. This leads to a predicted chemical shift of around 7.60 ppm.

Multiplicity and Coupling Constants

The splitting pattern observed in the ¹H NMR spectrum provides information about the neighboring protons.

  • Coupling between H-3/H-7 and H-4/H-8: The protons H-3 and H-4 (and symmetrically, H-7 and H-8) are on adjacent carbon atoms, leading to vicinal coupling. This coupling is expected to give rise to two doublets. The magnitude of the coupling constant, ³JH3-H4 (and ³JH7-H8), is predicted to be around 8.8 Hz, which is a typical value for ortho-coupling in pyridine and its derivatives.

The simplified coupling network can be visualized as two independent AX spin systems.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2,6-Dichloro-1,5-naphthyridine in Modern Drug Discovery

This compound is a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug development. Its rigid, planar structure, punctuated by two reactive chlorine atoms, provides a versatile platform for the synthesis of a diverse array of complex molecules with significant biological activities. The precise arrangement of nitrogen atoms within the fused ring system imparts unique electronic and steric properties, making it a sought-after building block for targeted therapeutics.

For researchers and scientists engaged in the development of novel pharmaceuticals, an unambiguous structural characterization of this compound and its derivatives is paramount. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool. It provides a direct, non-destructive window into the carbon framework of the molecule, offering granular insights into the electronic environment of each carbon atom. This guide provides a comprehensive technical overview of the ¹³C NMR data for this compound, including predicted spectral assignments, a detailed experimental protocol for data acquisition, and the foundational principles underpinning the spectral interpretation.

Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2, C6~152Directly bonded to both a nitrogen and a chlorine atom, leading to significant deshielding.
C3, C7~125Influenced by the adjacent chloro-substituted carbon and the ring nitrogen, resulting in a downfield shift.
C4, C8~142Alpha to a ring nitrogen, causing a substantial deshielding effect.
C4a, C8a~148Bridgehead carbons adjacent to a nitrogen atom, experiencing a moderate deshielding effect.

Disclaimer: The chemical shifts presented are predictive and may vary slightly based on the solvent and experimental conditions used for data acquisition.

Foundational Principles of ¹³C NMR and Spectral Interpretation

The predicted chemical shifts are rooted in the fundamental principles of ¹³C NMR spectroscopy, primarily the concepts of shielding and deshielding. The electron density around a carbon nucleus dictates its resonance frequency in the presence of an external magnetic field.

  • Electronegative Substituents: The chlorine atoms at the C2 and C6 positions are highly electronegative. They withdraw electron density from the attached carbons, reducing the shielding effect and causing their signals to appear at a higher chemical shift (downfield).

  • Heteroatom Effects: The nitrogen atoms within the 1,5-naphthyridine ring system also exert a strong deshielding effect on the adjacent carbon atoms (C2, C4, C6, C8, C4a, and C8a). This is due to the electronegativity of nitrogen and the anisotropic effects of its lone pair of electrons.

  • Symmetry: The symmetrical nature of this compound simplifies its ¹³C NMR spectrum. Due to the molecule's C2 axis of symmetry, chemically equivalent carbons will have the same chemical shift, reducing the number of observed signals.

Experimental Protocol for ¹³C NMR Data Acquisition

The following detailed methodology provides a robust framework for acquiring high-quality ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and has minimal overlapping signals in the region of interest. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Concentration: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[1] A higher concentration will generally lead to a better signal-to-noise ratio in a shorter acquisition time.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrumental Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or higher field spectrometer:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard 30° pulse with proton decoupling.
Acquisition Time (AQ) ≥ 1.0 sEnsures adequate data points for good resolution.
Relaxation Delay (D1) 2.0 sAllows for sufficient relaxation of the carbon nuclei, particularly quaternary carbons.
Number of Scans (NS) ≥ 1024Due to the low natural abundance of ¹³C, a large number of scans is necessary to achieve a good signal-to-noise ratio.
Spectral Width (SW) 0 - 220 ppmCovers the typical range for carbon chemical shifts in organic molecules.
Temperature 298 KStandard ambient temperature for routine analysis.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for acquiring the ¹³C NMR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Instrumental Parameters load->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process analyze Baseline Correction & Referencing process->analyze interpret Peak Assignment & Interpretation analyze->interpret

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion: Empowering Drug Discovery through Precise Structural Elucidation

While direct experimental ¹³C NMR data for this compound remains to be published, the predictive analysis and detailed experimental protocol provided in this guide offer a robust framework for its structural characterization. For researchers in drug development, a thorough understanding and application of ¹³C NMR spectroscopy are crucial for validating synthetic pathways, confirming molecular structures, and ultimately, accelerating the discovery of novel therapeutics. The principles and methodologies outlined herein are designed to ensure the scientific integrity and trustworthiness of spectroscopic data, empowering confident decision-making in the laboratory.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the mass spectrometric analysis of 2,6-Dichloro-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a key synthetic intermediate, its unambiguous characterization is crucial for ensuring the quality and integrity of downstream applications.[1] Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and profound structural insight.[2] This document outlines optimized protocols for sample preparation, instrumentation, and data interpretation, focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) techniques. It serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of halogenated heterocyclic compounds.

Introduction: The Analytical Imperative

This compound (C₈H₄Cl₂N₂) is a solid heterocyclic compound with a molecular weight of 199.04 g/mol .[1] Its structure, featuring a naphthyridine core with two chlorine substituents, makes it a versatile precursor for a wide range of biologically active molecules and functional materials.[1] Given its role as a foundational building block, rigorous analytical characterization is not merely a procedural step but a fundamental requirement for quality control and successful research outcomes.

Mass spectrometry provides essential information, including precise molecular weight confirmation and structural details derived from fragmentation patterns.[3] This guide focuses on liquid chromatography-mass spectrometry (LC-MS) using electrospray ionization (ESI), a soft ionization technique ideal for nitrogen-containing heterocyclic compounds that are common in drug discovery.[4]

Experimental Design and Rationale

The successful mass spectrometric analysis of any compound hinges on a well-designed experiment. The choices of instrumentation, ionization source, and analytical parameters are dictated by the physicochemical properties of the analyte.

Instrumentation and Ionization Source Selection

For a small molecule like this compound, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended. These platforms provide accurate mass measurements, which are critical for confirming elemental composition.[5]

Ionization Source: Electrospray Ionization (ESI) ESI is the preferred method for this compound due to several factors:

  • Suitability for Nitrogen Heterocycles: The two nitrogen atoms in the naphthyridine ring are readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion.[4] This makes ESI in positive ion mode highly efficient.

  • Soft Ionization: ESI is a "soft" technique that minimizes in-source fragmentation, ensuring that the most abundant ion observed in the full scan MS1 spectrum is the protonated molecular ion.[6] This simplifies spectral interpretation and provides a clear indication of the molecular weight.

Liquid Chromatography (LC) Parameters

Coupling MS with liquid chromatography (LC-MS) is standard practice in pharmaceutical analysis, as it separates the analyte of interest from impurities, byproducts, and matrix components before it enters the mass spectrometer.[7]

  • Column: A reverse-phase C18 column is suitable for retaining a moderately polar compound like this compound.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is a standard starting point. The formic acid serves to acidify the mobile phase, promoting the protonation of the analyte and enhancing the ESI signal in positive ion mode.

  • Flow Rate: A typical analytical flow rate of 0.2-0.5 mL/min is appropriate.

Detailed Experimental Protocols

Adherence to a validated protocol is key to obtaining reproducible and reliable data.

Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Mass Spectrometry Workflow

The overall analytical workflow is a systematic process from sample injection to data analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis Prep Prepare 1-10 µg/mL Working Solution LC HPLC Separation (C18 Column) Prep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Full Scan MS1 (Identify [M+H]⁺) ESI->MS1 CID Targeted MS/MS (CID) (Select m/z 200.98) MS1->CID MS2 MS2 Scan (Acquire Fragment Ions) CID->MS2 Analyze Interpret Spectrum (Isotopes & Fragments) MS2->Analyze

Caption: High-level workflow for LC-MS/MS analysis.

Data Interpretation: Decoding the Mass Spectrum

The Molecular Ion and Its Isotopic Pattern

The most critical feature of the MS1 spectrum is the confirmation of the molecular weight. For this compound (exact mass: 197.9752), the protonated molecular ion [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of 198.9825.

A key structural signature is the isotopic pattern produced by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance).[8] A molecule with one chlorine atom exhibits a characteristic M and M+2 peak with an intensity ratio of approximately 3:1.[9][10] For a molecule with two chlorine atoms, this pattern becomes more complex, resulting in three primary peaks:

  • M: The ion containing two ³⁵Cl atoms.

  • M+2: The ion containing one ³⁵Cl and one ³⁷Cl atom.

  • M+4: The ion containing two ³⁷Cl atoms.

The theoretical intensity ratio for these peaks is approximately 9:6:1 .[10] Observing this distinct pattern provides high confidence in the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (in this case, the [M+H]⁺ ion at m/z ~199) and subjecting it to collision-induced dissociation (CID) to induce fragmentation.[11] The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure.

Based on the principles of fragmentation for halogenated heterocyclic compounds, several logical fragmentation pathways can be predicted for the [M+H]⁺ ion of this compound.[12][13]

Proposed Fragmentation Pathways:

  • Loss of HCl (-36 Da): A common fragmentation pathway for protonated chlorinated aromatic compounds is the neutral loss of hydrogen chloride. This would result in a fragment ion at m/z ~163.

  • Loss of Cl radical (-35 Da): Direct cleavage of a carbon-chlorine bond can lead to the loss of a chlorine radical. This would produce a fragment ion at m/z ~164.

  • Sequential Losses: The initial fragment ions can undergo further fragmentation. For example, the m/z 164 ion could subsequently lose a second chlorine radical to produce an ion at m/z ~129, or it could lose HCN (a common loss from nitrogen heterocycles) to yield a fragment at m/z ~137.[12]

G parent [M+H]⁺ m/z 199/201/203 frag1 [M+H - Cl]⁺ m/z 164/166 parent->frag1 - Cl• frag2 [M+H - HCl]⁺ m/z 163/165 parent->frag2 - HCl frag3 [M+H - 2Cl]⁺ m/z 129 frag1->frag3 - Cl• frag4 [M+H - Cl - HCN]⁺ m/z 137/139 frag1->frag4 - HCN

Caption: Proposed fragmentation pathways for [M+H]⁺.
Summary of Expected Mass Spectral Data

Ion SpeciesTheoretical m/z (Monoisotopic)DescriptionIsotopic Pattern
[M+H]⁺ 198.9825Protonated Molecular Ionm/z 199, 201, 203 (Ratio ~9:6:1)
[M+H - HCl]⁺ 162.9930Loss of Hydrogen Chloridem/z 163, 165 (Ratio ~3:1)
[M+H - Cl]⁺ 164.0192Loss of Chlorine Radicalm/z 164, 166 (Ratio ~3:1)
[M+H - Cl - HCN]⁺ 137.0136Sequential Loss of Cl and HCNm/z 137, 139 (Ratio ~3:1)
[M+H - 2Cl]⁺ 129.0555Loss of both Chlorine Radicalsm/z 129 (No Cl pattern)

Note: The m/z values listed are for the monoisotopic species (containing ³⁵Cl). The corresponding ions containing ³⁷Cl will appear at M+2.

Conclusion

The mass spectrometric analysis of this compound is a robust and highly informative method for its structural confirmation and purity assessment. By employing high-resolution LC-MS with electrospray ionization, analysts can confidently determine the molecular weight via the protonated molecular ion. The characteristic 9:6:1 isotopic cluster for the [M+H]⁺ ion serves as an unmistakable indicator of the presence of two chlorine atoms. Further structural verification is achieved through tandem MS, where predictable fragmentation pathways, such as the loss of HCl and Cl, provide a structural fingerprint. The protocols and interpretive guidance presented in this document offer a solid foundation for the successful analysis of this important chemical entity, ensuring data integrity in drug discovery and development pipelines.[2][7]

References

The Strategic Core: An In-Depth Technical Guide to the Crystal Structure and Applications of 2,6-Dichloro-1,5-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 1,5-Naphthyridine Core in Drug Discovery

Nitrogen-containing heterocycles are cornerstones of modern pharmaceuticals. The 1,5-naphthyridine ring system, a bicyclic aromatic compound with two nitrogen atoms, has garnered significant attention due to the diverse pharmacological properties of its derivatives. These compounds have shown promise as antibacterial, antiviral, anticancer, and anti-inflammatory agents. The introduction of halogen atoms, particularly chlorine, at the 2 and 6 positions of the 1,5-naphthyridine core creates a highly reactive and versatile intermediate. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups and the construction of complex molecular architectures. This strategic placement of reactive sites makes 2,6-dichloro-1,5-naphthyridine a valuable building block in the synthesis of targeted therapeutics.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Classical Synthetic Methodologies

Two of the most venerable and widely adapted methods for constructing the 1,5-naphthyridine ring system are the Skraup and Friedländer syntheses.

  • The Skraup Synthesis: This method involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent (such as 3-nitrobenzenesulfonic acid), and sulfuric acid.[1] The versatility of the Skraup reaction allows for the preparation of various substituted 1,5-naphthyridines by modifying the starting materials.[1] For instance, a modified Skraup synthesis utilizing 2,6-dichloro-3-nitrobenzoic acid and 6-methoxy-3-pyridinamine can lead to the formation of a complex dihydrobenzo[b][1][2]naphthyridin-10-one derivative.[3]

  • The Friedländer Synthesis: This approach involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive methylene group (e.g., a ketone or nitrile). This method is particularly useful for constructing fused 1,5-naphthyridine systems.[3]

Targeted Chlorination Strategies

Once the 1,5-naphthyridine core is assembled, the introduction of chlorine atoms at the 2 and 6 positions is typically accomplished through the chlorination of a precursor bearing oxygen-containing functional groups at these positions.

A common precursor is 2,6-dihydroxy-1,5-naphthyridine, which exists in its tautomeric form, 1,5-naphthyridine-2,6-dione. This dione can be converted to this compound by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

Another effective method involves the use of N-oxide intermediates. The 1,5-naphthyridine core can be oxidized to the corresponding 1,5-dioxide using a peracid like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent heating of the N-oxide in phosphorus oxychloride furnishes the desired this compound.[1] This strategy provides a regioselective pathway for chlorination.[1]

Experimental Protocol: Synthesis of this compound from 1,5-Naphthyridine-2,6-dione

  • Step 1: Preparation of 1,5-Naphthyridine-2,6-dione: Synthesize the dione precursor using an appropriate method, such as the cyclization of a suitable pyridine derivative.

  • Step 2: Chlorination: In a well-ventilated fume hood, suspend 1,5-naphthyridine-2,6-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Step 3: Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Step 5: Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Step 6: Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

The Crystal Structure of this compound Derivatives: A Window into Molecular Interactions

While a specific public entry for the crystal structure of this compound in major crystallographic databases is elusive, the structure has been established and confirmed through spectral data, correcting earlier misassignments in the literature.[1] The analysis of crystal structures of closely related 1,5-naphthyridine derivatives provides valuable insights into the geometric parameters and non-covalent interactions that govern the solid-state packing and, by extension, influence their biological activity.

For instance, the crystal structure of a dichlorido[2-(pyridin-2-yl-κN)-1,5-naphthyridine-κN]zinc(II) complex reveals a distorted tetrahedral coordination geometry around the zinc ion, with the 1,5-naphthyridine ligand participating in π–π stacking interactions in the crystal packing.[4] These stacking interactions are a common feature in the crystal structures of aromatic heterocyclic compounds and can play a significant role in ligand-receptor binding.

The planarity of the 1,5-naphthyridine ring system is a key feature, facilitating these stacking interactions and influencing the overall shape of the molecule. The introduction of substituents, including the chlorine atoms in this compound, can induce slight deviations from planarity and will significantly alter the electronic properties of the ring, thereby influencing intermolecular interactions such as halogen bonding and hydrogen bonding.

G A Synthesis of this compound Derivative B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D E Analysis of Molecular Geometry (Bond Lengths, Bond Angles, Torsion Angles) D->E F Analysis of Intermolecular Interactions (π-π Stacking, Hydrogen Bonding, Halogen Bonding) D->F G Correlation with Physicochemical Properties (Solubility, Stability) E->G F->G H Structure-Activity Relationship (SAR) Studies F->H G->H

Structure-Activity Relationships (SAR) of this compound Derivatives

The true power of this compound lies in its ability to serve as a scaffold for generating libraries of derivatives with diverse biological activities. The systematic modification of this core and the analysis of the resulting changes in biological potency provide crucial insights into the structural requirements for target engagement.

A study on novel bacterial topoisomerase inhibitors (NBTIs) incorporating a 1,5-naphthyridine motif revealed that substitutions at the C-2 and C-7 positions are critical for antibacterial activity. While this study focused on a different substitution pattern, the principle of positional importance holds. For derivatives of this compound, the reactivity of the chlorine atoms at C-2 and C-6 allows for the introduction of various substituents, and the nature of these substituents profoundly impacts the biological profile.

Key SAR Insights for 1,5-Naphthyridine Derivatives:

Position of SubstitutionImpact on Biological ActivityExample
C-2 Introduction of alkoxy (e.g., methoxy) or cyano groups can be favorable for antibacterial activity. The chlorine at this position in the parent compound allows for the introduction of a wide range of nucleophiles.
C-6 The chlorine at this position is also a key site for modification to modulate activity and physicochemical properties.
C-7 Halogen and hydroxyl substitutions at this position have been shown to be preferred in certain series of antibacterial agents.
Other Positions Substitutions on the other carbon atoms of the naphthyridine ring have generally been found to have a detrimental effect on the activity of NBTIs.

The electronic nature of the substituents is also a critical factor. Electron-withdrawing groups can enhance the electrophilicity of the naphthyridine ring, while electron-donating groups can increase its nucleophilicity. These electronic modulations can influence the binding affinity of the molecule to its biological target.

G A Initial Hit Compound (this compound Core) B Chemical Synthesis of Analogs (Modification at C-2 and C-6) A->B C Biological Screening (In vitro and/or In vivo assays) B->C D Data Analysis and SAR Identification C->D E Design of New Analogs (Based on SAR) D->E F Lead Optimization D->F E->B Iterative Cycle G Preclinical Candidate F->G

Applications in Drug Development

The versatility of the this compound scaffold has led to its exploration in various therapeutic areas.

  • Anticancer Agents: Many 1,5-naphthyridine derivatives have demonstrated potent antiproliferative activity. The ability to introduce diverse side chains at the 2 and 6 positions allows for the fine-tuning of interactions with specific cancer-related targets such as kinases.

  • Antibacterial Agents: As previously mentioned, 1,5-naphthyridine is a key component of novel bacterial topoisomerase inhibitors, a class of broad-spectrum antibacterial agents that are effective against drug-resistant strains.

  • Antiviral and Antiparasitic Agents: The 1,5-naphthyridine scaffold has also been investigated for its potential in developing antiviral and antiparasitic drugs.[1]

  • Neurodegenerative Diseases: this compound is a precursor for potential tau pathology PET tracers for the study of Alzheimer's disease.[1]

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in medicinal chemistry. Its straightforward synthesis and the reactivity of its chlorine atoms provide a robust platform for the generation of diverse chemical libraries. While the definitive crystal structure of the parent compound remains to be publicly deposited, the structural analysis of its derivatives, coupled with extensive SAR studies, provides a solid foundation for the rational design of novel therapeutic agents. The continued exploration of the chemical space around the 1,5-naphthyridine core, facilitated by the versatility of the 2,6-dichloro intermediate, holds immense promise for the discovery of next-generation drugs to address a wide range of unmet medical needs. Future work should focus on obtaining and analyzing the single crystal structure of this compound to provide a more precise understanding of its solid-state properties and to further refine computational models for drug design.

References

A Comprehensive Technical Guide to the Solubility of 2,6-Dichloro-1,5-naphthyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-1,5-naphthyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its role as a synthetic intermediate in the creation of complex molecular architectures.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and various analytical procedures. This in-depth technical guide provides a multi-faceted approach to determining the solubility of this compound. It amalgamates theoretical prediction methodologies with robust experimental protocols, offering a comprehensive framework for researchers. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Solubility in the Application of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that governs its behavior in various chemical and biological systems. In drug discovery and development, solubility profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. For synthetic chemists, knowledge of solubility is indispensable for reaction solvent selection, optimization of reaction conditions, and the design of effective crystallization and purification strategies.

This guide will navigate the user through a systematic approach to understanding and quantifying the solubility of this compound. We will begin with theoretical considerations and predictive models that offer a preliminary assessment of solubility, followed by qualitative and quantitative experimental techniques for precise determination.

Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₄Cl₂N₂[2]
Molecular Weight 199.03 g/mol [2]
Physical Form Solid
CAS Number 27017-66-9[1]
IUPAC Name This compound[2]

The presence of two chlorine atoms and two nitrogen atoms within the aromatic naphthyridine core imparts a specific polarity and potential for intermolecular interactions, which are key determinants of its solubility in different organic solvents.

Theoretical Prediction of Solubility

Before embarking on laboratory-based solubility studies, computational models can provide valuable initial estimates, guiding solvent selection and experimental design.

The "Like Dissolves Like" Principle

This fundamental principle of solubility is a useful starting point. This compound, with its halogen and nitrogen-containing heterocyclic structure, can be classified as a polar molecule. Therefore, it is anticipated to have better solubility in polar solvents compared to nonpolar hydrocarbon solvents.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3] The principle is that substances with similar HSP values are likely to be miscible.

HSP_Workflow cluster_estimation HSP Estimation for Solute cluster_solvent_data Solvent HSP Data cluster_prediction Solubility Prediction A Obtain Molecular Structure of This compound B Use Group Contribution Method (e.g., van Krevelen or Hoy) A->B C Calculate δD, δP, and δH for the Solute B->C E Calculate HSP Distance (Ra) between Solute and Solvents Ra² = 4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)² C->E D Compile HSP Values for a Range of Organic Solvents D->E F Rank Solvents by Ra (Smaller Ra indicates higher likelihood of solubility) E->F G Prioritize Solvents for Experimental Screening F->G

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility

Experimental validation is crucial for obtaining accurate solubility data. A tiered approach, starting with qualitative assessment and progressing to quantitative measurement, is recommended.

Qualitative Solubility Assessment

A simple, preliminary test can quickly classify the solubility of this compound in a range of solvents.

Protocol: Small-Scale Qualitative Solubility Test

  • Preparation: Dispense approximately 1-2 mg of this compound into separate small, clear glass vials.

  • Solvent Addition: To each vial, add a selected organic solvent dropwise (e.g., 0.1 mL increments) up to a total volume of 1 mL.

  • Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Classification: Visually inspect the solution against a dark background. Classify the solubility as:

    • Freely Soluble: Dissolves completely and rapidly.

    • Soluble: Dissolves completely after agitation.

    • Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: No apparent dissolution of the solid.

A suggested panel of solvents for initial screening, covering a range of polarities, is provided below.

Solvent ClassExamplesExpected Solubility (Hypothetical)
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileLikely Soluble to Freely Soluble
Polar Protic Methanol, EthanolLikely Soluble
Chlorinated Dichloromethane (DCM), ChloroformLikely Soluble
Ethers Tetrahydrofuran (THF)Potentially Sparingly Soluble
Ketones AcetonePotentially Soluble
Aromatic Hydrocarbons TolueneLikely Sparingly Soluble to Insoluble
Aliphatic Hydrocarbons Hexane, HeptaneLikely Insoluble
Quantitative Solubility Measurement: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6]

Shake_Flask_Method A Add excess this compound to a known volume of solvent in a sealed vial. B Equilibrate at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., orbital shaker) for a defined period (e.g., 24-48 hours). A->B C Allow undissolved solid to settle. B->C D Carefully withdraw an aliquot of the supernatant. C->D E Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. D->E F Quantify the concentration of the solute in the filtrate using a suitable analytical method (e.g., HPLC-UV). E->F G Calculate solubility (e.g., in mg/mL or mol/L). F->G

Caption: Step-by-step workflow of the shake-flask method for solubility determination.

Detailed Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Materials and Equipment:

    • This compound (solid)

    • Selected organic solvents (analytical grade)

    • Scintillation vials or other suitable sealed containers

    • Orbital shaker with temperature control

    • Centrifuge (optional)

    • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

  • Procedure:

    • Add an excess amount of solid this compound to a vial (ensure solid remains after equilibration).

    • Accurately add a known volume of the chosen solvent.

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

    • After the equilibration period, cease agitation and allow the vials to stand at the same constant temperature for a short period to allow the excess solid to sediment. Centrifugation can be used to facilitate this separation.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the sample through a syringe filter into a clean vial.

    • Dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample by HPLC-UV to determine the concentration of this compound.

    • The solubility is calculated from the measured concentration, taking into account the dilution factor.

High-Throughput Solubility Screening Methods

For rapid screening of solubility in multiple solvents or for analogue series, high-throughput methods are advantageous.

  • Nephelometry: This technique measures the light scattered by undissolved particles in a solution.[7][8][9] It is a rapid and automated method for determining kinetic solubility in a plate-based format. A sharp increase in light scattering as the compound concentration increases indicates precipitation and allows for the determination of the solubility limit.[10][11]

  • Thermogravimetric Analysis (TGA): TGA can be employed for the gravimetric determination of solubility in organic solvents.[12][13] This method involves preparing a saturated solution, taking a known volume, evaporating the solvent in the TGA instrument, and precisely measuring the mass of the remaining solute.[14]

Data Interpretation and Reporting

Solubility data should be reported with clear units (e.g., mg/mL, µg/mL, mM) and the temperature at which the measurement was performed. When comparing the solubility of this compound across different solvents, a summary table is highly effective.

Hypothetical Solubility Data for this compound at 25°C

SolventPolarity IndexSolubility ClassificationQuantitative Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)7.2Freely Soluble> 50
Dichloromethane (DCM)3.1Soluble10 - 20
Methanol5.1Soluble5 - 15
Acetone5.1Sparingly Soluble1 - 5
Toluene2.4Insoluble< 0.1
n-Hexane0.1Insoluble< 0.01

Conclusion and Field-Proven Insights

The solubility of this compound is a critical parameter that dictates its utility in both synthetic and pharmaceutical applications. This guide has provided a comprehensive framework for approaching solubility determination, from theoretical predictions to robust experimental protocols.

Key Takeaways for the Practicing Scientist:

  • Start with Predictions: Utilize principles like "like dissolves like" and consider computational models to guide your initial solvent selection. This can save significant time and resources.

  • A Tiered Experimental Approach is Efficient: Begin with rapid, small-scale qualitative tests to broadly classify solubility across a range of solvents. Then, for key solvents, perform rigorous quantitative measurements using the shake-flask method.

  • Equilibrium is Key: For thermodynamic solubility, ensuring that the system has reached equilibrium is paramount. This often requires agitation for 24 hours or more.

  • Analytical Method Validation: The accuracy of your quantitative solubility data is critically dependent on the reliability of your analytical method (e.g., HPLC). Ensure your method is validated for linearity, accuracy, and precision.

  • Context Matters: The choice of solvent will always depend on the specific application. For reaction chemistry, a solvent that provides good solubility at the reaction temperature is required. For purification, a solvent system where the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal for crystallization.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently and accurately determine the solubility of this compound, enabling its more effective use in advancing scientific discovery.

References

A Technical Guide to the Chemical Properties of Chlorinated 1,5-Naphthyridines: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine framework, a heterocyclic aromatic compound consisting of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and the presence of two nitrogen atoms offer unique opportunities for hydrogen bonding and other molecular interactions with biological targets. The great interest in 1,5-naphthyridines is fueled by their wide array of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1][4]

Chlorination of the 1,5-naphthyridine core dramatically enhances its utility as a synthetic intermediate. The introduction of a chlorine atom provides a reactive handle for subsequent functionalization, primarily through nucleophilic aromatic substitution reactions. This guide provides an in-depth exploration of the chemical properties of chlorinated 1,5-naphthyridines, with a focus on their synthesis, reactivity, and strategic application in the development of novel therapeutics.

Synthesis of Chlorinated 1,5-Naphthyridines: Forging the Core Intermediate

The preparation of chlorinated 1,5-naphthyridines typically involves a two-stage process: initial construction of the 1,5-naphthyridine ring system, followed by a chlorination step.

Core Synthesis of the 1,5-Naphthyridine Ring

Several classical and modern synthetic methodologies are employed to construct the 1,5-naphthyridine skeleton. The choice of method often depends on the desired substitution pattern of the final product.

  • Skraup Reaction: This is one of the oldest and most straightforward methods, involving the reaction of a 3-aminopyridine derivative with glycerol, typically in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.[1]

  • Friedländer Annulation: This method involves the condensation of a 3-amino-2-formylpyridine (or a related derivative) with a compound containing an activated methylene group (e.g., a ketone or β-ketoester). This versatile reaction allows for the introduction of various substituents on the newly formed ring.[5][6]

  • Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the Povarov reaction, offer a convergent approach to substituted tetrahydro-1,5-naphthyridines, which can be subsequently aromatized.[1][5]

Chlorination of the 1,5-Naphthyridine Core

The most common precursors for chlorinated 1,5-naphthyridines are the corresponding hydroxy-1,5-naphthyridines or 1,5-naphthyridinones. These are readily converted to their chloro-derivatives using standard chlorinating agents.

  • From 1,5-Naphthyridin-4(1H)-ones: Treatment of a 1,5-naphthyridin-4(1H)-one with phosphorus oxychloride (POCl₃) is a widely used method to afford the corresponding 4-chloro-1,5-naphthyridine.[1][7] This reaction proceeds via the formation of a phosphate ester intermediate which is then displaced by a chloride ion.

  • From 1,5-Naphthyridin-2(1H)-ones: Similarly, 2-chloro-1,5-naphthyridines can be synthesized from 1,5-naphthyridin-2(1H)-ones using reagents like phosphorus pentachloride (PCl₅) or POCl₃.[7]

Below is a general workflow for the synthesis of a chlorinated 1,5-naphthyridine from a 1,5-naphthyridinone precursor.

G cluster_synthesis Synthesis of 1,5-Naphthyridinone cluster_chlorination Chlorination Aminopyridine 3-Aminopyridine Derivative Condensation Condensation Aminopyridine->Condensation MalonicEster Malonic Ester Derivative MalonicEster->Condensation Cyclization Thermal Cyclization (e.g., Gould-Jacobs) Condensation->Cyclization Naphthyridinone 1,5-Naphthyridinone Cyclization->Naphthyridinone ChlorinatedNaphthyridine Chlorinated 1,5-Naphthyridine Naphthyridinone->ChlorinatedNaphthyridine Reaction ChlorinatingAgent Chlorinating Agent (e.g., POCl₃) ChlorinatingAgent->ChlorinatedNaphthyridine Reagent

Caption: General workflow for the synthesis of chlorinated 1,5-naphthyridines.

Chemical Reactivity: The Cornerstone of Versatility

The chemical reactivity of chlorinated 1,5-naphthyridines is dominated by the electron-deficient nature of the diazine rings, which makes the carbon atoms susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The hallmark of chlorinated 1,5-naphthyridines is their propensity to undergo nucleophilic aromatic substitution (SNAr).[1][5] The presence of the electronegative nitrogen atoms in the rings activates the chloro-substituted carbon towards attack by a wide range of nucleophiles. This reaction is a cornerstone for the diversification of the 1,5-naphthyridine scaffold in drug discovery programs.[1]

The general mechanism for the SNAr reaction on a chlorinated 1,5-naphthyridine is a two-step addition-elimination process.

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized over the aromatic system, including the nitrogen atoms, which contributes to the stability of this intermediate.

  • Elimination of the Leaving Group: Aromatization is restored by the expulsion of the chloride ion, yielding the substituted 1,5-naphthyridine product.

Caption: The addition-elimination mechanism of SNAr on a chlorinated 1,5-naphthyridine.

A variety of nucleophiles can be employed in the SNAr reaction with chlorinated 1,5-naphthyridines, including:

  • Amines: Reaction with primary and secondary amines is a common strategy to introduce diverse side chains, often crucial for modulating the biological activity and pharmacokinetic properties of the molecule.[1][7]

  • Alcohols and Phenols: Alkoxy and aryloxy derivatives can be prepared by reacting with the corresponding alcohols or phenols, typically in the presence of a base.

  • Thiols: Thiolates are excellent nucleophiles and react readily to form thioether linkages.[1]

Cross-Coupling Reactions

While SNAr is the most prevalent reaction, chlorinated 1,5-naphthyridines can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions provide alternative and powerful methods for C-C and C-N bond formation, respectively.

Spectroscopic Properties: Characterizing the Core

The structural elucidation of chlorinated 1,5-naphthyridines and their derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1H and 13C NMR Spectroscopy

The proton and carbon NMR spectra of 1,5-naphthyridines exhibit characteristic chemical shifts due to the influence of the two nitrogen atoms. The protons and carbons alpha to the nitrogen atoms are typically deshielded and appear at a lower field (higher ppm). Upon substitution of a chlorine atom, the chemical shifts of the adjacent protons and carbons are further influenced.

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for 1,5-Naphthyridine Derivatives

CompoundH-2H-3H-4H-6H-7H-8C-2C-3C-4C-6C-7C-8
1,5-Naphthyridine8.967.848.468.467.848.96151.5125.6136.1136.1125.6151.5
2-Chloro-1,5-naphthyridine-7.758.428.517.919.01153.3123.7136.6132.7129.6151.5
4-Chloro-1,5-naphthyridine8.897.65-8.957.789.02151.5122.7147.0132.7129.6153.3

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.[9]

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the molecular weight of chlorinated 1,5-naphthyridines. The presence of chlorine is readily identified by the characteristic isotopic pattern of 35Cl and 37Cl, which are present in an approximate 3:1 ratio.

Applications in Drug Discovery: A Scaffold for Innovation

The synthetic versatility of chlorinated 1,5-naphthyridines makes them highly valuable starting materials for the synthesis of a wide range of biologically active molecules.

Case Study: Development of Anti-Ebola Virus Agents

Recent research has highlighted the potential of 1,5-naphthyridine-based compounds as inhibitors of the Ebola virus.[1][7] In these studies, chlorinated 1,5-naphthyridines served as key intermediates. Microwave-assisted nucleophilic substitution with various amines allowed for the rapid generation of a library of substituted 1,5-naphthyridines, leading to the identification of potent anti-Ebola pharmacophores.[1]

Kinase Inhibitors

The 1,5-naphthyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. Chlorinated 1,5-naphthyridines provide a convenient entry point for the synthesis of libraries of compounds to probe the structure-activity relationships of these important drug targets.

Experimental Protocol: A Typical Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the amination of a chlorinated 1,5-naphthyridine, a common reaction in the synthesis of biologically active compounds.

Synthesis of a 4-amino-1,5-naphthyridine derivative

  • Reaction Setup: To a solution of 4-chloro-1,5-naphthyridine (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide, dioxane, or ethanol) in a sealed tube or microwave vial is added the desired amine (1.1 - 2.0 eq.) and a base (e.g., cesium carbonate, potassium carbonate, or triethylamine) (1.5 - 3.0 eq.).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80 °C and 150 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave irradiation can often accelerate the reaction.[1]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-1,5-naphthyridine derivative.

Conclusion

Chlorinated 1,5-naphthyridines are versatile and highly valuable intermediates in synthetic and medicinal chemistry. Their straightforward synthesis and the predictable reactivity of the chloro-substituent, particularly in nucleophilic aromatic substitution reactions, provide a robust platform for the development of novel small molecules with a wide range of therapeutic applications. The continued exploration of the chemistry of this important scaffold is expected to yield new and improved drug candidates for the treatment of a variety of diseases.

References

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions involving 2,6-dichloro-1,5-naphthyridine. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to deliver a nuanced understanding of the causality behind the reactivity of this heterocyclic compound. We will explore the profound electronic deactivation of the 1,5-naphthyridine core by its constituent nitrogen atoms and chloro-substituents, which renders classical electrophilic aromatic substitution (SEAr) challenging. This guide will dissect the theoretical underpinnings of this low reactivity, discuss potential reaction pathways for nitration as a representative example, and contrast these with the more facile nucleophilic substitution reactions that characterize this molecule. All mechanistic claims are supported by authoritative sources to ensure scientific integrity.

Introduction: The Unique Electronic Landscape of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a versatile synthetic intermediate.[1] Its utility stems from the strategic placement of reactive sites, primarily the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr).[1] However, its behavior in electrophilic substitution reactions is a subject that requires a detailed and cautious examination.

The 1,5-naphthyridine ring system is an isomer of diazanaphthalene, characterized by two fused pyridine rings.[1][2] This inherent structure is electron-deficient due to the presence of two electronegative nitrogen atoms, which exert a strong inductive and mesomeric electron-withdrawing effect on the carbocyclic core.[3] This electron deficiency is further intensified by the presence of two chloro-substituents at the 2- and 6-positions. The cumulative effect of these features makes the this compound ring system exceptionally resistant to attack by electrophiles.

The Challenge of Electrophilic Aromatic Substitution (SEAr) on this compound

Electronic Deactivation: A Double-Edged Sword

The same electronic factors that make this compound an excellent substrate for nucleophilic attack render it a poor candidate for electrophilic substitution. The two nitrogen atoms in the 1,5-naphthyridine core act as powerful electron sinks, reducing the electron density of the aromatic system and making it less attractive to positively charged or electron-deficient electrophiles.[3]

The addition of two chlorine atoms at the 2- and 6-positions further deactivates the ring towards electrophilic attack through their inductive electron-withdrawing effects. While halogens can donate electron density via resonance, their inductive effect typically dominates in electrophilic aromatic substitution, especially in already electron-poor systems.

Regioselectivity in a Highly Deactivated System

In the hypothetical scenario of a successful electrophilic attack, the regioselectivity would be governed by the directing effects of the nitrogen atoms and the chlorine substituents. The nitrogen atoms strongly deactivate the entire ring, but particularly the positions alpha and gamma to them. The chlorine atoms are ortho, para-directing deactivators.

Considering the structure of this compound, the C-3, C-4, C-7, and C-8 positions are available for substitution. The C-4 and C-8 positions are "para" to the nitrogen atoms and "meta" to the chlorine atoms. The C-3 and C-7 positions are "meta" to the nitrogen atoms and "ortho" to the chlorine atoms. In such a highly deactivated system, predicting the major product is complex and would likely result in a mixture of isomers under harsh conditions, with very low overall yield.

Nitration of this compound: A Case Study

Direct experimental evidence for the electrophilic substitution on this compound is scarce in the literature. However, we can extrapolate from the behavior of a similar, highly deactivated heterocyclic system: 2,6-dichloropyridine. The nitration of 2,6-dichloropyridine requires severe reaction conditions, utilizing a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.[2]

Hypothetical Reaction Mechanism

The nitration would proceed via the standard mechanism for electrophilic aromatic substitution, involving the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. This powerful electrophile would then attack the electron-deficient naphthyridine ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Substrate This compound Sigma_Complex Sigma Complex (Resonance Stabilized) Substrate->Sigma_Complex + NO₂⁺ Product Nitrated Product Sigma_Complex->Product + HSO₄⁻ - H₂SO₄

Caption: Hypothetical mechanism for the nitration of this compound.

Proposed Experimental Protocol (Based on 2,6-Dichloropyridine Nitration)

This protocol is provided as a theoretical starting point and should be approached with extreme caution due to the hazardous nature of the reagents and the likely low yield of the reaction.

Reagents and Equipment:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid.

  • To this cooled nitrating mixture, add this compound portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC.

  • Upon completion (or cessation of progress), cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome and Self-Validation: The yield of this reaction is expected to be low. The self-validating aspect of this protocol lies in the rigorous characterization of the product(s). Due to the possibility of multiple isomers, detailed analysis by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure and regiochemistry of the nitrated product.

Parameter Value Reference
Substrate2,6-Dichloropyridine[2]
Nitrating AgentFuming HNO₃ / Conc. H₂SO₄[2]
Temperature65 °C[2]
Reaction Time2 hours[2]
Yield46%[2]

Table 1: Nitration conditions for the analogous 2,6-dichloropyridine.

Alternative Functionalization Strategies: The Path of Least Resistance

Given the significant challenges associated with electrophilic substitution, functionalization of this compound is overwhelmingly achieved through nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring system, which hinders electrophilic attack, greatly facilitates nucleophilic substitution at the carbon atoms bearing the chlorine atoms.[1] This is the most common and synthetically useful reaction for this class of compounds. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloride ions.

SNAr_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reaction Product 2-Nu-6-chloro-1,5-naphthyridine or 2,6-di-Nu-1,5-naphthyridine Reaction->Product End Functionalized Product Product->End

Caption: General workflow for the functionalization of this compound via SNAr.

Conclusion

While a theoretical framework for the electrophilic substitution of this compound can be constructed, the practical application of such reactions is severely limited by the inherent electronic properties of the substrate. The strong deactivating effects of the two nitrogen atoms and two chlorine atoms make the naphthyridine core highly resistant to electrophilic attack. For drug development professionals and synthetic chemists, the key takeaway is that nucleophilic aromatic substitution represents a more viable and efficient strategy for the functionalization of this important heterocyclic scaffold. Future research in this area could involve computational studies to more accurately predict the activation barriers and regioselectivity of electrophilic substitution on this and related electron-deficient systems.

References

An In-depth Technical Guide to Nucleophilic Substitution on 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-naphthyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the presence of two nitrogen atoms capable of forming key hydrogen bonds have made it a cornerstone for the development of a wide array of therapeutic agents.[1][2][3] Within this family, 2,6-dichloro-1,5-naphthyridine stands out as a particularly versatile and valuable synthetic intermediate.[4] The two chlorine atoms serve as reactive handles, amenable to displacement via nucleophilic aromatic substitution (SNAr), thereby providing a robust platform for introducing molecular diversity.

This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into the core principles governing the reactivity of this compound. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, the critical factors controlling regioselectivity, and the practical application of this chemistry in the synthesis of complex, biologically active molecules.

The this compound Core: Electronic Landscape and Reactivity

The inherent reactivity of the this compound core is dictated by its electronic architecture. The two pyridine rings fused together create a π-deficient system. The nitrogen atoms, being highly electronegative, exert a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect significantly lowers the electron density of the aromatic system, making the carbon atoms attached to the chlorine leaving groups highly electrophilic and thus susceptible to attack by nucleophiles.[5][6][7] This activation is a prerequisite for the nucleophilic aromatic substitution (SNAr) mechanism to proceed under relatively mild conditions.

The chlorine atoms at the C2 and C6 positions are particularly activated because they are para and ortho, respectively, to the ring nitrogen atoms. This geometric arrangement is crucial for stabilizing the reaction intermediate, as we will explore in the following section.

SNAr_Mechanism Figure 2. The Addition-Elimination (SNAr) Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate + Nu⁻ (Slow, Rate-Determining) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-6-Chloro-1,5-naphthyridine Intermediate->Product - Cl⁻ (Fast, Aromaticity Restored) LeavingGroup Chloride Ion (Cl⁻) Workflow Figure 3. Synthetic Utility of this compound cluster_nucleophiles Nucleophiles cluster_products Product Classes Start This compound Amino Amino-naphthyridines Start->Amino Ether Alkoxy/Aryloxy-naphthyridines Start->Ether Thioether Thioether-naphthyridines Start->Thioether Aryl Aryl/Alkyl-naphthyridines Start->Aryl N_Nuc N-Nucleophiles (R₂NH) N_Nuc->Amino SₙAr or Buchwald-Hartwig O_Nuc O-Nucleophiles (ROH + Base) O_Nuc->Ether SₙAr S_Nuc S-Nucleophiles (RSH + Base) S_Nuc->Thioether SₙAr C_Nuc C-Nucleophiles (Pd-Catalyzed Cross-Coupling) C_Nuc->Aryl Suzuki, etc.

References

Stability of 2,6-Dichloro-1,5-naphthyridine Under Acidic Conditions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Dichloro-1,5-naphthyridine in Medicinal Chemistry

This compound is a pivotal scaffold in modern drug discovery, serving as a versatile synthetic intermediate for a wide array of biologically active molecules.[1][2] Its rigid, planar structure and the presence of two reactive chlorine atoms make it an attractive starting material for the synthesis of compounds targeting various therapeutic areas. The 1,5-naphthyridine core is found in molecules with demonstrated antiproliferative, antibacterial, and antiviral activities.[1] The chlorine substituents at the 2 and 6 positions are particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the strategic introduction of diverse functional groups to modulate pharmacological properties.

Given its importance as a building block for active pharmaceutical ingredients (APIs), a thorough understanding of the chemical stability of this compound is paramount. This is especially critical under acidic conditions, which are frequently encountered during synthesis, purification, formulation, and even physiological exposure. This technical guide provides an in-depth analysis of the stability of this compound in acidic media, detailing the primary degradation pathways, mechanistic insights, and robust analytical methodologies for its assessment. This information is crucial for researchers and drug development professionals to ensure the quality, efficacy, and safety of drug candidates derived from this important heterocyclic system.

Chemical Reactivity and Susceptibility to Acid-Catalyzed Degradation

The inherent chemical reactivity of this compound is dictated by the electron-withdrawing nature of the two nitrogen atoms within the aromatic rings. This electronic feature renders the carbon atoms of the naphthyridine ring electron-deficient, particularly those bonded to the chlorine atoms. Consequently, these positions are activated towards nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a predominant reaction pathway.[1][3][4]

Under acidic conditions, the basic nitrogen atoms of the 1,5-naphthyridine ring system can undergo protonation. This protonation further enhances the electron-deficient character of the ring, thereby increasing the electrophilicity of the chloro-substituted carbons and making the molecule even more susceptible to nucleophilic attack. The most ubiquitous nucleophile in aqueous acidic media is water, which can lead to the hydrolysis of the chloro-substituents.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis via SNAr Mechanism

The principal degradation pathway for this compound in acidic aqueous solutions is the sequential hydrolysis of the two chlorine atoms to form hydroxylated derivatives. This transformation proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, with water acting as the nucleophile.[3][4][5]

The reaction is initiated by the protonation of one of the ring nitrogens, which significantly activates the ring for nucleophilic attack. Water then attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex.[3] This intermediate is resonance-stabilized. The subsequent loss of a chloride ion and a proton restores the aromaticity of the ring, yielding the corresponding hydroxynaphthyridine derivative.

The hydrolysis can occur in a stepwise manner, first yielding 2-chloro-6-hydroxy-1,5-naphthyridine, followed by the hydrolysis of the second chlorine atom to produce 2,6-dihydroxy-1,5-naphthyridine. The rate of the second hydrolysis may be influenced by the electronic effect of the newly introduced hydroxyl group.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Deprotonation cluster_step4 Step 4: Second Hydrolysis (similar steps) Start This compound Protonated Protonated this compound Start->Protonated H+ Meisenheimer Meisenheimer Complex Protonated->Meisenheimer + H2O Intermediate 2-Chloro-6-hydroxy-1,5-naphthyridine Meisenheimer->Intermediate - Cl- - H+ Final 2,6-Dihydroxy-1,5-naphthyridine Intermediate->Final + H2O, H+ - Cl-, -H+

Figure 1. Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Stability of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system itself is a robust aromatic structure and is generally stable under moderately acidic conditions.[6] While extremely harsh conditions, such as prolonged heating in concentrated strong acids, could potentially lead to ring-opening or other complex degradation pathways, such conditions are typically outside the scope of standard pharmaceutical stability testing. For the purposes of drug development and formulation, the primary concern regarding the stability of this compound in acidic media is the hydrolysis of the chloro-substituents.

Experimental Assessment of Acidic Stability: A Forced Degradation Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[7] A well-designed forced degradation study under acidic conditions for this compound should aim to achieve a target degradation of 5-20%.[7]

Experimental Workflow

G Prep Prepare Stock Solution of This compound Stress Subject to Acidic Stress (e.g., 0.1 M HCl, 60°C) Prep->Stress Sample Withdraw Samples at Time Intervals Stress->Sample Neutralize Neutralize Samples Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Identify Identify Degradation Products (e.g., by LC-MS) Analyze->Identify

Figure 2. Workflow for a forced degradation study of this compound under acidic conditions.

Detailed Protocol
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). The use of a co-solvent may be necessary due to the limited aqueous solubility of the compound.

  • Acidic Stress Conditions:

    • Dilute the stock solution with an equal volume of an aqueous acidic solution (e.g., 0.1 M or 1 M hydrochloric acid) to achieve the desired final concentration of the compound and acid.

    • Incubate the solution at a controlled temperature. A starting point could be 60°C. The temperature can be adjusted to achieve the target degradation level within a reasonable timeframe.[7]

    • Protect the samples from light to prevent any potential photolytic degradation.

  • Sampling and Neutralization:

    • Withdraw aliquots of the stressed solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately neutralize the samples by adding a stoichiometric amount of a suitable base (e.g., sodium hydroxide) to quench the degradation reaction.

  • Analytical Method:

    • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

ParameterRecommended ConditionsJustification
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic and moderately polar compounds.
Mobile Phase A: Water with 0.1% formic acid or phosphoric acidB: Acetonitrile or MethanolThe acidic modifier improves peak shape for nitrogen-containing heterocycles. A gradient elution (e.g., starting with a higher percentage of A and increasing B over time) is recommended to effectively separate the more polar hydroxylated products from the less polar parent compound.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV detector at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the parent compound) or a Diode Array Detector (DAD) to obtain UV spectra for peak purity assessment.Provides sensitive detection for aromatic compounds.
Injection Volume 10-20 µLStandard injection volume for analytical HPLC.
Identification of Degradation Products

For the structural elucidation of any observed degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. By comparing the mass-to-charge ratio (m/z) of the degradation peaks with the expected masses of the hydroxylated derivatives, their identities can be confirmed.

Summary and Recommendations

This compound is susceptible to degradation under acidic conditions, primarily through the acid-catalyzed hydrolysis of its chloro-substituents via an SNAr mechanism. The 1,5-naphthyridine core itself is generally stable under typical stress testing conditions.

For researchers and drug development professionals working with this important scaffold, the following recommendations are crucial:

  • Avoid prolonged exposure to acidic conditions, especially at elevated temperatures, during synthesis, purification, and formulation.

  • When acidic conditions are unavoidable, use the mildest possible acid concentration and the lowest feasible temperature.

  • Employ a validated stability-indicating analytical method, such as the HPLC method outlined in this guide, to monitor the purity and stability of this compound and its derivatives.

  • Conduct thorough forced degradation studies to identify and characterize any potential degradation products to ensure the safety and quality of the final drug substance.

By understanding the stability profile of this compound and implementing appropriate control strategies, scientists can confidently utilize this valuable building block in the development of novel and effective therapeutics.

References

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atoms in 2,6-dichloro-1,5-naphthyridine, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. The document elucidates the underlying principles of its reactivity, focusing on the mechanism of Nucleophilic Aromatic Substitution (SNAr). A central theme is the exploration of the differential reactivity between the C2 and C6 positions, offering a mechanistic rationale based on electronic effects and the stability of reaction intermediates. We further detail how reaction parameters—including nucleophile choice, solvent, temperature, and base—can be manipulated to control regioselectivity, enabling the synthesis of either mono- or di-substituted derivatives. This guide consolidates theoretical principles with practical, field-proven insights, presenting detailed experimental protocols and workflows for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound is a solid, high-purity heterocyclic compound that has emerged as a highly versatile and valuable synthetic intermediate.[1] Its rigid, planar structure, combined with the presence of two reactive chlorine atoms, makes it an exceptional building block for constructing complex molecular architectures. The 1,5-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antiproliferative, antibacterial, and antiviral properties.[2][3][4] Notably, this scaffold is a key precursor for developing novel therapeutics, including potential kinase inhibitors for oncology and PET tracers for neurodegenerative disorders like Alzheimer's disease. Its utility also extends to materials science, where its derivatives are explored for applications in organic light-emitting diodes (OLEDs) and sensors.

The synthetic value of this compound is fundamentally tied to the ability to selectively replace one or both of its chlorine atoms. Understanding and controlling this reactivity is paramount for any synthetic campaign. This guide will dissect the factors governing these transformations.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of the chlorine atoms in this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), SNAr on an aromatic ring is a two-step addition-elimination process.[5][6][7]

Pillars of the SNAr Mechanism:

  • Ring Activation : The reaction requires an electron-deficient aromatic system. In this compound, the two electronegative nitrogen atoms within the bicyclic ring system strongly withdraw electron density, making the carbon atoms, particularly those at the C2 and C6 positions, electrophilic and thus susceptible to attack by nucleophiles.

  • Nucleophilic Attack : A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group (in this case, chlorine), breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[6][7]

  • Rearomatization : The leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. The departure of the leaving group is typically the rate-determining step.

Caption: Generalized workflow of the two-step SNAr mechanism.

Differential Reactivity: The C2 vs. C6 Selectivity Challenge

The central question for synthetic chemists is which of the two chlorine atoms will react first. In the symmetrical this compound molecule, the C2 and C6 positions are electronically equivalent. Both are alpha to one nitrogen atom and para to the other, receiving strong electronic activation from both.

Therefore, under standard conditions with one equivalent of a nucleophile, the reaction is expected to produce a statistical mixture of 2-substituted-6-chloro-1,5-naphthyridine and 6-substituted-2-chloro-1,5-naphthyridine, which are identical compounds due to the molecule's symmetry. The primary challenge lies not in C2 vs. C6 selectivity, but in achieving mono-substitution versus di-substitution .

The introduction of the first nucleophile breaks the molecule's symmetry. The reactivity of the remaining chlorine atom is then significantly altered by the electronic nature of the newly introduced group, which dictates the feasibility and conditions required for a second substitution.

Mechanistic Insight: Stability of the Meisenheimer Intermediate

The rate of an SNAr reaction is directly related to the stability of the Meisenheimer complex formed upon nucleophilic attack. Greater stabilization of the negative charge leads to a lower activation energy and a faster reaction. For this compound, the negative charge in the intermediate is delocalized across the ring and, most importantly, onto the electronegative nitrogen atoms at the 1- and 5-positions.

workflow_mono cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Dissolve this compound (1.0 eq) in anhydrous DMF under N₂. prep2 Cool solution to 0 °C. prep1->prep2 react1 Add amine nucleophile (0.95 eq) and base (e.g., K₂CO₃, 2.0 eq) prep2->react1 react2 Stir at 0 °C for 1 hr, then allow to warm to room temperature. react1->react2 react3 Monitor via TLC/LC-MS every 30 mins for consumption of starting material. react2->react3 work1 Quench with cold water. react3->work1 Upon completion work2 Extract with Ethyl Acetate. work1->work2 work3 Wash with brine, dry over Na₂SO₄. work2->work3 work4 Purify via flash column chromatography. work3->work4

References

The Therapeutic Promise of 2,6-Dichloro-1,5-Naphthyridine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2,6-dichloro-1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for the development of novel therapeutic agents.[1] Its unique chemical properties, particularly the reactivity of its two chlorine atoms, allow for extensive structural modifications, leading to a diverse library of derivatives. This technical guide provides an in-depth overview of the potential biological activities of compounds derived from this compound, with a primary focus on their anticancer and antimicrobial properties. We will explore the key mechanisms of action, including kinase inhibition, present relevant quantitative data, and provide detailed experimental methodologies for their evaluation. This document aims to be a comprehensive resource to catalyze further research and drug development efforts centered on this promising heterocyclic system.

Introduction to the 1,5-Naphthyridine Core

Naphthyridines are a class of aromatic heterocyclic compounds composed of two fused pyridine rings. Six distinct isomers exist, defined by the relative positions of the two nitrogen atoms.[2][3] Among these, the 1,5-naphthyridine framework has garnered significant interest in pharmaceutical research due to the wide range of biological activities exhibited by its derivatives, including antiproliferative, antibacterial, antiviral, and anti-inflammatory effects.[1][3][4]

This compound (C₈H₄Cl₂N₂) stands out as a crucial building block in this context.[1] It is a solid, high-purity compound that is not typically biologically active itself but serves as a key precursor for more complex and potent molecules.[1] The strategic placement of two chlorine atoms at the C2 and C6 positions makes it an ideal electrophilic substrate for nucleophilic substitution reactions, enabling the systematic synthesis of novel derivatives with tailored biological functions.

Synthesis and Chemical Reactivity

The generation of the 1,5-naphthyridine core and its subsequent halogenation are critical steps in accessing the target scaffold.

Core Synthesis Strategies

The construction of the fundamental 1,5-naphthyridine ring system is often achieved through classic organic reactions that have been adapted for heterocyclic chemistry.

  • Skraup Synthesis: This venerable method, traditionally used for quinolines, can be effectively adapted to produce the 1,5-naphthyridine core.[1][5] It typically involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent (like 3-nitrobenzene sulfonate), and sulfuric acid.[1] The versatility of the Skraup reaction allows for the preparation of various substituted 1,5-naphthyridines by modifying the starting materials.[5][6]

  • Friedländer Synthesis: This is another cornerstone method for constructing the fused pyridine system. It involves the condensation of a 3-amino-2-carbonylpyridine derivative with a compound containing a reactive α-methylene group, providing a direct route to substituted 1,5-naphthyridines.[1]

Chlorination and Reactivity

Once a suitable 1,5-naphthyridine precursor is obtained, the introduction of chlorine atoms at the 2- and 6-positions is required. This is typically achieved through the halogenation of a precursor bearing oxygen-containing functional groups, such as 2,6-dihydroxy-1,5-naphthyridine (which exists in its tautomeric dione form).[1]

The most common method involves treating the dihydroxy/dione precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][6] This reaction substitutes the hydroxyl groups with chlorine atoms, yielding the highly reactive this compound. The chlorine atoms act as excellent leaving groups, making the C2 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr) reactions. This high reactivity is the cornerstone of its utility, allowing for the introduction of a wide array of functional groups (e.g., amines, ethers, thiols) to generate libraries of compounds for biological screening.[3]

Potential Biological Activities

The true value of this compound lies in the diverse biological activities of the derivatives it can generate. The core scaffold appears to be particularly effective in targeting enzymes and processes central to cancer and microbial pathogenesis.

Anticancer Activity and Kinase Inhibition

A significant body of research points to the potential of naphthyridine derivatives as potent anticancer agents.[7][8][9] Many of these compounds exert their effects by inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[10][11] Dysregulation of kinase activity is a hallmark of many cancers.

Key Kinase Targets:

  • Protein Kinase C (PKC): A novel series of ATP-competitive inhibitors based on a 2,6-naphthyridine template was found to potently and selectively inhibit novel PKC isotypes (δ, ε, η, θ).[10] These kinases are involved in T-cell activation and other signaling pathways relevant to cancer and inflammatory diseases.

  • Fibroblast Growth Factor Receptor (FGFR): The FGF/FGFR signaling pathway is a key oncogenic driver in a subset of cancers, including hepatocellular carcinoma (HCC).[12] Novel 1,6-naphthyridine derivatives have been developed as potent and selective inhibitors of FGFR4, demonstrating significant antitumor efficacy in HCC xenograft mouse models.[12][13]

  • Other Kinases: The broader naphthyridine class has been explored for inhibition of other kinases like Cyclin-Dependent Kinase 5 (CDK5) and KRAS oncoproteins, highlighting the scaffold's versatility in targeting different components of the cancer kinome.[11][14]

The cytotoxic effects of various naphthyridine derivatives have been quantified against several human cancer cell lines, with some compounds showing greater potency than established chemotherapeutic agents.[9]

Compound Class Cancer Cell Line Activity (IC₅₀) Reference
Substituted NaphthyridineHeLa (Cervical)0.7 µM[9]
Substituted NaphthyridineHL-60 (Leukemia)0.1 µM[9]
Substituted NaphthyridinePC-3 (Prostate)5.1 µM[9]
1,5-Naphthyridine DerivativeMIA PaCa-2 (Pancreas)2.88 µM[14]

Table 1: Reported in vitro cytotoxic activity of selected naphthyridine derivatives.

Below is a conceptual diagram illustrating the role of the FGFR signaling pathway in cancer and its inhibition by a naphthyridine-based therapeutic.

FGFR_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS Activates FGF FGF Ligand FGF->FGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Naphthyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding Site

Caption: FGFR signaling pathway and point of inhibition.

Antimicrobial Activity

The naphthyridine scaffold has a long and successful history in antimicrobial therapy. The first-generation quinolone antibiotic, nalidixic acid, is a 1,8-naphthyridine derivative that selectively inhibits bacterial DNA synthesis.[15] This legacy continues with modern derivatives showing broad-spectrum activity.

Mechanism of Action: Many naphthyridine-based antimicrobials function by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[15] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the drugs introduce double-strand breaks, leading to rapid bacterial cell death.

Derivatives of 1,5-naphthyridines have demonstrated potent antibacterial and antifungal activity against a range of pathogenic microbes.[2]

Organism Compound Class Activity (MIC) Reference
Staphylococcus aureusCanthin-6-one (1,5-Naphthyridine alkaloid)0.49 µg/mL[2]
Methicillin-resistant S. aureusCanthin-6-one0.98 µg/mL[2]
Escherichia coliCanthin-6-one3.91 µg/mL[2]
Fungi (e.g., Candida)Canthin-6-one3.91 µg/mL[2]

Table 2: Reported in vitro antimicrobial activity of a naturally occurring 1,5-naphthyridine derivative.

Methodologies for Biological Evaluation

To assess the therapeutic potential of novel derivatives synthesized from this compound, a series of standardized in vitro assays are essential. These protocols provide the foundational data for hit identification and lead optimization.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[9]

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Add serially diluted Naphthyridine Derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan crystal formation) E->F G 7. Solubilize crystals with DMSO or Solubilizing Agent F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Calculate % Viability and determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds (naphthyridine derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]

Protocol: Biochemical Kinase Inhibition Assay (Luminescence-based)

Luminescence-based kinase assays, such as the Kinase-Glo® assay, quantify kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction.[18] Low light output corresponds to high kinase activity (ATP consumed), while high light output indicates inhibition.

Kinase_Assay_Workflow A 1. Add Kinase, Substrate, and ATP to well B 2. Add Naphthyridine Inhibitor (Test Compound) A->B C 3. Incubate at Room Temp (allow kinase reaction) B->C D 4. Add Kinase-Glo® Reagent (stops reaction, initiates luminescence) C->D E 5. Incubate for 10 min D->E F 6. Measure Luminescence (RLU - Relative Light Units) E->F G 7. Calculate % Inhibition and determine IC50 F->G

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Reaction Setup: In a white, opaque 96-well or 384-well plate, add the kinase, its specific substrate peptide, and ATP in a buffered solution.

  • Inhibitor Addition: Add the test naphthyridine derivatives at various concentrations to the wells. Include no-inhibitor (100% activity) and no-enzyme (background) controls.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.[18]

  • Signal Stabilization: Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the controls and plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[19][20][21]

MIC_Workflow A 1. Prepare 2-fold serial dilutions of Naphthyridine Derivative in 96-well plate B 2. Add standardized bacterial inoculum to each well A->B C 3. Include positive (no drug) and negative (no bacteria) controls B->C D 4. Incubate plate at 37°C for 18-24 hours C->D E 5. Visually inspect for turbidity (bacterial growth) D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[20]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Also include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19] The result can be confirmed by reading the optical density with a plate reader.

Future Perspectives and Conclusion

This compound is a molecule of significant strategic importance in medicinal chemistry. Its value is not in its own biological activity, but in its potential as a versatile scaffold for creating novel therapeutics. The derivatives of this compound have demonstrated compelling activity against cancer cells and pathogenic microbes, often through the targeted inhibition of essential enzymes like kinases and topoisomerases.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the groups at the C2 and C6 positions to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Moving beyond primary screening to understand precisely how these compounds interact with their targets at a molecular level.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • Exploration of New Therapeutic Areas: Leveraging the scaffold's versatility to explore its potential in other areas, such as neurodegenerative and inflammatory diseases.[1]

References

Methodological & Application

Application Notes and Protocols for Stille Coupling Reactions with 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and opportunities for hydrogen bonding, making it a cornerstone for the design of a wide array of biologically active compounds.[1] Derivatives of 1,5-naphthyridine have demonstrated significant potential as kinase inhibitors, antimicrobial agents, and in the development of novel therapeutics for various diseases.[1] The ability to selectively functionalize the naphthyridine scaffold is therefore of paramount importance for the generation of molecular diversity and the optimization of lead compounds in drug discovery.

The Stille cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds.[2][3][4] Its tolerance of a wide range of functional groups, coupled with the stability of the requisite organostannane reagents, makes it an invaluable tool for the late-stage functionalization of complex molecules.[5][6] This application note provides a detailed guide to the Stille coupling of 2,6-dichloro-1,5-naphthyridine, a key building block for the synthesis of diversely substituted 1,5-naphthyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and discuss critical parameters for achieving high yields and regioselectivity.

The Stille Coupling: A Mechanistic Overview

The Stille reaction is a palladium-catalyzed process that couples an organostannane with an organic halide or pseudohalide.[2][3][4] The catalytic cycle, as illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X R-X (this compound) R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)Ln-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-SnBu3 R'-SnBu3 (Organostannane) R'-SnBu3->Transmetalation Pd(II)_Intermediate R-Pd(II)Ln-R' Transmetalation->Pd(II)_Intermediate X-SnBu3 X-SnBu3 (Byproduct) Transmetalation->X-SnBu3 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) intermediate.[3]

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[3]

The Challenge of Regioselectivity

A critical consideration when working with this compound is the potential for both mono- and di-substitution. The two chlorine atoms are electronically distinct due to their positions relative to the nitrogen atoms, which can lead to preferential reaction at one site. Generally, the C2 and C6 positions in the 1,5-naphthyridine ring are activated towards nucleophilic attack. However, subtle electronic and steric factors can influence the regioselectivity of the Stille coupling. Achieving selective mono-substitution is often a key objective, as the remaining chlorine atom can be used for subsequent orthogonal functionalization.

Factors influencing regioselectivity include:

  • Ligand Choice: Bulky, electron-rich phosphine ligands can influence the steric environment around the palladium center, favoring reaction at the less hindered position.[5]

  • Reaction Temperature and Time: Lower temperatures and shorter reaction times can favor mono-substitution, as the activation energy for the second coupling may not be reached.

  • Stoichiometry of the Organostannane: Using a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the organostannane is crucial for favoring mono-substitution.

Experimental Protocol: Mono-Arylation of this compound

This protocol provides a general procedure for the selective mono-arylation of this compound. Optimization of the reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) may be necessary for different organostannane coupling partners.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Add this compound, Pd catalyst, and ligand to a flame-dried flask. Solvent 2. Add anhydrous, degassed solvent. Reagents->Solvent Stannane 3. Add organostannane via syringe. Solvent->Stannane Heating 4. Heat to desired temperature and monitor by TLC/LC-MS. Stannane->Heating Quench 5. Cool to RT and quench with aqueous KF solution. Heating->Quench Extraction 6. Extract with an organic solvent (e.g., ethyl acetate). Quench->Extraction Washing 7. Wash organic layer with brine. Extraction->Washing Drying 8. Dry over Na2SO4 or MgSO4. Washing->Drying Purification 9. Concentrate and purify by flash chromatography. Drying->Purification Final_Product Final_Product Purification->Final_Product Characterize

Figure 2: General workflow for the Stille coupling reaction.

Materials and Reagents:
  • This compound

  • Organostannane (e.g., Tributyl(aryl)stannane) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., PPh₃, XPhos, or SPhos) (4-10 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the ligand (if required).

  • Solvent Addition: Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reagent Addition: Add the organostannane (1.1 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 30 minutes.

  • Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-substituted product.

Key Reaction Parameters and Optimization

The success of the Stille coupling with this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their potential impact on the reaction outcome.

ParameterOptionsConsiderations and Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a common choice as it is an active Pd(0) source. Pd₂(dba)₃ or Pd(OAc)₂ are pre-catalysts that require a ligand to form the active Pd(0) species.
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhosThe choice of ligand is critical for catalyst stability and reactivity. Electron-rich, bulky phosphine ligands like XPhos and SPhos can often improve yields and regioselectivity, especially with challenging substrates.[5]
Solvent Toluene, Dioxane, DMF, NMPThe solvent should be anhydrous and degassed to prevent catalyst deactivation. Toluene and dioxane are common choices. DMF and NMP can be used for less reactive substrates but may require higher temperatures.
Temperature 80-120 °CThe reaction temperature will depend on the reactivity of the coupling partners. Start with a lower temperature (e.g., 80 °C) to favor mono-substitution and increase if the reaction is sluggish.
Additives CuI, CsF, LiClCopper(I) iodide (CuI) can act as a co-catalyst to facilitate the transmetalation step, especially with less reactive organostannanes.[5] Cesium fluoride (CsF) can also promote the reaction. Lithium chloride (LiCl) can accelerate the reaction by aiding in the cleavage of the tin-carbon bond.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and degassed.
Low reaction temperatureGradually increase the reaction temperature.
Poorly reactive organostannaneConsider adding a co-catalyst such as CuI.
Formation of Di-substituted Product Excess organostannaneUse a precise stoichiometry of the organostannane (1.0-1.1 equivalents).
High reaction temperature or long reaction timeMonitor the reaction closely and stop it once the mono-substituted product is maximized. Consider lowering the temperature.
Homocoupling of the Organostannane Catalyst decompositionUse a more robust ligand or lower the reaction temperature.
Difficulty Removing Tin Byproducts Incomplete precipitationIncrease the duration of the KF wash or perform multiple washes. Alternatively, column chromatography on silica gel is often effective.[3]

Conclusion

The Stille cross-coupling reaction is a powerful and reliable method for the synthesis of functionalized 1,5-naphthyridine derivatives from this compound. By carefully controlling the reaction parameters, particularly the choice of catalyst and ligand, stoichiometry, and temperature, researchers can achieve high yields and excellent regioselectivity for mono-substituted products. These mono-halogenated intermediates are valuable platforms for further diversification, enabling the rapid exploration of chemical space in the pursuit of novel therapeutics and advanced materials.

References

Application Note & Protocol: Selective Sonogashira Coupling of 2,6-Dichloro-1,5-Naphthyridine for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 1,5-Naphthyridine Core and C-C Cross-Coupling

The 1,5-naphthyridine skeleton is a privileged heterocyclic motif present in numerous pharmacologically active compounds and functional materials. Its rigid, planar structure and defined hydrogen bonding capabilities make it an attractive scaffold for designing molecules that interact with biological targets such as kinases and DNA. The introduction of carbon-based substituents onto this core is a critical strategy for modulating its physicochemical properties and biological activity.

The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for forming C(sp²)–C(sp) bonds, enabling the direct connection of terminal alkynes to aryl or vinyl halides.[1][2] This palladium and copper co-catalyzed transformation is indispensable for synthesizing conjugated enynes and arylalkynes, which are key intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4]

This application note provides a detailed guide to the Sonogashira coupling of 2,6-dichloro-1,5-naphthyridine. We will explore the underlying catalytic mechanism, present robust protocols for both mono- and di-alkynylation, and offer field-proven insights into overcoming the inherent challenges associated with using less reactive chloro-substituted heteroaromatic substrates.

The Catalytic Heart of the Reaction: The Sonogashira Mechanism

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a secondary copper cycle.[5] Understanding this dual mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle (The C-C Bond Former): This cycle is responsible for the core cross-coupling event.

    • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-chlorine bond of the this compound. This forms a Pd(II) intermediate. The reactivity order for this step is generally I > Br > Cl, making the activation of aryl chlorides the most challenging and often rate-limiting step.[4][5][6]

    • Transmetalation: The key event where the two cycles intersect. A copper(I) acetylide, generated in the copper cycle, transfers its alkyne group to the Pd(II) complex, displacing the chloride.

    • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to release the final alkynyl-substituted naphthyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

  • The Copper Cycle (The Alkyne Activator): This cycle prepares the alkyne for coupling.

    • π-Complex Formation: Copper(I) coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

    • Deprotonation: An amine base (e.g., triethylamine, diisopropylamine) deprotonates the alkyne to form a copper(I) acetylide intermediate. This species is now nucleophilic enough to engage in the transmetalation step with the palladium center.

The synergy between the two metals allows the reaction to proceed under milder conditions than would be possible with palladium alone.[5]

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling.

Experimental Protocols: A Guide to Selective Alkynylation

The symmetric nature of this compound simplifies regiochemical considerations but places emphasis on controlling the extent of the reaction to achieve either mono- or di-substitution. The following protocols are designed as robust starting points for optimization.

General Materials and Reagents
  • Substrate: this compound

  • Alkyne: Phenylacetylene (as a model), or other terminal alkyne

  • Palladium Pre-catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper Co-catalyst: Copper(I) iodide [CuI]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert Gas: High-purity Argon or Nitrogen

Protocol 1: Selective Mono-alkynylation

The key to achieving mono-substitution is to use the alkyne as the limiting reagent and to carefully monitor the reaction progress to stop it after the first coupling has occurred.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.05 eq, 5 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed DMF (to make a ~0.2 M solution based on the naphthyridine) followed by Et₃N (3.0 eq).

  • Initiation: Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Slowly add the terminal alkyne (0.95 eq) dropwise via syringe over 5-10 minutes. Using slightly less than one equivalent prevents the formation of the di-substituted product.

  • Reaction: Heat the reaction mixture to 65-70 °C. The lower reactivity of the chloride substrate necessitates elevated temperatures compared to analogous bromides or iodides.[7][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes, observing the consumption of the starting material and the formation of the mono- and di-substituted products. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to isolate the mono-alkynylated product.

Protocol 2: Exhaustive Di-alkynylation

To drive the reaction to completion and form the di-substituted product, an excess of the alkyne is used along with potentially longer reaction times or higher temperatures.

Step-by-Step Methodology:

  • Reaction Setup: Follow Step 1 from the mono-alkynylation protocol.

  • Solvent and Base Addition: Follow Step 2 from the mono-alkynylation protocol.

  • Initiation: Follow Step 3 from the mono-alkynylation protocol.

  • Alkyne Addition: Add the terminal alkyne (2.5 eq). A larger excess ensures the second coupling proceeds efficiently.

  • Reaction: Heat the reaction mixture to 80-90 °C. A higher temperature may be required to activate the second chloride position, which can be deactivated by the electron-donating nature of the newly installed alkyne group.

  • Monitoring: Monitor the reaction until the mono-substituted intermediate is fully consumed (typically 12-24 hours).

  • Workup & Purification: Follow Steps 7 and 8 from the mono-alkynylation protocol.

Experimental_Workflow start Start setup 1. Reaction Setup (Flask, Reagents, Inert Atm.) start->setup add_solvents 2. Add Degassed Solvent & Base setup->add_solvents add_alkyne 3. Add Terminal Alkyne (Stoichiometry is Key) add_solvents->add_alkyne react 4. Heat Reaction (e.g., 65-90 °C) add_alkyne->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Continue Reaction workup 6. Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized workflow for the Sonogashira coupling of this compound.

Optimization and Data Summary

The choice of catalyst, solvent, and base can significantly impact yield and reaction time. While PdCl₂(PPh₃)₂ is a reliable workhorse, other palladium sources and ligands may offer improvements.[5][9]

Table 1: Summary of Optimized Conditions and Expected Outcomes

ParameterMono-alkynylationDi-alkynylationRationale
Alkyne (eq) 0.9 - 0.952.2 - 2.5Controls the extent of reaction; excess drives di-substitution.
PdCl₂(PPh₃)₂ (mol%) 2 - 3%3 - 5%Higher loading may be needed for the less reactive second coupling.
CuI (mol%) 3 - 5%5 - 10%Ensures efficient formation of the copper acetylide.
Base (eq) 3.04.0 - 5.0Sufficient base is needed to neutralize HCl generated and drive the copper cycle.
Temperature 65 - 70 °C80 - 90 °CHigher energy is required to activate the chloro-substituent.
Typical Time 2 - 6 h12 - 24 hThe second coupling is significantly slower.
Expected Yield 60 - 85%70 - 90%Yields are substrate-dependent.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvents.1. Use fresh Pd/Cu catalysts. Ensure inert atmosphere is maintained. 2. Increase temperature in 10 °C increments. 3. Use anhydrous, degassed solvents and freshly distilled base.
Reaction Stalls Catalyst decomposition (solution turns black).Add a fresh portion of the palladium catalyst (1-2 mol%). Consider using more robust phosphine ligands.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Thoroughly degas all solvents and maintain a strict inert atmosphere.[10] 2. Reduce CuI loading. Consider a "copper-free" protocol if this is a persistent issue.[11]
Mixture of Mono- and Di-substituted Products Incomplete reaction (for di-alkynylation) or over-reaction (for mono-alkynylation).Carefully monitor the reaction via TLC/LC-MS and adjust reaction time accordingly. Fine-tune alkyne stoichiometry.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing valuable mono- and di-alkynyl substituted building blocks. Success hinges on a clear understanding of the dual catalytic mechanism and careful control over reaction parameters—particularly stoichiometry and temperature—to manage the lower reactivity of the C-Cl bond. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness this powerful reaction for applications in medicinal chemistry and materials science.

References

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-Chloro-1,5-Naphthyridine

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its rigid, planar structure and defined hydrogen bonding capabilities make it an ideal framework for designing targeted therapeutics, including kinase inhibitors and antibacterial compounds. 2-Amino-6-chloro-1,5-naphthyridine, in particular, is a highly valuable bifunctional intermediate. The amino group provides a vector for further derivatization, while the chloro substituent offers a site for subsequent cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive, field-proven protocol for the selective synthesis of this key building block from its dichloro precursor.

Reaction Overview: Selective Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2,6-dichloro-1,5-naphthyridine to 2-amino-6-chloro-1,5-naphthyridine is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The core transformation involves the displacement of a single chloride ion by an amino group, typically from an ammonia source, under elevated temperature and pressure.

Overall Transformation:

The success of this synthesis hinges on controlling the reaction conditions to favor mono-substitution at the C2 position over the C6 position and to prevent the formation of the di-amino byproduct.

Mechanism and Scientific Rationale: The Basis for Regioselectivity

The reaction proceeds via the classical two-step addition-elimination SNAr mechanism.[1][2] Understanding this pathway is critical to appreciating the inherent regioselectivity of the transformation.

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (ammonia) on one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C6). The 1,5-naphthyridine ring is inherently electron-poor due to the presence of two electron-withdrawing nitrogen atoms, which activate the ring towards nucleophilic attack.[2]

  • Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The negative charge is delocalized across the ring system and is particularly stabilized by the ring nitrogens.

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the final aminated product.

The Causality of C2 Selectivity: The preferential substitution at the C2 position over the C6 position is a result of electronic asymmetry. The nitrogen atom at position 1 exerts a stronger electron-withdrawing inductive and resonance effect on the adjacent C2 position compared to the effect of the N5 nitrogen on the C6 position. This renders the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack. Studies on the amination of various naphthyridine isomers confirm that the positions adjacent to the ring nitrogens are the most activated sites for nucleophilic addition.[4]

Workflow Figure 2: Experimental Workflow A 1. Charge Vessel - this compound - 1,4-Dioxane B 2. Add Reagent - Ammonium Hydroxide A->B C 3. Reaction - Seal Vessel - Heat to 160°C for 16h B->C D 4. Work-up - Cool to RT - Concentrate mixture C->D E 5. Extraction - Partition between DCM and Water - Wash with NaHCO₃ & Brine D->E F 6. Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate E->F G 7. Purification - Column Chromatography (DCM/Methanol gradient) F->G H 8. Characterization - ¹H NMR, ¹³C NMR, MS - Yield and Purity Analysis G->H

References

The Synthesis of 2,6-Disubstituted-1,5-Naphthyridines: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,5-Naphthyridine Scaffold in Drug Discovery

The 1,5-naphthyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, an isomer of diazanaphthalene, serves as a rigid and planar framework, ideal for the precise spatial orientation of functional groups necessary for specific interactions with biological targets.[3][4] The strategic placement of nitrogen atoms within the ring system influences its electronic properties and hydrogen bonding capabilities, making it a versatile template for drug design.

Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and kinase inhibitory properties.[3][5] Specifically, the 2,6-disubstituted substitution pattern has emerged as a particularly fruitful area of investigation, yielding compounds with significant therapeutic potential.[6][7] This guide provides an in-depth exploration of the key synthetic strategies for preparing 2,6-disubstituted-1,5-naphthyridine derivatives, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Part 1: Constructing the Core - Synthesis of the 1,5-Naphthyridine Ring System

The journey to 2,6-disubstituted derivatives begins with the construction of the fundamental 1,5-naphthyridine scaffold. Several classical and modern synthetic methods are at the disposal of the medicinal chemist, with the choice often dictated by the availability of starting materials and the desired substitution pattern on the core.

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including naphthyridines.[8][9] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or β-ketoester).[8][10]

Mechanistic Rationale: The reaction typically proceeds via an initial aldol condensation between the enolate of the methylene compound and the carbonyl group of the aminopyridine derivative. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,5-naphthyridine ring system.[9] The use of a catalyst, such as a base (e.g., piperidine, KOH) or a Lewis acid, is often employed to facilitate the reaction.[8]

Experimental Protocol: Friedländer Synthesis of a 2-Substituted-1,5-Naphthyridine

Materials:

  • 3-Amino-2-pyridinecarboxaldehyde

  • Methyl ketone (e.g., acetone, acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-amino-2-pyridinecarboxaldehyde (1.0 eq) in ethanol, add the methyl ketone (1.2 eq).

  • Add a catalytic amount of potassium hydroxide (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-1,5-naphthyridine.

Causality Behind Choices: Ethanol is a common solvent for Friedländer reactions as it readily dissolves the reactants and facilitates the reaction at reflux temperature. Potassium hydroxide acts as a base to generate the enolate from the methyl ketone, which is the key nucleophile in the initial condensation step.

The Skraup Reaction: A Pathway from Aminopyridines

The Skraup synthesis is another classical method for the preparation of quinolines and can be adapted for 1,5-naphthyridines.[11][12] This reaction typically involves the reaction of an aminopyridine with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and sulfuric acid.[12]

Mechanistic Rationale: The reaction is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation lead to the formation of the aromatic 1,5-naphthyridine ring.

Part 2: Strategic Functionalization - Introducing Substituents at the 2- and 6-Positions

Once the 1,5-naphthyridine core is in hand, the next critical phase is the introduction of the desired substituents at the 2 and 6 positions. Modern cross-coupling reactions have revolutionized this process, offering unparalleled efficiency and functional group tolerance. The key to this strategy is the preparation of a dihalo-1,5-naphthyridine precursor, typically 2,6-dichloro- or 2,6-dibromo-1,5-naphthyridine.

Preparation of 2,6-Dihalo-1,5-naphthyridine Precursors

The conversion of dihydroxy-1,5-naphthyridines to their corresponding dihalo derivatives is a crucial step. This is often achieved using standard halogenating agents.

Experimental Protocol: Synthesis of 2,6-Dichloro-1,5-naphthyridine

Materials:

  • 1,5-Naphthyridine-2,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene

  • Ice-water

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 1,5-naphthyridine-2,6-diol (1.0 eq) in phosphorus oxychloride (10 eq).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Diversity

With the 2,6-dihalo-1,5-naphthyridine in hand, a vast array of substituents can be introduced using palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-X bonds can sometimes be exploited for sequential, site-selective functionalization.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[13][14] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[14][15]

Mechanistic Rationale: The catalytic cycle of the Suzuki coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the halo-naphthyridine.[15]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.[14]

  • Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is released, regenerating the palladium(0) catalyst.[15]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L_n B->C D Transmetalation C->D R'-B(OH)₂ Base E Ar-Pd(II)-R' L_n D->E F Reductive Elimination E->F F->A G Ar-R' F->G

Experimental Protocol: Suzuki Coupling for 2,6-Diaryl-1,5-naphthyridine Synthesis

Materials:

  • This compound

  • Arylboronic acid (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a degassed solution of this compound (1.0 eq) and the arylboronic acid (2.5 eq) in a mixture of 1,4-dioxane and water (4:1), add K₂CO₃ (4.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 2,6-diaryl-1,5-naphthyridine.[16]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[17][18] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[17][19]

Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product.[20][21]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L_n B->C D Amine Coordination & Deprotonation C->D HNR'R'' Base E Ar-Pd(II)-NR'R'' L_n D->E F Reductive Elimination E->F F->A G Ar-NR'R'' F->G

Experimental Protocol: Buchwald-Hartwig Amination for 2,6-Diamino-1,5-naphthyridine Synthesis

Materials:

  • 2,6-Dibromo-1,5-naphthyridine

  • Amine (e.g., morpholine, piperidine) (2.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq)

  • Xantphos (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 2,6-dibromo-1,5-naphthyridine (1.0 eq), Pd₂(dba)₃ (0.025 eq), Xantphos (0.1 eq), and NaOtBu (3.0 eq).

  • Add anhydrous toluene, followed by the amine (2.5 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the 2,6-diamino-1,5-naphthyridine derivative.[1][17]

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[22][23] This reaction typically employs a copper(I) co-catalyst.[22][24]

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[23][24]

Part 3: Purification and Characterization

The successful synthesis of 2,6-disubstituted-1,5-naphthyridine derivatives is contingent upon rigorous purification and thorough characterization.

Purification Techniques
  • Column Chromatography: Silica gel column chromatography is the most common method for purifying naphthyridine derivatives. A gradient elution system, typically with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane), is often employed.

  • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material.

  • Acid-Base Extraction: The basic nature of the naphthyridine nitrogen atoms can be exploited for purification. Unreacted acidic or neutral impurities can be removed by washing an organic solution of the product with an acidic aqueous solution. Conversely, the product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and re-extracted into an organic solvent.[25]

Characterization Methods

The identity and purity of the synthesized compounds must be confirmed using a combination of spectroscopic and analytical techniques:

TechniqueInformation Provided
¹H NMR Provides information about the number, connectivity, and chemical environment of protons. Key for confirming the substitution pattern.
¹³C NMR Shows the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound.

Table 1: Summary of Key Characterization Techniques

Conclusion and Future Outlook

The synthetic methodologies outlined in this guide provide a robust toolkit for the preparation of a diverse library of 2,6-disubstituted-1,5-naphthyridine derivatives. The strategic combination of classical ring-forming reactions and modern palladium-catalyzed cross-coupling reactions allows for the efficient and versatile construction of these valuable compounds. As our understanding of the biological roles of 1,5-naphthyridine-containing molecules continues to expand, the development of novel and efficient synthetic routes will remain a critical endeavor in the field of medicinal chemistry. The protocols and insights provided herein are intended to serve as a practical resource for researchers dedicated to the discovery and development of the next generation of 1,5-naphthyridine-based therapeutics.

References

Application Notes & Protocols: 2,6-Dichloro-1,5-naphthyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system is a privileged heterocyclic motif in medicinal chemistry, prized for the diverse and potent biological activities exhibited by its derivatives.[1][2] This scaffold, composed of two fused pyridine rings, serves as a rigid and planar core, capable of engaging in specific hydrogen bonding and π-stacking interactions within biological targets.[3][4] Its derivatives have shown a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][5]

Within this class, 2,6-dichloro-1,5-naphthyridine (CAS: 27017-66-9) emerges as a particularly valuable and versatile building block for drug discovery campaigns.[6] Its utility stems from the two chlorine atoms, which act as reactive handles for sequential and regioselective functionalization. These chlorine atoms, positioned at the electron-deficient C2 and C6 positions, are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, enabling the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[2][6] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this key intermediate, complete with detailed protocols for its effective use in a research setting.

Synthesis of the this compound Building Block

The most common and reliable synthesis of this compound begins with a precursor containing oxygen-based functional groups at the target positions, which are subsequently converted to chlorides. The typical starting material is 2,6-dihydroxy-1,5-naphthyridine, which exists predominantly in its tautomeric form, 1,5-naphthyridine-2,6-dione.[6]

The foundational 1,5-naphthyridine core can be constructed through classical methods like the Skraup or Friedländer syntheses from aminopyridine precursors.[2][6] Once the dione is obtained, the critical chlorination step is performed.

cluster_0 Core Synthesis cluster_1 Chlorination 3-Aminopyridine 3-Aminopyridine Dione 1,5-Naphthyridine-2,6-dione 3-Aminopyridine->Dione e.g., Skraup or Friedländer type reactions POCl3 POCl₃ / Heat Final_Product This compound Dione->Final_Product POCl3->Final_Product

Caption: Synthesis workflow for this compound.

An alternative strategy involves the N-oxidation of the parent 1,5-naphthyridine to form the 1,5-dioxide, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This method can sometimes lead to a mixture of isomeric dichloro-1,5-naphthyridines, requiring careful purification and characterization.[6][7]

Chemical Reactivity: Mastering Regioselective Functionalization

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms, enabling controlled, stepwise derivatization. Both the C2 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The functionalization of this scaffold proceeds primarily via the nucleophilic aromatic substitution (SNAr) mechanism. This is generally accepted as a two-step addition-elimination process.[8] A nucleophile first attacks the electron-deficient carbon bearing the chlorine, temporarily disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.[9] While this two-step model is widely used, it is worth noting that recent computational and experimental studies suggest some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups.[10]

Start This compound Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Start->Intermediate + Nu⁻ (Addition) Nu Nucleophile (e.g., R-NH₂) Product Substituted Product Intermediate->Product - Cl⁻ (Elimination) Leaving_Group Cl⁻

Caption: General mechanism of SNAr on the naphthyridine core.

A Strategy for Regioselectivity

A key experimental observation is that selective monosubstitution is readily achievable. For instance, the reaction of this compound with one equivalent of hydrazine yields 2-chloro-6-hydrazino-1,5-naphthyridine, indicating a preference for initial substitution at one position.[6] This differential reactivity allows for a powerful synthetic strategy:

  • Monosubstitution: React with the first nucleophile under controlled conditions (e.g., 1:1 stoichiometry, lower temperature) to generate a 2-chloro-6-substituted-1,5-naphthyridine intermediate.

  • Second Substitution: The remaining chlorine at the C2 position, now on a modified scaffold, can be replaced by a second, different nucleophile, often requiring more forcing conditions (higher temperature or stronger base).

  • Cross-Coupling: Alternatively, the remaining chloro-intermediate can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille), dramatically expanding the accessible chemical space to include aryl, heteroaryl, and new amino functionalities.[2][5]

cluster_0 Path A: Symmetrical Disubstitution cluster_1 Path B: Sequential Functionalization Start 2,6-Dichloro- 1,5-naphthyridine Sym_Product 2,6-Di(Nu¹)-Substituted Start->Sym_Product > 2 eq. Nu¹ High Temp Mono_Product 2-Chloro-6-(Nu¹)-Substituted Start->Mono_Product ~1 eq. Nu¹ Controlled Temp Asym_Product 2-(Nu²)-6-(Nu¹)-Substituted Mono_Product->Asym_Product + Nu² (SNAr) Coupling_Product 2-(Aryl)-6-(Nu¹)-Substituted Mono_Product->Coupling_Product + Ar-B(OH)₂ (Suzuki Coupling)

Caption: Strategic workflow for functionalizing the scaffold.

Experimental Protocols

Safety Precaution: this compound is an irritant and should be handled in a chemical fume hood.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

Protocol 1: Regioselective Monosubstitution with an Amine

This protocol describes the synthesis of a generic 2-chloro-6-(alkylamino)-1,5-naphthyridine, a key intermediate for further diversification.

  • Materials:

    • This compound (1.0 equiv)

    • Desired primary or secondary amine (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

    • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).

    • Add the amine (1.1 equiv) followed by DIPEA (1.5 equiv).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired monosubstituted product.

  • Causality: The use of a slight excess of the amine ensures complete consumption of the limiting reagent. DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction, preventing protonation of the nucleophile.[2] A polar aprotic solvent like DMF is ideal for SNAr reactions.[6] Controlled temperature and stoichiometry are critical for achieving high selectivity for the mono-adduct.

Protocol 2: Sequential Disubstitution (Unsymmetrical)

This protocol uses the product from Protocol 1 to install a second, different nucleophile.

  • Materials:

    • 2-Chloro-6-(alkylamino)-1,5-naphthyridine (from Protocol 1) (1.0 equiv)

    • Second nucleophile (e.g., a different amine) (1.5-2.0 equiv)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP) or 1,4-Dioxane

  • Procedure:

    • Combine the 2-chloro-6-substituted intermediate, the second nucleophile, and the base in a sealed tube or microwave vial.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to a higher temperature (e.g., 120-150 °C, or using microwave irradiation). The second substitution is typically slower due to the electronic effect of the first substituent.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Work-up & Purification: Follow the same procedure as described in Protocol 1.

  • Causality: The second substitution requires more forcing conditions because the electron-donating nature of the first amino group partially deactivates the ring towards further nucleophilic attack. A stronger base like K₂CO₃ or Cs₂CO₃ and a higher boiling point solvent like NMP are often necessary to drive the reaction to completion.[2]

Protocol 3: Suzuki Cross-Coupling of a Monosubstituted Intermediate

This protocol demonstrates the installation of an aryl group at the C2 position.

  • Materials:

    • 2-Chloro-6-(alkylamino)-1,5-naphthyridine (from Protocol 1) (1.0 equiv)

    • Arylboronic acid or ester (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • 2M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

    • 1,4-Dioxane

  • Procedure:

    • In a round-bottom flask, combine the chloro-intermediate, the boronic acid, and the palladium catalyst.

    • Add 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction to reflux (approx. 100 °C) under an inert atmosphere until TLC or LC-MS indicates completion (typically 6-18 hours).

    • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

  • Causality: This is a standard Suzuki-Miyaura cross-coupling. The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step.[2][13]

Applications in Medicinal Chemistry: Case Studies

The 2,6-disubstituted-1,5-naphthyridine scaffold has been successfully employed to generate potent inhibitors for several important drug targets, particularly protein kinases.

Derivative Class Target Reported Potency (IC₅₀) Therapeutic Area Reference
Aminothiazole/Pyrazole DerivativesTGF-β Type I Receptor (ALK5)4-6 nMOncology, Fibrosis[14]
3-Aryl-2,7-diaminesFGF Receptor-1 (FGFR1)31 nM (water-soluble analog)Oncology (Anti-angiogenesis)[15]
Substituted NaphthyridinesProtein Kinase C (PKC) isotypesPotent & SelectiveImmunology, Oncology[16]
Substituted NaphthyridinesCyclin-dependent kinase 5 (CDK5)Not specifiedKidney Diseases[17]
N-aryl-N'-pyrimidinyl ureasFGFR FamilyPotent & SelectiveOncology[18]

A landmark example is the development of selective inhibitors of the TGF-β type I receptor (ALK5).[14] Starting from a screening hit, researchers at GlaxoSmithKline systematically explored the SAR by synthesizing a library of derivatives. They utilized the this compound core to sequentially introduce aminothiazole and pyrazole moieties, ultimately leading to compounds with nanomolar potency and high selectivity. The X-ray crystal structure of one inhibitor confirmed the binding mode, validating the rational design approach enabled by this versatile scaffold.[14]

Safety, Handling, and Storage

  • Hazard Identification: Classified as an irritant. May cause skin, eye, and respiratory system irritation.[11][19] The toxicological properties have not been fully investigated.[11]

  • Handling: Always use in a well-ventilated chemical fume hood.[11] Avoid creating dust. Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Kinase Inhibitor Motif

The 1,5-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[4] The rigid, planar structure of the 1,5-naphthyridine ring system allows it to mimic the adenine region of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. This competitive inhibition modulates downstream signaling and offers a therapeutic avenue for intervention.

The strategic functionalization of the 1,5-naphthyridine scaffold is paramount in achieving both high potency and selectivity for the target kinase. The starting material, 2,6-dichloro-1,5-naphthyridine, is an exceptionally versatile building block for this purpose. The differential reactivity of the two chlorine atoms at the C2 and C6 positions allows for sequential and regioselective derivatization through modern cross-coupling methodologies. This application note provides detailed protocols for the synthesis of diverse kinase inhibitors from this compound, focusing on key synthetic transformations such as Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions. These protocols are designed to be a practical guide for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Strategic Derivatization of this compound

The synthetic strategy hinges on the sequential displacement of the two chloro-substituents. Typically, the chlorine at the C2 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C6 position. This differential reactivity allows for a controlled, stepwise introduction of various substituents. A common and highly effective approach involves an initial Buchwald-Hartwig amination at the C2 position, followed by a Suzuki-Miyaura coupling at the C6 position. This sequence allows for the synthesis of a diverse library of 2-amino-6-aryl-1,5-naphthyridine derivatives, a common structural motif in many kinase inhibitors.

Part 1: Synthesis of the Key Intermediate: 2-Amino-6-chloro-1,5-naphthyridine Derivatives

The first critical step is the regioselective amination of this compound. The Buchwald-Hartwig amination is the method of choice for this transformation due to its broad substrate scope and high functional group tolerance.[5][6][7] This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond between the naphthyridine core and a primary or secondary amine.[5]

Experimental Protocol 1: Buchwald-Hartwig Amination

This protocol details the synthesis of a representative intermediate, N-(3-methoxyphenyl)-6-chloro-1,5-naphthyridin-2-amine.

Materials:

  • This compound

  • 3-Methoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), 3-methoxyaniline (1.1 eq.), and cesium carbonate (2.0 eq.).

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.05 eq.) and Xantphos (0.1 eq.).

  • Add the catalyst mixture to the Schlenk flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(3-methoxyphenyl)-6-chloro-1,5-naphthyridin-2-amine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Parameter Condition Causality
Catalyst Pd₂(dba)₃ / XantphosThis combination is a well-established catalytic system for Buchwald-Hartwig amination, known for its efficiency in coupling aryl chlorides. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and prevents catalyst deactivation.[8]
Base Cesium Carbonate (Cs₂CO₃)A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate is often used for its high solubility in organic solvents and its effectiveness in promoting the reaction.
Solvent Anhydrous 1,4-DioxaneA high-boiling, aprotic solvent is necessary to achieve the required reaction temperature and to ensure all reagents remain in solution. Anhydrous conditions are crucial to prevent quenching of the catalyst and base.
Temperature 100 °CElevated temperatures are typically required to overcome the activation energy for the oxidative addition of the aryl chloride to the palladium catalyst.

Visualization of the Synthetic Workflow:

Buchwald-Hartwig Amination Workflow start This compound + 3-Methoxyaniline reagents Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 100 °C start->reagents reaction Buchwald-Hartwig Amination reagents->reaction workup Work-up (Filtration, Concentration) reaction->workup purification Column Chromatography workup->purification product N-(3-methoxyphenyl)-6-chloro- 1,5-naphthyridin-2-amine purification->product

Caption: Workflow for the synthesis of the 2-amino-6-chloro-1,5-naphthyridine intermediate.

Part 2: Diversification via Suzuki-Miyaura Cross-Coupling

With the 2-amino-6-chloro-1,5-naphthyridine intermediate in hand, the C6 position is now primed for diversification. The Suzuki-Miyaura cross-coupling reaction is an ideal choice for this step, enabling the introduction of a wide array of aryl and heteroaryl groups.[9][10] This palladium-catalyzed reaction forms a C-C bond between the naphthyridine core and an organoboron reagent, typically a boronic acid or a boronate ester.[10] The vast commercial availability of boronic acids allows for extensive exploration of the structure-activity relationship (SAR) at this position.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a potential kinase inhibitor by coupling the intermediate from Protocol 1 with 4-(4-methylpiperazin-1-yl)phenylboronic acid.

Materials:

  • N-(3-methoxyphenyl)-6-chloro-1,5-naphthyridin-2-amine (from Protocol 1)

  • 4-(4-Methylpiperazin-1-yl)phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • TLC plates (silica gel)

  • Column chromatography or preparative HPLC supplies

Procedure:

  • To a Schlenk flask, add N-(3-methoxyphenyl)-6-chloro-1,5-naphthyridin-2-amine (1.0 eq.), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.5 eq.), and sodium carbonate (3.0 eq.).

  • Add Pd(dppf)Cl₂ (0.1 eq.) to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and purity.

Parameter Condition Causality
Catalyst Pd(dppf)Cl₂This is a robust and versatile catalyst for Suzuki-Miyaura couplings, particularly effective for heteroaryl chlorides. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle.[3]
Base Sodium Carbonate (Na₂CO₃)An aqueous base is required to activate the boronic acid for transmetalation to the palladium center. Sodium carbonate is a commonly used, inexpensive, and effective base for this purpose.[11]
Solvent System 1,4-Dioxane / WaterThe use of a mixed aqueous-organic solvent system is crucial for the Suzuki-Miyaura reaction. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[11]
Temperature 90 °CModerate heating is generally sufficient to drive the Suzuki-Miyaura coupling to completion without promoting significant side reactions.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki-Miyaura Coupling Workflow start 2-Amino-6-chloro- 1,5-naphthyridine intermediate reagents Arylboronic Acid Pd(dppf)Cl₂, Na₂CO₃ Dioxane/H₂O, 90 °C start->reagents reaction Suzuki-Miyaura Coupling reagents->reaction workup Work-up (Extraction, Concentration) reaction->workup purification Chromatography / HPLC workup->purification product Final Kinase Inhibitor (2-Amino-6-aryl-1,5-naphthyridine) purification->product

Caption: Workflow for the Suzuki-Miyaura diversification of the 1,5-naphthyridine core.

Part 3: Kinase Inhibition and Structure-Activity Relationship (SAR)

The synthesized 1,5-naphthyridine derivatives can be evaluated for their inhibitory activity against a panel of kinases. The choice of kinases to screen will depend on the therapeutic area of interest. For example, derivatives of this scaffold have shown potent inhibition of TGF-β type I receptor (ALK5), p38 MAP kinase, and c-Met kinase.[12][13]

Illustrative Kinase Targets and SAR Insights:

Kinase Target Therapeutic Relevance Key SAR Observations for 1,5-Naphthyridine Inhibitors
ALK5 (TGF-βRI) Fibrosis, CancerThe 2-amino substituent often forms a critical hydrogen bond with the hinge region of the kinase. The nature of the aryl group at the C6 position significantly influences potency and selectivity.[2][14]
p38 MAP Kinase Inflammatory DiseasesSmall, hydrophobic groups at the C6 position are often favored. The substituent on the 2-amino group can be varied to optimize pharmacokinetic properties.[1][12]
c-Met Kinase CancerA larger, more extended substituent at the C6 position can access a deeper pocket in the ATP-binding site, leading to enhanced potency.[13]

Visualization of a Generic Kinase Signaling Pathway:

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase ADP ADP Ras Ras Receptor->Ras Phosphorylates Ligand Growth Factor Ligand->Receptor Binds & Activates Kinase_Inhibitor 1,5-Naphthyridine Inhibitor Kinase_Inhibitor->Receptor Blocks ATP Binding ATP ATP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Translocates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A generalized receptor tyrosine kinase signaling cascade and the mode of action of a competitive inhibitor.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the synthesis of a diverse range of potent and selective kinase inhibitors. The strategic and sequential application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, allows for the systematic exploration of the chemical space around this privileged core. The detailed protocols and strategic insights provided in this application note are intended to empower researchers in their quest for novel therapeutics targeting the kinome.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 1,5-Naphthyridine Core

Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Heterocycle

The 1,5-naphthyridine ring system, an isomeric diazine derivative of naphthalene, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for diverse, vectorially-defined interactions with biological targets, making it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, viral infections, and neurological disorders.[1][4] Furthermore, its unique electronic properties have led to applications in organic light-emitting diodes (OLEDs), sensors, and solar cells.[1]

The utility of the 1,5-naphthyridine core is intrinsically linked to the ability to strategically adorn it with various functional groups. This guide provides an in-depth exploration of key functionalization methodologies, moving beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices. We will cover foundational transformations and advanced C-H functionalization techniques, offering detailed protocols for researchers aiming to unlock the full potential of this versatile heterocycle.

I. Foundational Strategy: Halogenation as a Gateway to Diversification

The introduction of a halogen atom (Cl, Br, I) onto the 1,5-naphthyridine core is arguably the most critical first step in a diversification strategy. Halogens serve as exceptionally versatile synthetic handles, enabling a vast array of subsequent cross-coupling and substitution reactions.

A. Chlorination of 1,5-Naphthyridinones

A common and efficient route to halo-naphthyridines begins with the corresponding hydroxy-1,5-naphthyridine or 1,5-naphthyridinone tautomer. The conversion of the carbonyl group into a chloro group, a superior leaving group, is a classic and robust transformation.[1]

Causality of Experimental Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It acts as both a chlorinating agent and a dehydrating agent. The reaction proceeds through a presumed dihalophosphate intermediate, which is highly susceptible to nucleophilic attack, ultimately yielding the chloro-substituted naphthyridine.[1] This method is particularly effective for producing 2-chloro-1,5-naphthyridine from 1,5-naphthyridine-2(1H)-one.[1]

Experimental Protocol: Synthesis of 2-Chloro-1,5-naphthyridine [1]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-naphthyridine-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The reaction is often performed neat or with a high-boiling inert solvent.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This hydrolyzes the excess POCl₃.

  • Neutralization: Neutralize the acidic aqueous solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-chloro-1,5-naphthyridine.

B. Direct Bromination

Direct bromination of the 1,5-naphthyridine core can be achieved to install valuable bromo-intermediates for further functionalization.[1] The position of bromination is dictated by the electronic nature of the ring system.

Causality of Experimental Choice: The reaction of 1,5-naphthyridine with bromine in acetic acid is a standard method.[1] The acidic medium activates the bromine and protonates the naphthyridine ring, influencing the regioselectivity of the electrophilic substitution.

II. The Power of Palladium: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are central to the functionalization of halo-naphthyridines. These reactions allow for the precise formation of C-C and C-N bonds under relatively mild conditions.[5][6]

A. Suzuki-Miyaura Coupling: Forging C-C (Aryl/Heteroaryl) Bonds

The Suzuki-Miyaura reaction is the preeminent method for coupling halo-naphthyridines with aryl or heteroaryl boronic acids or esters.[7][8] Its popularity stems from the operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[7][9]

Causality of Experimental Choice:

  • Catalyst: The choice of palladium catalyst and ligand is critical. For simple couplings, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often effective.[7] For more challenging substrates or to achieve higher turnover numbers, catalysts with more sophisticated ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are used.[7][10] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous solution with an organic solvent like DMF, dioxane, or toluene.[7]

Experimental Protocol: General Suzuki-Miyaura Coupling [7][8]

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halo-1,5-naphthyridine (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the desired functionalized 1,5-naphthyridine.

Data Summary: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine [8]

Boronic Acid PartnerCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃DMFHigh
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃DMFHigh
2-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃DMFHigh
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DMFHigh
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

For the introduction of primary or secondary amines, the Buchwald-Hartwig amination is the method of choice. This reaction provides a powerful route to amino-1,5-naphthyridines, which are common motifs in biologically active molecules.[1]

Causality of Experimental Choice: This reaction requires a palladium catalyst, a specialized phosphine ligand (e.g., XantPhos, BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, Cs₂CO₃). The ligand's structure is crucial for promoting the reductive elimination step that forms the C-N bond.[1]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-1,5-naphthyridine [1]

  • Setup: In a glovebox or under an inert atmosphere, combine 2-chloro-1,5-naphthyridine (1.0 eq), the desired amine (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., XantPhos, 0.02-0.10 eq), and the base (e.g., Cs₂CO₃, 1.5 eq) in a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.

  • Work-up & Purification: After cooling, filter the reaction mixture through a pad of Celite, rinse with an organic solvent, and concentrate the filtrate. Purify by column chromatography.

III. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), especially when a good leaving group (like a halogen) is present.[11][12] This provides a complementary, often palladium-free, method for introducing nucleophiles.

Causality of Experimental Choice: The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate.[12] The rate of reaction is enhanced by the electron-withdrawing effect of the ring nitrogens, which stabilize this intermediate.[11] This method is particularly useful for reacting halo-naphthyridines with strong nucleophiles like amines or alkoxides.[1][13]

Experimental Protocol: SNAr Amination of 4-Chloro-1,5-naphthyridine [1]

  • Setup: Combine 4-chloro-1,5-naphthyridine (1.0 eq) and the desired amine (2.0-5.0 eq) in a sealed tube or microwave vial.

  • Solvent/Conditions: The reaction can be run neat or in a polar aprotic solvent like DMSO or NMP.

  • Reaction: Heat the mixture to a high temperature (110-150 °C), potentially using microwave irradiation to accelerate the reaction.[1]

  • Work-up & Purification: After completion, cool the mixture, dilute with water, and extract the product with an organic solvent. Purify by standard chromatographic methods.

IV. Modern Frontiers: Direct C-H Functionalization

Direct C–H functionalization is a highly desirable and atom-economical strategy that avoids the pre-installation of a leaving group.[14][15] For electron-deficient heterocycles like 1,5-naphthyridine, the Minisci reaction is a powerful tool for C-H alkylation and acylation.[16]

Causality of Experimental Choice: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to the protonated, electron-deficient naphthyridine ring.[16][17] The reaction is typically initiated by an oxidant (e.g., ammonium persulfate) and often a silver salt catalyst, which generates the radical from a precursor like a carboxylic acid.[16][17] The acidic conditions are crucial to protonate the heterocycle, making it more electrophilic and reactive towards the radical.[16] More recently, photoredox catalysis has emerged as a mild and efficient way to generate the required radicals.[1][18]

Experimental Protocol: Photoredox Minisci C-H Amination [1]

  • Setup: In a reaction vessel, combine 1,5-naphthyridine (1.0 eq), the Boc-protected amine precursor (1.5 eq), a suitable photocatalyst, and an oxidant.

  • Solvent: Use an appropriate degassed solvent.

  • Reaction: Irradiate the mixture with visible light (e.g., a blue LED lamp) at room temperature for the specified time (typically 6-24 hours).

  • Work-up & Purification: Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

Workflow & Pathway Diagrams

Functionalization_Workflow cluster_start Precursor Synthesis cluster_activation Activation Step cluster_diversification Diversification Reactions cluster_products Functionalized Products Naph_Core 1,5-Naphthyridinone Halo_Naph Halo-1,5-Naphthyridine (e.g., 2-Chloro, 4-Bromo) Naph_Core->Halo_Naph  POCl₃ or Br₂/AcOH Suzuki Suzuki Coupling Halo_Naph->Suzuki  Pd Catalyst,  R-B(OH)₂ Buchwald Buchwald-Hartwig Amination Halo_Naph->Buchwald  Pd Catalyst,  R₂NH SNAr SNAr Reaction Halo_Naph->SNAr  Nu⁻ (e.g., R₂NH),  Heat Sonogashira Sonogashira Coupling Halo_Naph->Sonogashira  Pd/Cu Catalysts,  Alkyne Aryl_Prod Aryl/Heteroaryl Substituted Suzuki->Aryl_Prod Amino_Prod Amino Substituted Buchwald->Amino_Prod SNAr->Amino_Prod Alkynyl_Prod Alkynyl Substituted Sonogashira->Alkynyl_Prod

Caption: General workflow for the functionalization of a 1,5-naphthyridine core.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd_trans Ar-Pd(II)L₂(Ar') pd_complex->pd_trans Transmetalation pd_trans->pd0 product Ar-Ar' pd_trans->product Reductive Elimination ar_x Ar-X ar_x->pd_complex Oxidative Addition ar_b Ar'-B(OR)₂ ar_b->pd_complex base Base base->ar_b Minisci_Reaction Radical_Source Radical Precursor (e.g., R-COOH) Radical R• (Nucleophilic Radical) Radical_Source->Radical Initiator (e.g., hv, Ag⁺) Intermediate Radical Adduct Intermediate Radical->Intermediate Radical Addition Naph_H Protonated 1,5-Naphthyridine Naph_H->Intermediate Radical Addition Product Functionalized 1,5-Naphthyridine Intermediate->Product Oxidation & Rearomatization

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 2,6-dichloro-1,5-naphthyridine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized 1,5-naphthyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.[1] This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, with a focus on regioselectivity, reaction optimization, and practical experimental procedures.

Introduction: The Strategic Importance of this compound

This compound is a valuable synthetic intermediate due to its two reactive chlorine atoms, which allow for sequential or double functionalization.[1][2] The 1,5-naphthyridine core is a significant pharmacophore found in numerous biologically active compounds. The ability to selectively introduce diverse substituents at the C2 and C6 positions through palladium-catalyzed cross-coupling reactions is a powerful strategy for generating molecular diversity and developing novel chemical entities.

A critical aspect of cross-coupling reactions with dihalogenated heterocycles is controlling the regioselectivity. For many dihalogenated N-heteroarenes, palladium-catalyzed reactions tend to occur preferentially at the halide position adjacent (α) to the nitrogen atom.[3] This is attributed to the electronic nature of the pyridine ring, where the carbon α to the nitrogen is more electron-deficient and the C-X bond is weaker, making it more susceptible to oxidative addition by a Pd(0) complex.[3] However, the choice of ligands and reaction conditions can sometimes be used to influence and even reverse this inherent selectivity.[3][4]

General Mechanistic Considerations

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[5][6] The nature of the ligand, base, and solvent plays a crucial role in the efficiency and selectivity of these transformations. N-heterocyclic carbenes (NHCs) and bulky, electron-rich phosphine ligands have emerged as highly effective for promoting the cross-coupling of challenging substrates like aryl chlorides.[7][8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[9]

Application Note:

For this compound, the Suzuki-Miyaura coupling can be performed to introduce aryl, heteroaryl, or vinyl substituents. Based on studies of similar dihalopyridines and naphthyridines, the initial coupling is expected to occur preferentially at the more reactive C2 position.[10][11] Careful control of stoichiometry (e.g., using one equivalent of the boronic acid) can favor mono-substitution. Diarylation can be achieved by using an excess of the boronic acid and prolonged reaction times.

Protocol: Mono-arylation of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add [Pd(dppf)Cl₂] (0.03 equiv).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-chloro-1,5-naphthyridine.

Data Summary: Suzuki-Miyaura Coupling Conditions
CatalystLigandBaseSolventTemperature (°C)Typical Yield
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Good to Excellent
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100Good to Excellent
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O90Moderate to Good

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[12]

Application Note:

This reaction allows for the introduction of primary and secondary amines at the C2 and/or C6 positions of the 1,5-naphthyridine core. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[13] Similar to the Suzuki-Miyaura coupling, regioselectivity favoring the C2 position is anticipated.

Protocol: Mono-amination of this compound

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) to a dry Schlenk tube.

  • Add anhydrous, deoxygenated toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill this flask with inert gas.

  • Add the catalyst solution to the flask containing the substrate and base.

  • Add the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex L2Pd(II)(Ar)X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Coordinated_Complex [L2Pd(II)(Ar)(R2NH)]+X- Amine_Coordination->Coordinated_Complex Deprotonation Deprotonation (Base) Coordinated_Complex->Deprotonation Base Amido_Complex L2Pd(II)(Ar)(NR2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR2 Reductive_Elimination->Product Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Pd catalyst, and CuI in a Schlenk flask B Evacuate and backfill with inert gas A->B C Add anhydrous solvent and amine base B->C D Add terminal alkyne C->D E Stir at RT or heat (50-70 °C) D->E F Monitor by TLC or LC-MS E->F G Dilute with water and extract with ethyl acetate F->G H Wash with aq. NH4Cl and brine G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

References

Mastering Regioselectivity: A Guide to the Selective Functionalization of 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Reactivity Landscape of 2,6-Dichloro-1,5-naphthyridine

The this compound core presents two electrophilic centers at the C2 and C6 positions, both susceptible to nucleophilic attack and cross-coupling reactions. The inherent electronic properties of the 1,5-naphthyridine ring system, with the nitrogen atoms acting as electron sinks, render both chlorine atoms activated towards substitution. However, subtle electronic and steric differences between the C2 and C6 positions allow for selective functionalization under carefully controlled conditions.

Generally, the C2 position is considered more electrophilic than the C6 position due to the proximity of the adjacent nitrogen atom (N1). This often leads to preferential reactivity at C2 under kinetically controlled conditions. However, thermodynamic factors, steric hindrance of the incoming nucleophile or catalyst complex, and the specific reaction type can be leveraged to favor substitution at the C6 position.

Strategic Approaches to Selective Substitution

This guide will focus on three primary classes of reactions for the selective functionalization of this compound:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Buchwald-Hartwig Amination

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The following sections will provide detailed application notes and protocols for achieving regioselective substitution at either the C2 or C6 position using these methodologies.

Selective Amination via Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of a chloride with an amine is a common strategy for introducing nitrogen-based functionalities. The regioselectivity of this process is highly dependent on the reaction temperature and the nature of the amine nucleophile.

Application Notes:

The greater electrophilicity of the C2 position often allows for selective mono-amination at this site under milder conditions. Forcing conditions, such as higher temperatures, can lead to disubstitution. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are typically employed to facilitate the formation of the Meisenheimer complex intermediate.

dot graph TD { A[this compound] -- "R-NH2, Base, Solvent, Temp" --> B{Selective Amination}; B -- "Milder Conditions (e.g., lower temp)" --> C[2-Amino-6-chloro-1,5-naphthyridine]; B -- "Harsher Conditions (e.g., higher temp)" --> D[2,6-Diamino-1,5-naphthyridine]; subgraph "Key Factors" direction LR E[Temperature]; F[Nucleophile Sterics]; G[Reaction Time]; end C -- "Further Functionalization" --> H[Diversified Products]; }

Diagram of SNAr Selectivity Control.

Protocol 1: Selective Mono-Amination at C2

This protocol describes the selective introduction of an amino group at the C2 position.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the amine (1.1 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-chloro-1,5-naphthyridine.

Regiocontrolled Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful and versatile method for C-N bond formation, often proceeding under milder conditions than traditional SNAr reactions and with a broader substrate scope.[1][2] The choice of palladium catalyst and ligand is crucial for controlling regioselectivity.

Application Notes:

For dichlorinated heteroaromatics, the selection of the phosphine ligand can significantly influence the site of reaction. Bulky, electron-rich ligands can favor substitution at the less sterically hindered C6 position. Conversely, less sterically demanding ligands may favor the electronically preferred C2 position. Temperature also plays a key role, with lower temperatures generally favoring substitution at the more reactive C2 position.

ParameterC2-Selective AminationC6-Selective Amination
Catalyst Pd₂(dba)₃Pd₂(dba)₃
Ligand XantphosBulky biarylphosphine ligand (e.g., RuPhos)
Base NaOt-Bu or Cs₂CO₃NaOt-Bu or K₃PO₄
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 80-100 °C100-120 °C
Protocol 2: C2-Selective Buchwald-Hartwig Amination

Materials:

  • This compound

  • Desired amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and NaOt-Bu (1.4 eq) in a Schlenk tube.

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 2-amino-6-chloro-1,5-naphthyridine product.

Site-Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3] The regioselective coupling on this compound can be controlled by the choice of catalyst, ligand, and reaction conditions.

Application Notes:

Similar to the Buchwald-Hartwig amination, the steric and electronic properties of the phosphine ligand are critical in directing the regioselectivity of the Suzuki coupling. Generally, the C2 position is more reactive. However, by employing sterically hindered ligands and carefully controlling the stoichiometry of the boronic acid, selective mono-arylation at either C2 or C6 can be achieved. Sequential cross-coupling is also a viable strategy, where the first coupling occurs at the more reactive C2 position under milder conditions, followed by a second coupling at C6 under more forcing conditions.[4]

dot graph LR { subgraph "Sequential Suzuki Coupling" A[this compound] -- "ArB(OH)2 (1 eq), Pd Catalyst 1, Mild Conditions" --> B[2-Aryl-6-chloro-1,5-naphthyridine]; B -- "Ar'B(OH)2 (1 eq), Pd Catalyst 2, Forcing Conditions" --> C[2-Aryl-6-Aryl'-1,5-naphthyridine]; end }

Workflow for Sequential Suzuki Coupling.

Protocol 3: C2-Selective Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of this compound (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq) in a round-bottom flask, add a solution of 1,4-dioxane and water (4:1).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) and heat the reaction to 90 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution, then purify the crude product by flash column chromatography to obtain the 2-aryl-6-chloro-1,5-naphthyridine.

Conclusion

The selective functionalization of this compound is a critical capability for the synthesis of novel compounds with potential therapeutic applications. By understanding the interplay of electronic effects, steric hindrance, and the judicious choice of reaction conditions—including catalysts, ligands, bases, and temperature—researchers can achieve a high degree of regiocontrol. The protocols provided herein serve as a robust starting point for the selective modification of the C2 and C6 positions of this important heterocyclic scaffold, enabling the efficient and rational design of new molecular entities.

References

Application Notes & Protocols: Synthesis of Chelating Ligands for Metal Complexes Utilizing 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core, a nitrogen-containing heterocyclic system, represents a privileged scaffold in the design of ligands for coordination chemistry. Its rigid, planar structure and the geometric arrangement of its two nitrogen atoms make it an exceptional building block for creating ligands that can form stable and functional metal complexes.[1][2] Unlike its 1,8-isomer, which often acts as a bridging ligand for dinuclear complexes, the nitrogen donors in 1,5-naphthyridine are geometrically constrained from binding to the same metal center, predisposing them to act as monodentate or bidentate bridging ligands in polynuclear architectures.[1][2] This characteristic is of paramount importance in the development of novel catalysts, functional materials, and therapeutic agents where precise control of the metal's coordination environment is crucial.[3][4][5]

This guide focuses on the synthetic utility of 2,6-dichloro-1,5-naphthyridine, a versatile and highly reactive starting material for the synthesis of a diverse array of chelating ligands. The two chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward and efficient route to symmetrically and asymmetrically functionalized 1,5-naphthyridine derivatives.[1][6]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for elaborating the this compound scaffold is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the ring nitrogen atoms activates the chloro-substituted positions towards nucleophilic attack, facilitating the displacement of the chloride leaving groups.[7][8] This method is particularly effective for introducing nitrogen-based nucleophiles, such as primary and secondary amines, to create bidentate or polydentate ligands.

Causality Behind Experimental Choices:
  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically chosen to dissolve the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex) in the SNAr mechanism.[8]

  • Base: A non-nucleophilic base, such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), is essential to deprotonate the incoming amine nucleophile, increasing its nucleophilicity.[1] It also serves to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Temperature: Elevated temperatures (typically >100 °C) are often required to overcome the activation energy barrier for the disruption of the aromatic system during the formation of the Meisenheimer complex.[1][7]

The general workflow for the synthesis of a symmetrically disubstituted 1,5-naphthyridine ligand via SNAr is depicted below.

sn_ar_workflow start Start reagents Combine: - this compound - Nucleophile (e.g., amine) - Base (e.g., Cs2CO3) - Solvent (e.g., DMF) start->reagents Step 1 reaction Heat Reaction Mixture (e.g., 110-120 °C) reagents->reaction Step 2 workup Aqueous Workup & Extraction reaction->workup Step 3 purification Purification (e.g., Column Chromatography) workup->purification Step 4 characterization Characterization (NMR, MS, etc.) purification->characterization Step 5 product Final Ligand characterization->product Step 6

Figure 1: General workflow for the synthesis of a symmetrically disubstituted 1,5-naphthyridine ligand.

Experimental Protocol: Synthesis of 2,6-bis(pyridin-2-ylamino)-1,5-naphthyridine

This protocol details the synthesis of a representative bidentate ligand, 2,6-bis(pyridin-2-ylamino)-1,5-naphthyridine, a valuable precursor for the formation of metal complexes.

Materials:

  • This compound (1.0 mmol, 199.0 mg)

  • 2-Aminopyridine (2.2 mmol, 207.0 mg)

  • Cesium Carbonate (Cs2CO3) (3.0 mmol, 977.0 mg)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (199.0 mg, 1.0 mmol), 2-aminopyridine (207.0 mg, 2.2 mmol), and cesium carbonate (977.0 mg, 3.0 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-bis(pyridin-2-ylamino)-1,5-naphthyridine.

Trustworthiness of the Protocol: This protocol is self-validating through the use of TLC for reaction monitoring, which confirms the consumption of starting material and the formation of the product. The purification by column chromatography ensures the isolation of the desired compound with high purity, which can be verified by standard analytical techniques.

Characterization and Data

The synthesized ligand should be thoroughly characterized to confirm its identity and purity.

Technique Expected Result
¹H NMR Aromatic protons of the naphthyridine and pyridine rings should be observed in the range of 7.0-9.0 ppm. The N-H protons will likely appear as a broad singlet.
¹³C NMR Signals corresponding to the carbon atoms of the naphthyridine and pyridine rings.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product (C₁₈H₁₄N₆, M.W. = 314.35 g/mol ) should be observed.
Melting Point A sharp melting point indicates the purity of the synthesized compound.

Synthesis of Metal Complexes

The newly synthesized ligand can be used to form metal complexes. A general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.[9]

General Protocol for Metal Complexation:

  • Dissolve the synthesized ligand (e.g., 2,6-bis(pyridin-2-ylamino)-1,5-naphthyridine) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Add a solution of the desired metal salt (e.g., PdCl₂, Ru(bpy)₂Cl₂, etc.) to the ligand solution in a specific molar ratio (e.g., 1:1 or 2:1 ligand to metal).

  • Stir the reaction mixture at room temperature or under reflux for a specified period.

  • The resulting metal complex may precipitate out of the solution or can be isolated by removing the solvent.

  • The complex should be washed with a suitable solvent and dried.

complexation cluster_ligand Ligand cluster_metal Metal Salt L 2,6-bis(pyridin-2-ylamino)- 1,5-naphthyridine reaction Complexation Reaction (Solvent, Heat) L->reaction M Metal Precursor (e.g., PdCl2) M->reaction complex [M(L)n] Complex reaction->complex

Figure 2: Conceptual diagram of metal complex formation.

Applications and Future Directions

The metal complexes derived from 1,5-naphthyridine-based ligands have a wide range of potential applications. These include:

  • Catalysis: The well-defined coordination sphere around the metal center can be exploited for various catalytic transformations.[5]

  • Medicinal Chemistry: Many naphthyridine derivatives exhibit significant biological activities, and their metal complexes could lead to the development of novel therapeutic agents.[1][4][10]

  • Materials Science: The photophysical and electronic properties of these complexes make them attractive candidates for use in organic light-emitting diodes (OLEDs), sensors, and solar cells.[1]

The synthetic flexibility offered by this compound allows for the systematic tuning of the steric and electronic properties of the resulting ligands, enabling the rational design of metal complexes with desired functionalities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-dichloro-1,5-naphthyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic building block. This compound (CAS: 27017-66-9) is a highly versatile synthetic intermediate, valued for its role as a key scaffold in the development of molecules with a wide range of biological activities, including potential PET tracers for Alzheimer's disease research and various antiproliferative and antiviral agents.[1]

The electron-withdrawing nature of the two ring nitrogens makes the chloro-substituents highly susceptible to nucleophilic aromatic substitution (SNAr), rendering it an excellent precursor for introducing diverse functionalities.[1] However, its synthesis is not without challenges, often involving issues with regioselectivity, yield, and purification. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate and troubleshoot these common hurdles.

Synthetic Overview: Common Pathways

The two most prevalent strategies for synthesizing this compound begin from either the 1,5-naphthyridine-2,6-dione tautomer or the 1,5-naphthyridine-1,5-dioxide. The choice of pathway often depends on the availability of starting materials and the desired control over isomeric purity.

Synthetic_Pathways cluster_0 Pathway 1: Dione Chlorination cluster_1 Pathway 2: N-Oxide Chlorination Aminopyridine Aminopyridine Dione 1,5-Naphthyridine-2,6-dione Aminopyridine->Dione Cyclization Final_Product This compound Dione->Final_Product Chlorination (POCl₃) Naphthyridine 1,5-Naphthyridine Dioxide 1,5-Naphthyridine-1,5-dioxide Naphthyridine->Dioxide Oxidation (m-CPBA) Dioxide->Final_Product Chlorination (POCl₃)

Caption: High-level overview of the two primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct methods start from precursors that already have oxygen-containing functional groups at the 2- and 6-positions.[1]

  • Chlorination of 1,5-Naphthyridine-2,6-dione: This is often the preferred route. The precursor, 2,6-dihydroxy-1,5-naphthyridine, exists in its more stable tautomeric form, 1,5-naphthyridine-2,6-dione.[1][2] This dione is then heated with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to replace the hydroxyl groups with chlorine atoms.[3]

  • Chlorination via N-Oxide Intermediate: This strategy involves the initial oxidation of the parent 1,5-naphthyridine ring using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form 1,5-naphthyridine-1,5-dioxide.[1][4] This dioxide is subsequently heated in POCl₃ to furnish the final product.[1]

Q2: Which synthetic route offers better control over isomeric purity?

A2: The route starting from 1,5-naphthyridine-2,6-dione generally provides superior control over the formation of the desired 2,6-dichloro isomer. The direct chlorination of the parent 1,5-naphthyridine can lead to a mixture of isomers, which are often difficult to separate.[1] Similarly, the reaction of POCl₃ with 1,5-naphthyridine-1,5-dioxide can also yield a complex mixture of isomeric dichloro-1,5-naphthyridines, including 2,4-, 3,8-, 2,8-, and 2,7-dichloro isomers, in addition to the desired 2,6- product.[5] Starting with the dione precursor ensures that the functional groups are already in the correct positions for substitution.

Q3: How is the 1,5-naphthyridine-2,6-dione precursor typically synthesized?

A3: The 1,5-naphthyridine core is often constructed using classic cyclization reactions. The Skraup synthesis, which involves reacting a 3-aminopyridine derivative with glycerol in the presence of an acid and an oxidizing agent, is a foundational method for creating the parent ring system.[1][3] More specific methods for generating the dione precursor involve cyclization strategies that build the second ring onto a pre-functionalized pyridine. For example, cyclization involving aminopyridines and Meldrum's acid has been used to create hydroxy-naphthyridinones, which are direct precursors to the dione.[3]

Troubleshooting Guide

Problem: My chlorination reaction yield is consistently low.

  • Potential Cause 1: Incomplete Reaction. The conversion of the dione or dioxide to the dichloro product can be sluggish.

    • Troubleshooting Action: Ensure your chlorinating agent is in sufficient excess. For stubborn reactions, the addition of a catalytic amount of a tertiary amine (like N,N-dimethylaniline) or using a mixture of POCl₃ and PCl₅ can increase the reaction rate.[3][6] Extend the reflux time and monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Potential Cause 2: Reagent Quality. Phosphorus oxychloride is highly sensitive to moisture. Hydrolysis reduces its efficacy and can introduce unwanted side reactions.

    • Troubleshooting Action: Use a freshly opened bottle of POCl₃ or distill it immediately before use. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 3: Product Degradation during Work-up. The work-up procedure, which typically involves quenching the excess POCl₃ with ice, is highly exothermic and can lead to product degradation if not controlled.

    • Troubleshooting Action: Perform the quench very slowly, pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring. Maintain the temperature of the quenching mixture below 10 °C. Neutralize the acidic solution carefully with a base like sodium carbonate or ammonium hydroxide while keeping it cool.

Problem: I am observing a mixture of dichlorinated isomers in my final product.

  • Potential Cause: Non-regioselective Chlorination. This is the most significant challenge when using the 1,5-naphthyridine-1,5-dioxide pathway. The N-oxide activation can direct chlorination to multiple positions on the ring system.[5]

    • Troubleshooting Action: If you are using the N-oxide route, separating the isomers will be necessary, which can be challenging. High-performance column chromatography with a shallow solvent gradient may be required.[7] To avoid this issue entirely, it is highly recommended to switch to the synthetic route starting from 1,5-naphthyridine-2,6-dione , which is regiochemically defined.[1]

Problem: The purification of the crude product by column chromatography is difficult, and fractions are not clean.

  • Potential Cause 1: Co-eluting Impurities. Isomeric impurities or other chlorinated byproducts can have very similar polarities to the desired this compound.

    • Troubleshooting Action: Optimize your chromatography conditions. Use a long column with a shallow gradient elution. A common mobile phase is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate.[7] Sometimes, switching the stationary phase from silica gel to alumina can alter the elution order and improve separation.

  • Potential Cause 2: Residual Phosphorus Compounds. Trace amounts of phosphorus-based byproducts from the chlorination step can complicate purification and spectral analysis.

    • Troubleshooting Action: Ensure the aqueous work-up is thorough. After initial extraction, washing the organic layer multiple times with water and then brine can help remove residual water-soluble impurities. If problems persist, a filtration of the crude product through a small plug of silica gel or celite before full column chromatography can be beneficial.

Problem: My product "oils out" during recrystallization instead of forming crystals.

  • Potential Cause: Suboptimal Solvent System or Presence of Impurities. "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization point. This is often exacerbated by impurities.

    • Troubleshooting Action: First, ensure the crude product is reasonably pure before attempting recrystallization. If the issue persists, experiment with different solvent systems. Use a solvent pair: dissolve the compound in a small amount of a good solvent (e.g., dichloromethane or acetone) at room temperature, then slowly add a poor solvent (e.g., hexanes or pentane) until turbidity persists. Gently warm the mixture until it becomes clear, and then allow it to cool slowly. Seeding with a previously obtained crystal can also induce proper crystallization.

Data Summary: Comparison of Synthetic Routes
FeaturePathway 1: Dione ChlorinationPathway 2: N-Oxide Chlorination
Precursor 1,5-Naphthyridine-2,6-dione1,5-Naphthyridine-1,5-dioxide
Key Reagents POCl₃, PCl₅m-CPBA, POCl₃
Regioselectivity High (Excellent control)[1]Low to Moderate (Risk of isomers)[5]
Typical Yield Good to ExcellentVariable, often lower after purification
Primary Challenge Synthesis of the dione precursorFormation and separation of isomers[1][5]
Recommended For High-purity, scalable synthesisScenarios where the parent naphthyridine is readily available
Detailed Experimental Protocol: Chlorination of 1,5-Naphthyridine-2,6-dione

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Protocol_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Chlorination cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification r1 Combine 1,5-naphthyridine-2,6-dione and POCl₃ in a flame-dried flask. r2 Add N,N-dimethylaniline (catalyst) under an inert atmosphere (N₂). r1->r2 c1 Heat the mixture to reflux (approx. 110-120 °C). r2->c1 c2 Monitor reaction by TLC until starting material is consumed (4-6 h). c1->c2 w1 Cool to room temperature. Remove excess POCl₃ under vacuum. c2->w1 w2 Slowly pour residue onto crushed ice with vigorous stirring. w1->w2 w3 Neutralize with solid Na₂CO₃ or conc. NH₄OH to pH 7-8. w2->w3 w4 Extract product with an organic solvent (e.g., Dichloromethane). w3->w4 w5 Wash organic layer with water, brine, and dry over Na₂SO₄. w4->w5 p1 Concentrate the dried organic solution in vacuo to obtain crude solid. w5->p1 p2 Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). p1->p2 p3 Combine pure fractions and evaporate solvent to yield the final product. p2->p3 Final_Product Final_Product p3->Final_Product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,5-naphthyridine-2,6-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 10-15 eq by volume).

  • Chlorination: Under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylaniline (0.1 eq). Heat the reaction mixture to reflux (oil bath temperature ~120 °C) with stirring. Monitor the reaction's progress by taking small aliquots, quenching them carefully, and analyzing by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure. In a well-ventilated fume hood, slowly and cautiously pour the dark residue onto a large beaker of crushed ice (~200g per 10mL of POCl₃ used) with vigorous mechanical stirring.

  • Neutralization and Extraction: The resulting acidic aqueous solution should be cooled in an ice bath. Slowly add a base (e.g., solid sodium carbonate or concentrated ammonium hydroxide) until the pH reaches 7-8. A precipitate of the crude product should form. Extract the aqueous slurry three times with dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to afford this compound as a solid.

References

Technical Support Center: Purification of 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 2,6-dichloro-1,5-naphthyridine from its isomeric byproducts. The synthesis of this critical building block, particularly through the chlorination of 1,5-naphthyridine N-oxides, often results in a complex mixture of isomers that are notoriously difficult to separate due to their similar physicochemical properties.[1] This resource offers practical, field-proven solutions to these common purification hurdles.

Section 1: Understanding the Challenge - Isomeric Byproducts

The primary difficulty in isolating pure this compound stems from the non-selective nature of certain chlorination reactions. For instance, the reaction of 1,5-naphthyridine 1,5-dioxide with phosphorus oxychloride (POCl₃) is known to produce a mixture of several dichloro-1,5-naphthyridine isomers.[1]

Common Isomeric Impurities:

  • 2,4-dichloro-1,5-naphthyridine

  • 2,7-dichloro-1,5-naphthyridine

  • 2,8-dichloro-1,5-naphthyridine

  • 3,8-dichloro-1,5-naphthyridine

These isomers often exhibit very similar polarities, making their separation by standard chromatographic techniques a significant challenge. The diagram below illustrates the structural similarity that underpins this purification problem.

Isomers cluster_target Target Compound cluster_impurities Common Isomeric Byproducts Target This compound Imp1 2,4-dichloro-1,5-naphthyridine Target->Imp1 Similar Polarity Imp2 2,7-dichloro-1,5-naphthyridine Target->Imp2 Similar Polarity Imp3 2,8-dichloro-1,5-naphthyridine Target->Imp3 Similar Polarity Imp4 3,8-dichloro-1,5-naphthyridine Target->Imp4 Similar Polarity

Caption: Structural relationship between the target compound and its common isomers.

Section 2: Troubleshooting Guide for Purification

This section addresses common problems encountered during the purification of this compound.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Poor separation on TLC (streaking or overlapping spots) 1. Inappropriate Solvent System: The mobile phase polarity is either too high (causing all spots to run to the top) or too low (causing all spots to remain at the baseline). 2. Sample Overload: Too much crude material was spotted on the TLC plate. 3. Acidic/Basic Compound Interaction: The compound may be interacting with the acidic silica gel.1. Systematically screen solvent systems. Start with a non-polar solvent like Hexane or Heptane and gradually increase polarity with Ethyl Acetate or Dichloromethane. Consider a Toluene/Ethyl Acetate system, which can offer different selectivity for aromatic heterocycles. 2. Dilute the sample before spotting it on the TLC plate. 3. Add a modifier to the mobile phase. A small amount of triethylamine (~0.1-1%) can neutralize the acidic sites on the silica gel and improve peak shape.[2]
Co-elution of Isomers in Column Chromatography 1. High Similarity in Polarity: The chosen solvent system is not selective enough to resolve the isomers. 2. Improper Column Packing: Voids or channels in the stationary phase lead to band broadening and poor separation.[3] 3. High Flow Rate: The analyte does not have sufficient time to equilibrate between the stationary and mobile phases.1. Employ a shallow gradient. Start with a very low polarity mobile phase and increase the polar component very slowly over a large volume (e.g., a 0-10% Ethyl Acetate in Hexane gradient over 20 column volumes). 2. Repack the column carefully. Ensure the silica gel is a uniform slurry and allow it to settle without air bubbles. A layer of sand on top can prevent disturbance when adding solvent.[4] 3. Reduce the flow rate. For gravity columns, regulate the stopcock. For flash chromatography, use lower air pressure.[2]
Product "Oiling Out" During Recrystallization 1. Supersaturation Occurred Above Melting Point: The solution became supersaturated at a temperature higher than the melting point of the solute. 2. Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.[5] 3. Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.1. Use a larger volume of solvent or a solvent with a lower boiling point. Ensure the dissolution temperature is below the product's melting point. 2. Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Heat to clarify and then cool slowly.[6] 3. Perform a preliminary purification by column chromatography or an activated charcoal treatment to remove highly colored or polar impurities before attempting recrystallization.[6]
Low Recovery After Purification 1. Irreversible Adsorption: The product may be strongly adsorbed onto the silica gel. 2. High Solubility in Recrystallization Mother Liquor: Significant product remains dissolved after cooling.[5] 3. Product Degradation: The compound may be unstable on the acidic silica gel over long periods.1. Consider a different stationary phase like neutral or basic alumina. Alternatively, flush the silica column with a highly polar solvent (e.g., 10% Methanol in DCM) after collecting the main fractions to recover any strongly bound material. 2. Cool the recrystallization mixture in an ice bath for an extended period (e.g., >30 minutes) to maximize crystal precipitation.[6] Minimize the amount of solvent used for washing the collected crystals and always use ice-cold solvent.[5] 3. Work quickly. Do not let the compound sit on the column for an unnecessarily long time. Neutralizing the silica with triethylamine can also mitigate degradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a column chromatography method for this separation? A1: A good starting point is to use silica gel as the stationary phase and a mobile phase consisting of a Hexane/Ethyl Acetate mixture.[7] Begin by running TLC plates with varying solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) to find a system that gives a retention factor (R_f) for the target compound of approximately 0.2-0.3. This R_f value generally provides a good balance between resolution and elution time in column chromatography.

Q2: My compound is a white solid, but after passing it through a silica column, the fractions are yellowish. Why? A2: This can be due to the degradation of the compound on the acidic silica gel or the elution of a persistent, colored impurity that was not visible in the crude mixture. To mitigate potential degradation, you can use silica gel that has been pre-treated with a base like triethylamine or switch to a more inert stationary phase like alumina.[7]

Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques is essential.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the isolated compound and help identify any remaining isomeric impurities by comparing the observed spectra to literature values or predicted spectra.[1]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₈H₄Cl₂N₂ has a molecular weight of approximately 199.04 g/mol ).[8]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the range.[9]

Q4: Is recrystallization a viable primary purification method for the crude mixture? A4: Recrystallization is most effective when there is one major component and small amounts of impurities with different solubility profiles.[10] If the crude reaction mixture contains significant quantities of multiple isomers with similar solubilities, recrystallization alone is unlikely to yield a pure product. It is often more effective as a final polishing step after an initial purification by column chromatography.

Section 4: Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for separating this compound from its isomers. The optimal solvent system must be determined by preliminary TLC analysis.

Workflow_Chromatography A 1. Slurry Preparation & Packing B 2. Sample Loading A->B Pack column with silica gel in non-polar solvent C 3. Elution B->C Adsorb crude product onto silica (dry loading) D 4. Fraction Collection C->D Run column with shallow gradient elution E 5. Analysis (TLC) D->E Collect fractions (e.g., 10-20 mL each) E->C Adjust gradient if needed F 6. Combine & Concentrate E->F Identify pure fractions G Pure Product F->G Remove solvent under reduced pressure

Caption: General workflow for purification by flash column chromatography.

Methodology:

  • Select Solvent System: Based on TLC analysis, choose a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation between the target compound and its closest-running impurity.

  • Pack the Column:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase. Pour the slurry into the column, tapping the sides gently to ensure even packing without air bubbles.[3]

    • Add another ~1 cm layer of sand on top of the settled silica bed.

  • Load the Sample (Dry Loading):

    • Dissolve the crude this compound mixture in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elute the Column:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or house air) to begin elution.

    • Start with the non-polar solvent and gradually increase the polarity according to your predetermined gradient.

  • Collect and Analyze Fractions:

    • Collect fractions in test tubes or vials.

    • Spot every few fractions on a TLC plate to monitor the separation.

    • Combine the fractions that contain the pure desired product.

  • Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is best used as a final purification step after chromatography.

Methodology:

  • Choose a Solvent: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.[5] Ethanol, isopropanol, or acetone/heptane mixtures are potential candidates. Perform small-scale solubility tests to find the best solvent.[6]

  • Dissolve the Solid:

    • Place the semi-purified solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. Swirl the flask continuously while adding the solvent.

  • Slow Cooling (Crystal Formation):

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the yield of crystals.

  • Collect Crystals:

    • Set up a vacuum filtration apparatus with a Büchner funnel.

    • Wet the filter paper with a small amount of cold recrystallization solvent.

    • Pour the crystal slurry into the funnel and apply vacuum.

  • Wash and Dry:

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.

References

Technical Support Center: Optimizing Suzuki Coupling Yield with 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 2,6-dichloro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Drawing from established principles in cross-coupling chemistry and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yields and ensure reproducibility.

The 1,5-naphthyridine scaffold is a privileged core in medicinal chemistry, and its functionalization via Suzuki coupling is a critical step in the synthesis of many biologically active molecules. However, the unique electronic properties of this nitrogen-containing heterocycle present distinct challenges. The presence of two nitrogen atoms can lead to catalyst inhibition, and the C-Cl bonds are inherently less reactive than their bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle particularly demanding.[1][2]

This guide will equip you with the knowledge to systematically address these challenges, transforming a potentially low-yielding reaction into a robust and efficient synthetic tool.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a logical workflow from problem identification to resolution.

Issue 1: Low to No Product Formation

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer: This is the most common issue and typically points to three critical areas: the catalyst system's activity, the reaction conditions (base and temperature), or the stability of the boronic acid. The this compound substrate is particularly challenging due to the less reactive C-Cl bonds and potential catalyst poisoning by the Lewis-basic nitrogen atoms.[3][4] A systematic approach is essential.

Troubleshooting Workflow:

G start Low/No Yield catalyst Is the catalyst system active enough for a deactivated heteroaryl chloride? start->catalyst base Is the base strong and soluble enough? catalyst->base Yes sol_catalyst Solution: Enhance Catalyst Activity - Use bulky, electron-rich phosphine ligands  (e.g., XPhos, SPhos, RuPhos). - Use a stable precatalyst. - Increase catalyst loading (e.g., to 3-5 mol%). catalyst->sol_catalyst No temp Is the reaction temperature adequate? base->temp Yes sol_base Solution: Optimize Base - Screen stronger bases like K3PO4 or Cs2CO3. - Ensure adequate solvent for base solubility  (e.g., water in a biphasic system). base->sol_base No boronic Is the boronic acid reagent degrading? temp->boronic Yes sol_temp Solution: Increase Temperature - Incrementally increase heat (e.g., 100-120 °C). - Consider microwave irradiation to  accelerate the reaction. temp->sol_temp No sol_boronic Solution: Protect Boron Reagent - Use fresh boronic acid. - Switch to a more stable boronic ester  (e.g., pinacol ester). - Use a slight excess (1.2-1.5 equiv). boronic->sol_boronic Yes success Yield Improved boronic->success No sol_catalyst->base sol_base->temp sol_temp->boronic sol_boronic->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Detailed Causality & Solutions:

  • Inactive Catalyst System: The oxidative addition of a palladium(0) species into the C-Cl bond is often the rate-limiting step. The electron-rich nature of the naphthyridine ring and the strength of the C-Cl bond necessitate a highly active catalyst.

    • Expert Insight: Standard catalysts like Pd(PPh₃)₄ often fail. You need a catalyst system that is both highly active and resistant to deactivation. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to accelerate oxidative addition and subsequent reductive elimination.[1][5] Using a pre-formed, air-stable precatalyst can also ensure the correct ligand-to-metal ratio and improve reproducibility.[6]

  • Ineffective Base: The base plays a crucial role in the transmetalation step, forming a more nucleophilic boronate species.[7] If the base is too weak or poorly soluble in the reaction medium, this step will stall.

    • Expert Insight: A common mistake is using a mild base like Na₂CO₃, which may be insufficient. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often required.[8][9] Their solubility is critical; in solvent systems like toluene or dioxane, the addition of water is necessary to dissolve the base and facilitate the reaction at the phase interface.

  • Protodeboronation of Boronic Acid: Boronic acids can be unstable under basic Suzuki conditions, leading to a side reaction where the C-B bond is cleaved to give the corresponding arene.[3][10] This depletes the nucleophilic partner and lowers the yield.

    • Expert Insight: This is especially problematic with electron-rich or heteroaryl boronic acids. Using a slight excess (1.2-1.5 equivalents) can compensate for some degradation. For particularly unstable boronic acids, switching to a more robust derivative, such as a pinacol boronate ester (Bpin) or a trifluoroborate salt (BF₃K), is a highly effective strategy.[10][11][12] These reagents often exhibit slower, controlled release of the active boron species, minimizing side reactions.[11][12]

Issue 2: Mono-arylation vs. Di-arylation - Controlling Selectivity

Question: I am getting a mixture of mono- and di-substituted products. How can I selectively synthesize the mono-arylated product?

Answer: Achieving selective mono-arylation on a symmetric substrate like this compound is a common challenge. The initial mono-arylated product can sometimes be more reactive than the starting dichloro species, leading to over-arylation. Control can be achieved by carefully modulating stoichiometry, reaction time, and temperature.

  • Stoichiometry is Key: Limit the boronic acid to 1.0-1.1 equivalents relative to the dichloronaphthyridine. This ensures it is the limiting reagent, statistically favoring mono-substitution.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can often provide a window where the first coupling proceeds efficiently while the second, more challenging coupling is significantly slower.

  • Monitor Closely: Track the reaction progress carefully using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-substituted product.

Issue 3: Catalyst Deactivation and Darkening of the Reaction Mixture

Question: My reaction mixture turns black and stalls before completion. What is causing this?

Answer: A rapid color change to dark brown or black is often indicative of palladium black precipitation, a sign of catalyst deactivation.[13] This occurs when the Pd(0) active species agglomerates and falls out of the catalytic cycle. For nitrogen-containing substrates, this can be exacerbated by the coordination of the heterocycle's nitrogen atoms to the palladium center, which can inhibit the catalytic cycle.[3][14]

  • Ligand Choice: Use ligands that form very stable complexes with palladium. Sterically hindered biaryl phosphine ligands (Buchwald-type) are excellent for this purpose as they protect the metal center from agglomeration.[5]

  • Degassing: Ensure the reaction solvent is rigorously degassed before use. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose.

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition pathways. Find the minimum temperature required for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is the best starting point for this compound? A1: For challenging heteroaryl chlorides, a highly active and robust catalyst system is paramount. A reliable starting point is Pd₂(dba)₃ as the palladium source with a bulky, electron-rich phosphine ligand like XPhos or SPhos. A ligand-to-palladium ratio of 2:1 is typical. Alternatively, using a commercially available, air-stable precatalyst like XPhos-Pd-G3 simplifies handling and improves reproducibility.

Q2: What is the optimal solvent system? A2: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a very common and effective system.[8][14] Toluene/water or 2-MeTHF/water can also be effective. The aqueous component is crucial for dissolving the inorganic base.[9][15] Computational studies have shown that solvent polarity can significantly impact the oxidative addition step.[16]

Q3: Can I use boronic esters instead of boronic acids? A3: Absolutely. Boronic esters, particularly pinacol esters (Bpin), are often superior to boronic acids.[17] They are more stable, less prone to protodeboronation, and easier to purify.[10] While it was once thought they must first hydrolyze to the boronic acid, there is strong evidence that they can participate directly in the transmetalation step.[17][18]

Q4: My reaction is clean but slow. How can I accelerate it without causing decomposition? A4: If the reaction is clean (i.e., no significant side products or catalyst death), you can gently increase the temperature in 10 °C increments. Alternatively, microwave-assisted heating is an excellent technique for safely and rapidly heating reactions, often reducing reaction times from hours to minutes.[2] Ensure you are using a strong base like K₃PO₄, as base strength can significantly influence the rate.

Q5: How do the two nitrogen atoms in the 1,5-naphthyridine core influence the reaction? A5: The two nitrogen atoms are electron-withdrawing, which deactivates the ring towards oxidative addition compared to a simple dichlorobenzene. More importantly, their lone pairs can act as Lewis bases and coordinate to the palladium catalyst. This coordination can sequester the catalyst, effectively inhibiting it.[3][4] This is a primary reason why specialized, bulky ligands are required; they sterically shield the palladium center, discouraging this inhibitory binding.

Optimized Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Protocol 1: General Procedure for Mono-Arylation

This protocol is optimized for selective mono-substitution using a slight excess of the boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (5:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a portion of the degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and water.

  • Thoroughly degas the final reaction mixture by bubbling with argon for 15-20 minutes.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Di-Arylation

This protocol is designed to drive the reaction to completion for the di-substituted product.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (2.5 equiv)

  • XPhos-Pd-G3 precatalyst (4 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene and Water (10:1 v/v), degassed

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid pinacol ester, XPhos-Pd-G3, and Cs₂CO₃.

  • Add the degassed toluene and water.

  • Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 45-90 minutes.

  • Monitor for completion by LC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography.

Data Summary: Influence of Reaction Parameters

The following table summarizes the expected impact of key parameters on the Suzuki coupling of this compound, based on established data for similar heteroaryl chlorides.

ParameterCondition A (Standard)Condition B (Optimized)Expected Outcome & Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XPhosHigher Yield: XPhos is a bulky, electron-rich ligand that accelerates the slow oxidative addition of the C-Cl bond and prevents catalyst deactivation.[1][5]
Base K₂CO₃K₃PO₄ or Cs₂CO₃Faster Rate: Stronger bases more effectively generate the active boronate species required for transmetalation, increasing the reaction rate.[8][9]
Boron Source Arylboronic AcidArylboronic Acid Pinacol EsterReduced Side Products: Pinacol esters are more stable and less prone to protodeboronation, leading to cleaner reactions and potentially higher yields.[10][17]
Temperature 80 °C110 °CIncreased Conversion: Higher temperatures provide the necessary activation energy for C-Cl bond cleavage, but may increase risk of catalyst decomposition if not managed.[2]

Catalytic Cycle and Key Challenges

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle is key to diagnosing issues with the reaction of this compound.

Suzuki_Cycle pd0 L₂Pd(0) Active Catalyst trans_complex L₂Pd(II)(Ar)(Ar') Transmetalation Complex pd0->trans_complex Oxidative Addition deactivation Catalyst Deactivation (Pd Black) pd0->deactivation inhibition N-Coordination Inhibition pd0->inhibition oa_complex L₂Pd(II)(Ar)(Cl) Oxidative Addition Complex oa_complex->pd0 Reductive Elimination product Ar-Ar' Coupled Product oa_complex->product trans_complex->oa_complex Transmetalation arcl Ar-Cl (this compound) arcl->pd0 boronic Ar'-B(OR)₂ (Boronic Acid/Ester) boronic->trans_complex base Base (e.g., K₃PO₄) base->boronic

Caption: Suzuki catalytic cycle with key challenges for 1,5-naphthyridine.

References

Technical Support Center: Cross-Coupling Reactions of 2,6-Dichloro-1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,6-dichloro-1,5-naphthyridine. This bicyclic heteroaromatic compound is a valuable building block in medicinal chemistry, but its unique electronic properties and the presence of two reactive chlorine atoms present specific challenges in cross-coupling reactions, most notably the formation of undesired homocoupled byproducts and difficulties in achieving selective mono-substitution.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve successful and reproducible outcomes in your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed in a question-and-answer format to directly address common problems encountered during the functionalization of this compound.

High Levels of Homocoupling Observed in the Suzuki-Miyaura Reaction

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and this compound, but I am observing significant amounts of the biaryl homocoupling product from my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of Pd(II) species and oxygen.[1] The electron-deficient nature of the this compound ring can also influence the delicate balance of the catalytic cycle. Here’s a systematic approach to troubleshoot this issue:

1. Rigorous Exclusion of Oxygen:

  • Cause: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of boronic acid homocoupling.[2]

  • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents should be thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes. Use of Schlenk techniques or a glovebox is highly recommended.[3]

2. Choice of Palladium Precatalyst:

  • Cause: Using a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction process can sometimes be inefficient or lead to the formation of Pd(II) species that promote homocoupling.[2]

  • Solution: Employ a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern pre-catalysts like Buchwald's G3 or G4 pre-catalysts are designed for clean and efficient generation of the active Pd(0) catalyst.[2]

3. Ligand Selection:

  • Cause: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Insufficiently bulky or electron-donating ligands may not effectively promote the desired cross-coupling pathway over competing side reactions.

  • Solution: Utilize bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or sterically hindered N-heterocyclic carbene (NHC) ligands are often effective in suppressing homocoupling by accelerating the rate-determining oxidative addition and subsequent reductive elimination steps.[3][4]

4. Reaction Parameters Optimization:

  • Cause: High temperatures and prolonged reaction times can increase the likelihood of side reactions, including homocoupling.

  • Solution:

    • Temperature: Screen a range of temperatures. Running the reaction at the lowest effective temperature can help suppress homocoupling.[3]

    • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[3]

    • Stoichiometry: Using a slight excess of the this compound can favor the oxidative addition step with the aryl halide over boronic acid homocoupling.[3]

5. Additives:

  • Cause: Residual Pd(II) in the reaction mixture can be a persistent issue.

  • Solution: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly affecting the desired catalytic cycle.[5]

Poor or No Conversion in the Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but I am getting low to no conversion of my starting material. What are the likely causes?

Answer: The Buchwald-Hartwig amination of electron-deficient heteroaryl chlorides like this compound can be challenging due to potential catalyst inhibition by the nitrogen atoms of the naphthyridine ring and the lower reactivity of aryl chlorides compared to bromides or iodides.[6]

1. Catalyst and Ligand System:

  • Cause: Standard palladium catalysts may be inhibited by the Lewis basic nitrogen atoms of the naphthyridine substrate, leading to catalyst deactivation.

  • Solution: Employ catalyst systems known for their high activity and resistance to inhibition. Bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., XPhos, RuPhos) are often the ligands of choice for coupling with heteroaryl chlorides.[7][8] These ligands promote the formation of monoligated palladium species that are highly active in the catalytic cycle.[8]

2. Base Selection:

  • Cause: The choice of base is critical in the Buchwald-Hartwig amination as it is involved in the deprotonation of the amine to form the active nucleophile. An inappropriate base can lead to poor reactivity or substrate degradation.

  • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[9] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher reaction temperatures.[10] The solubility of the base is also a key factor; ensure adequate stirring to maintain a homogeneous reaction mixture.[9]

3. Solvent Effects:

  • Cause: The solvent influences the solubility of the reagents and the stability of the catalytic species.

  • Solution: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene, 1,4-dioxane, and CPME are commonly used and have proven effective.[11]

4. Reaction Temperature:

  • Cause: Aryl chlorides are less reactive than aryl bromides and iodides, often requiring higher temperatures for efficient oxidative addition.

  • Solution: If you are observing low conversion at moderate temperatures (e.g., 80 °C), a careful increase in the reaction temperature (e.g., to 100-110 °C) may be necessary. Monitor for any signs of decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is selective mono-functionalization of this compound challenging?

A1: Selective mono-functionalization is challenging due to the presence of two electronically similar chlorine atoms. The electronic environment of the C2 and C6 positions is quite similar, making it difficult for the catalyst to differentiate between them. Achieving high selectivity often requires careful tuning of the reaction conditions, particularly the choice of ligand. For some dihalo-N-heteroarenes, sterically hindered ligands can direct the reaction to a specific position, sometimes counterintuitively to the electronically favored site.[4] For the closely related 5,7-dichloro-1,6-naphthyridine, the first Suzuki-Miyaura coupling has been shown to occur selectively at the 5-position.[12] This suggests that subtle electronic differences, influenced by the positions of the nitrogen atoms, can be exploited.

Q2: Can Sonogashira coupling be performed on this compound, and what are the key considerations to avoid homocoupling of the alkyne?

A2: Yes, Sonogashira coupling can be performed. The primary challenge, similar to Suzuki coupling, is the homocoupling of the terminal alkyne (Glaser coupling), which is typically catalyzed by the copper co-catalyst in the presence of oxygen.[13]

  • Key Considerations:

    • Inert Atmosphere: Rigorous exclusion of oxygen is paramount to suppress Glaser coupling.[13]

    • Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that proceed efficiently without a copper co-catalyst, thereby eliminating the primary pathway for alkyne homocoupling.[14]

    • Ligand Choice: The choice of ligand on the palladium catalyst can also influence the outcome. Electron-rich and bulky ligands can promote the desired cross-coupling pathway.

    • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used.

Q3: How do the nitrogen atoms in the 1,5-naphthyridine ring affect the cross-coupling reaction?

A3: The nitrogen atoms have a significant electronic and coordinative effect:

  • Electron-Withdrawing Nature: The nitrogen atoms are electron-withdrawing, which makes the chlorine atoms more susceptible to nucleophilic attack and facilitates the oxidative addition step in the catalytic cycle. However, this can also make the product more electron-deficient and potentially influence subsequent reactions.

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] This is why bulky ligands are often crucial, as they can sterically hinder the coordination of the naphthyridine nitrogen to the palladium, thus preserving the catalyst's activity.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Selective Mono-Arylation (Suzuki-Miyaura)
ParameterRecommended ConditionRationale
Substrate This compound1.0 equiv
Boronic Acid Arylboronic Acid1.1-1.2 equiv
Catalyst Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)Bulky, electron-rich ligand promotes oxidative addition and suppresses homocoupling.[3]
Base K₃PO₄ (2.0 equiv)Moderately strong base, often effective in Suzuki couplings.[15]
Solvent 1,4-Dioxane/H₂O (10:1)Aprotic solvent with minimal water to dissolve the base.[3]
Temperature 80-100 °CStart at 80 °C and increase if conversion is slow.
Atmosphere Argon or NitrogenCrucial for preventing homocoupling.[2]
Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture at the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling and the Competing Homocoupling Pathway

Suzuki_Homocoupling pd0 Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Ar-X pd2 Pd(II) pd0->pd2 tm_complex Transmetalation Complex oa_complex->tm_complex Ar'-B(OR)2 Base tm_complex->pd0 Reductive Elimination re_product Cross-Coupled Product tm_complex->re_product homo_intermediate Boronic Acid Dimerization pd2->homo_intermediate 2 x Ar'-B(OR)2 homo_intermediate->pd0 Reductive Elimination homo_product Homocoupled Product homo_intermediate->homo_product

Caption: Suzuki vs. Homocoupling pathways.

Diagram 2: Troubleshooting Workflow for Homocoupling in Suzuki Reactions

Troubleshooting_Homocoupling start High Homocoupling Observed check_inert Step 1: Verify Inert Atmosphere & Degassed Solvents start->check_inert change_catalyst Step 2: Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) check_inert->change_catalyst If problem persists success Homocoupling Minimized check_inert->success If resolved optimize_ligand Step 3: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) change_catalyst->optimize_ligand If problem persists change_catalyst->success If resolved adjust_conditions Step 4: Adjust Reaction Parameters (Temp, Addition Rate) optimize_ligand->adjust_conditions If problem persists optimize_ligand->success If resolved add_reducing_agent Step 5: Consider Additive (e.g., Potassium Formate) adjust_conditions->add_reducing_agent If problem persists adjust_conditions->success If resolved add_reducing_agent->success If resolved

Caption: Homocoupling Troubleshooting.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2,6-Dichloro-1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the cross-coupling of 2,6-dichloro-1,5-naphthyridine. This electron-deficient heteroaromatic scaffold is a valuable building block, but its unique electronic and steric properties present distinct challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding catalyst and condition selection for various cross-coupling reactions involving this compound.

Q1: Why is this compound considered a "challenging" substrate?

A1: There are three primary reasons:

  • Low Reactivity of C-Cl Bonds: Carbon-chlorine bonds are significantly stronger and less reactive than their carbon-bromine or carbon-iodine counterparts. This makes the initial oxidative addition step in the catalytic cycle, which is often rate-limiting, energetically demanding.[1][2]

  • Potential for Catalyst Inhibition: The lone pairs on the naphthyridine nitrogen atoms can coordinate to the palladium catalyst. This coordination can act as a "poison," sequestering the active catalyst and preventing it from participating in the desired catalytic cycle.[2][3]

  • Regioselectivity Concerns: The two chlorine atoms are in electronically distinct environments. The C2-Cl bond is adjacent to a pyridine nitrogen, making it more electron-deficient and generally more susceptible to oxidative addition than the C6-Cl bond.[4] Controlling mono- versus di-substitution, and directing reactivity to a specific site, requires careful condition selection.

Q2: What is the best starting point for a Suzuki-Miyaura coupling with an arylboronic acid?

A2: For coupling aryl chlorides, particularly on electron-deficient heterocycles, a highly active catalyst system is non-negotiable. The go-to systems employ bulky, electron-rich phosphine ligands that facilitate the difficult oxidative addition step.[5]

A robust starting point is a catalyst system based on a biaryl phosphine ligand. These are often referred to as "Buchwald ligands."[5] Specifically, SPhos or XPhos, combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, is highly effective. A strong, non-nucleophilic base is required to activate the boronic acid for the transmetalation step.[2][6]

Catalyst ComponentRecommended Starting ChoiceRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective precursors for generating the active Pd(0) species in situ.
Ligand SPhos (or XPhos)Bulky and electron-rich; proven to accelerate oxidative addition of aryl chlorides and stabilize the catalyst.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that minimize side reactions and are effective in promoting transmetalation.[2]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OAprotic/aqueous mixtures that help solubilize both the organic substrate and the inorganic base.
Temperature 80-110 °CHigher temperatures are typically necessary to overcome the activation barrier for C-Cl bond cleavage.[2]

Q3: How can I control regioselectivity to achieve mono-substitution at the C2 position?

A3: The C2 position is electronically activated and thus the kinetically favored site for substitution. To achieve selective mono-arylation at C2, you should employ stoichiometric control.

  • Limiting Reagent: Use the boronic acid as the limiting reagent (typically 0.95 to 1.05 equivalents relative to the dichloronaphthyridine).

  • Milder Conditions: Avoid excessively high temperatures or prolonged reaction times. Once the more reactive C2 site has coupled, forcing the conditions can initiate the slower reaction at the C6 position. Monitoring the reaction by LC-MS or TLC is critical to stop it after the consumption of the starting material and before significant di-substitution occurs.

Q4: What catalyst system is recommended for a Buchwald-Hartwig amination on this substrate?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[7][8] Similar to Suzuki coupling, success with aryl chlorides hinges on using a highly active catalyst. For this transformation, specific dialkylbiaryl phosphine ligands have been developed that excel.

  • Recommended Ligands: XPhos is an excellent general ligand for C-N coupling of aryl chlorides. For particularly challenging couplings, or for primary amines, BrettPhos can offer superior performance.[9]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices. LHMDS can be advantageous as it tolerates more functional groups.[9]

  • Palladium Source: Pd₂(dba)₃ or a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) can be used for improved stability and activity.

Q5: Is a Sonogashira coupling feasible with this compound?

A5: Yes, but it is challenging. The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is most efficient with iodides and bromides.[1][10] For chlorides, forcing conditions are usually required.

  • Catalyst System: A standard system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and an amine base (e.g., triethylamine or diisopropylethylamine).[11][12]

  • Key Challenge: The primary side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To mitigate this, running the reaction under strictly anaerobic conditions is essential. Copper-free Sonogashira protocols, while often requiring more specialized ligands, can be an effective alternative to prevent this side reaction.[11] Higher temperatures (100 °C or higher) will likely be necessary.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental failures.

Problem: Low or No Yield in Suzuki-Miyaura Coupling

Low conversion is the most frequent issue. The cause can often be traced to insufficient catalyst activity or catalyst deactivation. Follow this logical workflow to diagnose the problem.

G start Low/No Yield in Suzuki Coupling q1 Is the catalyst system appropriate for a deactivated aryl chloride? start->q1 a1_no Switch to a more active catalyst system: • Use bulky, electron-rich phosphine ligands  (e.g., SPhos, XPhos, RuPhos). • Consider N-heterocyclic carbene (NHC) ligands. • Use a stable palladacycle precatalyst. q1->a1_no No q2 Is the base effective and soluble? q1->q2 Yes a2_no Screen different bases: • Use strong, non-nucleophilic bases like  K₃PO₄, Cs₂CO₃. • Ensure base is finely powdered for better solubility. q2->a2_no No q3 Is the reaction temperature high enough? q2->q3 Yes a3_no Increase reaction temperature (typically 80-120 °C). Consider microwave irradiation to accelerate the reaction. q3->a3_no No q4 Is catalyst deactivation by the naphthyridine nitrogen possible? q3->q4 Yes a4_yes Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Use a more sterically hindered ligand (e.g., XPhos) to physically block coordination of the nitrogen. q4->a4_yes Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Problem: Significant Hydrodehalogenation (Ar-Cl → Ar-H) Side Product

Hydrodehalogenation occurs when the organopalladium intermediate reacts with a proton source instead of the coupling partner.

  • Cause: Often caused by water in the reaction or impurities in the boronic acid reagent. Boronic acids can undergo protodeboronation to generate arene and boric acid, with the arene acting as a proton source.

  • Solution 1 (Rigorous Drying): Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the base (e.g., K₃PO₄) in a vacuum oven before use.

  • Solution 2 (Reagent Quality): Use high-purity boronic acid. If quality is uncertain, consider using the corresponding boronate ester (e.g., pinacol ester), which is more stable and less prone to protodeboronation.[6]

  • Solution 3 (Base Choice): In some cases, using a weaker base like K₂CO₃ or an anhydrous fluoride source like KF can suppress this pathway, although it may also slow the desired reaction.

Problem: Reaction Stalls or Produces a Mixture of Mono- and Di-substituted Products

  • Cause (Stalling): Catalyst deactivation is the most likely culprit. The active Pd(0) species can be sensitive, and prolonged reaction times at high temperatures can lead to the formation of inactive palladium black.

  • Solution (Stalling): Use a more stable precatalyst, such as a palladacycle (e.g., SPhos Pd G4). These are often more resistant to decomposition. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can also help stabilize the active species.

  • Cause (Mixture): This indicates that the reactivities of the C2 and C6 positions are not sufficiently differentiated under your conditions, or the reaction was run too long for selective mono-substitution.

  • Solution (Mixture): To favor mono-substitution, lower the reaction temperature and carefully monitor the reaction to stop it upon consumption of the starting material. To favor di-substitution, use a stoichiometric excess (>2.2 equivalents) of the coupling partner and a higher reaction temperature for a longer duration.

Part 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the C2-Position

This protocol details the synthesis of 2-phenyl-6-chloro-1,5-naphthyridine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification p1 Combine this compound (1.0 eq), phenylboronic acid (1.05 eq), K₃PO₄ (3.0 eq), and SPhos (0.04 eq) in a flask. p2 Add Pd(OAc)₂ (0.02 eq). p1->p2 p3 Seal flask, evacuate, and backfill with Argon (repeat 3x). p2->p3 p4 Add degassed 1,4-dioxane and water (10:1 v/v). p3->p4 p5 Heat reaction mixture to 100 °C with vigorous stirring. p4->p5 p6 Monitor progress by TLC or LC-MS (approx. 4-12 hours). p5->p6 p7 Cool to room temperature. Dilute with ethyl acetate and water. p6->p7 p8 Separate layers. Extract aqueous layer with ethyl acetate (2x). p7->p8 p9 Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. p8->p9 p10 Purify by column chromatography (e.g., Hexanes/Ethyl Acetate). p9->p10

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To an oven-dried reaction vial, add this compound (199 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (128 mg, 1.05 mmol, 1.05 eq), potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 eq), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%).

  • Seal the vial with a septum, and purge with argon for 10 minutes.

  • Add 10 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.

  • Execution: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with 30 mL of ethyl acetate and 20 mL of water. Separate the layers.

  • Extract the aqueous layer twice more with 15 mL of ethyl acetate.

  • Combine the organic extracts, wash with 20 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 4-(6-chloro-1,5-naphthyridin-2-yl)morpholine.

Methodology:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 5 mol%) and XPhos (95 mg, 0.2 mmol, 20 mol%) to an oven-dried vial. Add 5 mL of anhydrous toluene and stir for 10 minutes to form the catalyst complex.

  • In a separate vial, add this compound (199 mg, 1.0 mmol, 1.0 eq) and sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol, 1.2 eq).

  • Add the pre-formed catalyst solution to the vial containing the substrate and base.

  • Add morpholine (96 µL, 1.1 mmol, 1.1 eq) via syringe.

  • Execution: Seal the vial and heat in an oil bath at 110 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: C-C Coupling with 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing C-C coupling reactions with 2,6-dichloro-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this electron-deficient heteroaromatic substrate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, but its inherent electronic properties make it a challenging substrate for palladium-catalyzed cross-coupling. The two nitrogen atoms withdraw electron density from the aromatic system, making the C-Cl bonds less susceptible to the crucial oxidative addition step in the catalytic cycle. This guide provides a series of troubleshooting questions and detailed protocols to overcome this low reactivity.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why is this compound so unreactive compared to other aryl chlorides?

The primary challenge stems from the electronic nature of the 1,5-naphthyridine core. The two nitrogen atoms are strongly electron-withdrawing, which deactivates the entire aromatic system towards oxidative addition by a Pd(0) catalyst. This initial step, where the palladium inserts into the carbon-chlorine bond, is often the rate-limiting step for aryl chlorides and is particularly sluggish for this substrate.[1] Overcoming this high activation barrier is the key to a successful coupling reaction.

Q2: What are the first things I should check if my reaction fails completely?

Before diving into complex optimization, always validate the fundamentals. Cross-coupling reactions are highly sensitive to atmospheric oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]

  • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox.

  • Solvent Degassing: Solvents must be thoroughly degassed. The freeze-pump-thaw method (at least 3 cycles) is highly effective.[3] Sparging with an inert gas for 30-60 minutes is a viable alternative for many applications.[4]

  • Reagent Purity: Verify the purity of your substrate, coupling partner (e.g., boronic acid), and base. Boronic acids can degrade over time, and bases can absorb moisture.

Q3: Pd(0) vs. Pd(II) - Does my palladium pre-catalyst choice matter?

Yes, it matters significantly. While the active catalyst in most C-C couplings is a Pd(0) species, Pd(II) salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used as pre-catalysts because they are air-stable and more convenient to handle. However, they must be reduced in situ to Pd(0) for the catalytic cycle to begin.[5]

  • Pd(II) Pre-catalysts (e.g., Pd(OAc)₂): Require an in situ reduction step. This can sometimes be accomplished by a phosphine ligand, an amine, or a solvent like an alcohol. However, incomplete reduction can lead to low yields.[5]

  • Pd(0) Pre-catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Do not require a reduction step, which can sometimes lead to more reliable reaction initiation. However, they are generally more sensitive to air and require careful handling.

  • Modern Pre-catalysts (e.g., Buchwald Precatalysts): These are often the best choice. They are air-stable Pd(II) complexes that are designed to efficiently generate the active monoligated Pd(0) species upon activation, offering a balance of stability and high reactivity.[6]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool, but its application to this compound requires a carefully selected catalyst system.

Q4: I'm using standard Pd(PPh₃)₄ and seeing no product. What is the most critical parameter to change?

Your ligand. For electron-deficient heteroaryl chlorides, triphenylphosphine (PPh₃) is often not electron-rich enough to promote the difficult oxidative addition step. The solution is to move to modern, specialized ligands that are both bulky and highly electron-donating.[6][7] This is the single most impactful change you can make.

  • Why it works: Electron-donating ligands increase the electron density on the palladium center, making it more nucleophilic and more likely to undergo oxidative addition into the C-Cl bond. Steric bulk on the ligand promotes the formation of a highly reactive, monoligated Pd(0) species and facilitates the final reductive elimination step.[2]

Q5: Which class of ligand should I choose? Buchwald-type biarylphosphines or N-Heterocyclic Carbenes (NHCs)?

Both are excellent choices and represent the state-of-the-art for this type of transformation.

Ligand ClassExamplesKey AdvantagesConsiderations
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosCommercially available in wide variety, well-documented, often used in Buchwald precatalysts for ease of use.[8]Can be sensitive to oxidation.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-type catalystsStrong σ-donors, often more robust and resistant to high temperatures than some phosphines. Very effective for activating chlorides.[6]Can sometimes be more expensive.

Recommendation: Start with a commercially available G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are designed for robust performance with challenging substrates.

Q6: My reaction is sluggish and stalls, leaving significant starting material. What adjustments can I make to the reaction conditions?

Assuming you are using an appropriate ligand, stalling often points to issues with the base or solvent.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9] For difficult couplings, stronger, non-nucleophilic bases are often required. Move from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃ .

  • Solvent System: Aprotic polar solvents are typically preferred. Dioxane/water or Toluene/water mixtures are common starting points.[10] For very stubborn reactions, consider anhydrous polar aprotic solvents like DMF or DME , but ensure your reagents are scrupulously dry.

  • Temperature: Don't be afraid to increase the temperature. Reactions involving aryl chlorides often require heating between 80-120 °C.[10] Microwave irradiation can also be a powerful tool to accelerate slow reactions.[11]

Q7: I'm observing significant protodeboronation (my boronic acid is being converted back to an arene). How can I prevent this?

Protodeboronation is a common side reaction, especially at high temperatures and with extended reaction times.[2]

  • Use a More Stable Boron Reagent: Switch from a boronic acid to a more robust boronate ester , such as a pinacol ester (Bpin). They are generally more resistant to hydrolysis and protodeboronation.[2]

  • Use Anhydrous Conditions: If possible, use an anhydrous base (like K₃PO₄) and anhydrous solvents to minimize the water available for this side reaction.

  • Minimize Reaction Time: Monitor your reaction closely (e.g., by TLC or LCMS) and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

// Node Definitions start [label="Suzuki Reaction Fails\n(Low or No Conversion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_basics [label="Step 1: Verify Basics\n- Inert Atmosphere?\n- Solvent Degassed?\n- Reagent Purity?", fillcolor="#FBBC05", fontcolor="#202124"]; change_ligand [label="Step 2: Change Ligand\nIs PPh₃ being used?", fillcolor="#FBBC05", fontcolor="#202124"]; use_advanced_ligand [label="Switch to Bulky, Electron-Rich Ligand\n(e.g., XPhos, SPhos, IPr)\nUse a modern precatalyst.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Step 3: Optimize Conditions\n- Increase Temperature (80-120 °C)\n- Use a Stronger Base (K₃PO₄, Cs₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; side_reactions [label="Step 4: Address Side Reactions\nSeeing Protodeboronation?", fillcolor="#FBBC05", fontcolor="#202124"]; use_bpin [label="Switch from Boronic Acid\nto Pinacol Ester (Bpin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Reaction Successful", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_basics; check_basics -> change_ligand [label="If basics are OK"]; change_ligand -> use_advanced_ligand [label="Yes"]; change_ligand -> optimize_conditions [label="No, already using\nadvanced ligand"]; use_advanced_ligand -> optimize_conditions [label="Re-run reaction"]; optimize_conditions -> side_reactions [label="If still low yield"]; side_reactions -> use_bpin [label="Yes"]; side_reactions -> success [label="No, reaction proceeds"]; use_bpin -> success [label="Re-run reaction"]; } .enddot Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Troubleshooting Guide: Other C-C Couplings (Stille, Sonogashira)

Q8: I want to perform a Stille coupling. What are the key considerations for this compound?

The Stille reaction, coupling with an organostannane, is often more tolerant of functional groups than Suzuki coupling but comes with the significant drawback of toxic tin byproducts.[12][13]

  • Catalyst/Ligand: Similar to Suzuki, standard catalysts may be insufficient. Using ligands like P(t-Bu)₃ or P(furyl)₃ can be effective.[1]

  • Additives: The rate-determining step is often transmetalation. This can be accelerated by additives. Cu(I) salts (e.g., CuI) are common and effective additives.[12]

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used.

  • Purification: The main challenge is removing toxic and often non-polar tributyltin halides. This can require specialized chromatographic techniques or chemical treatment.

Q9: What is the best approach for a Sonogashira coupling of a terminal alkyne to this substrate?

The Sonogashira coupling is the premier method for installing alkyne moieties.[14] The classic conditions should be your starting point.

  • Standard Conditions: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI ), and an amine base (e.g., Et₃N or DIPA ) in a solvent like THF or DMF .[15][16]

  • Overcoming Low Reactivity: Due to the C-Cl bond strength, you will likely need higher temperatures (60-100 °C) than for analogous aryl bromides or iodides.[16]

  • Copper-Free Conditions: If you observe significant alkyne homocoupling (Glaser coupling), a common side reaction, you can explore copper-free Sonogashira conditions. These typically require a palladium catalyst and a stronger amine base, sometimes in higher concentrations, to facilitate the deprotonation of the alkyne.[17]

// Nodes pd0 [label="LₙPd(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_oxid [label="LₙPd(II)(Ar)Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_trans [label="LₙPd(II)(Ar)(R')", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for cycle shape center [shape=point, width=0];

// Edges pd0 -> pd2_oxid [label="Oxidative Addition\n(Ar-Cl)\n\nCRITICAL & SLOW STEP", color="#EA4335", fontcolor="#EA4335"]; pd2_oxid -> pd2_trans [label="Transmetalation\n(R'-[M])", color="#4285F4"]; pd2_trans -> pd0 [label="Reductive Elimination\n(Ar-R')", color="#34A853"];

// Position nodes pd0 -> center [style=invis]; center -> pd2_oxid [style=invis]; pd2_oxid -> pd2_trans [style=invis]; pd2_trans -> pd0 [style=invis]; } .enddot Caption: General Pd(0) catalytic cycle for cross-coupling reactions.

Experimental Protocols

Protocol 1: Robust Suzuki-Miyaura Mono-Arylation

This protocol is designed as a robust starting point for the mono-coupling of an arylboronic acid with this compound, utilizing a modern catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (Buchwald precatalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and degassed water to form a 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water for a 1 mmol scale reaction).

  • Stir the mixture vigorously and heat to 100 °C in a pre-heated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Sonogashira Coupling

This protocol provides a general method for the coupling of a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv for mono-coupling)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF

Procedure:

  • To a flame-dried Schlenk flask under argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF (or DMF) followed by the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the mixture at room temperature or heat to 60-80 °C, depending on substrate reactivity.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

Technical Support Center: Separation of Mono- and Di-substituted 1,5-Naphthyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,5-naphthyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when separating mono- and di-substituted 1,5-naphthyridine products. Drawing from established chromatographic principles and practical field experience, this resource is designed to help you navigate complex purification scenarios and achieve high-purity compounds.

Introduction: The Challenge of Naphthyridine Isomers

Syntheses of 1,5-naphthyridines, such as the Skraup or Friedländer reactions, often yield a mixture of products.[1][2] When the goal is selective substitution, reaction outcomes can include unreacted starting materials, the desired mono-substituted product, and an overreacted di-substituted product. These compounds are often constitutional isomers or regioisomers with very similar polarities, making their separation a significant challenge for chemists.[3][4] The subtle differences in their physical properties demand carefully optimized purification strategies. This guide provides a systematic approach to tackling these separations.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the purification of substituted 1,5-naphthyridines.

Q1: My initial reaction work-up yields a solid mixture. Should I start with column chromatography or recrystallization?

A1: The choice depends on the composition and properties of your crude mixture. Recrystallization is a powerful, often overlooked purification technique that can be more effective than chromatography for removing small amounts of impurities from a solid product.[5][6]

  • When to favor Recrystallization: If your crude product is mostly the desired compound (e.g., >80% purity determined by NMR or LC-MS) and is a solid at room temperature, recrystallization is an excellent first choice.[7] It is highly selective for forming a crystal lattice, often excluding impurities more effectively than chromatography.[7][8]

  • When to favor Column Chromatography: If the mixture contains significant quantities of multiple components (e.g., starting material, mono- and di-substituted products in comparable ratios) or if the product is an oil, column chromatography is necessary.[9] It is a versatile technique for separating components with different polarities on a larger scale.[9]

Q2: I'm seeing inseparable spots/streaking on my silica gel TLC. What does this mean and what should I do?

A2: This is a common issue with nitrogen-containing heterocycles like 1,5-naphthyridines due to their basicity. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to poor chromatography (streaking or tailing). The inseparability of spots indicates that the chosen solvent system does not provide sufficient selectivity.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a base into your mobile phase to neutralize the acidic silica sites. Common choices include triethylamine (NEt₃, typically 0.1-1%) or a few drops of ammonium hydroxide in your polar solvent (e.g., methanol).[9]

    • Change the Stationary Phase: If a basic modifier is ineffective, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.[4]

    • Explore Different Solvent Systems: Systematically screen a wider range of solvent systems. Sometimes, a switch from a standard hexane/ethyl acetate system to dichloromethane/methanol can provide the necessary selectivity.[9]

Q3: How do I choose the right column and mobile phase for HPLC separation of my isomers?

A3: For analytical and preparative HPLC, Reverse-Phase (RP) chromatography is the most common starting point.

  • Column Selection: A standard C18 column is a robust initial choice.[10] For aromatic isomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer enhanced selectivity due to π-π interactions.[11]

  • Mobile Phase Development: Start with a simple mobile phase, such as acetonitrile/water or methanol/water.[12] An acidic modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) is crucial. It protonates the naphthyridine nitrogens, leading to sharper peaks and more reproducible retention times.

  • Method Optimization: If separation is poor, perform a gradient elution to determine the approximate solvent strength required to elute all compounds. Then, optimize the separation isocratically or with a shallower gradient around that solvent composition.

Q4: Are there advanced techniques for particularly difficult-to-separate regioisomers?

A4: Yes. When standard chromatography fails, more advanced techniques can be employed.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers.[13][14] It uses supercritical CO₂ as the main mobile phase, which has low viscosity, allowing for faster separations and higher efficiency.[13][15] SFC is often considered a "greener" alternative to normal-phase HPLC.[15]

  • Chiral Chromatography: Interestingly, even for separating achiral regioisomers, chiral columns can sometimes provide the necessary selectivity where other columns fail.[16][17] The highly ordered environment of a chiral stationary phase can differentiate between the subtle structural differences of isomers.

Troubleshooting Guide: Column Chromatography

This section provides a systematic workflow for developing a column chromatography method to separate mono- and di-substituted 1,5-naphthyridines.

Workflow for Method Development

G A Start: Impure Solid Mixture B Dissolve in minimal hot 'solvent' A->B C Add 'anti-solvent' dropwise until cloudy B->C D Add a few drops of hot 'solvent' to clarify C->D E Cool slowly to room temperature, then ice bath D->E F Collect crystals via vacuum filtration E->F G Wash with cold anti-solvent and dry F->G H Pure Crystalline Product G->H

References

improving the regioselectivity of reactions with 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Regioselective Reactions

Welcome to the technical support center for 2,6-dichloro-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of regioselective functionalization and achieve your synthetic goals with precision and efficiency.

Understanding the Core Reactivity

Before diving into specific troubleshooting scenarios, it's crucial to understand the inherent electronic nature of the this compound scaffold. The two nitrogen atoms significantly influence the electron density of the aromatic system.

  • Electronic Properties: The nitrogen atoms act as strong electron-withdrawing groups via induction and resonance. This depletes electron density across the rings, making the scaffold highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2]

  • Positional Equivalence & Differentiation: In a symmetrical sense, both the C2 and C6 positions are ortho to a nitrogen atom, making them electronically activated. However, subtle differences in the electronic environment and steric accessibility can be exploited to achieve regioselectivity. Computational studies and experimental evidence on related dichloropyridines suggest that the position adjacent to the pyridine nitrogen (C2) is often the most electrophilic and kinetically favored site for nucleophilic attack and oxidative addition in cross-coupling reactions.[3][4]

Caption: Electronic landscape of the this compound core.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during your experiments.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am performing an SNAr reaction with an amine nucleophile on this compound and obtaining an inseparable mixture of the 2- and 6-substituted isomers. How can I favor substitution at a single position?

Answer: This is a common challenge due to the similar electronic activation of the C2 and C6 positions. Achieving high regioselectivity often relies on exploiting subtle kinetic or steric differences.

Causality & Strategy:

  • Kinetic vs. Thermodynamic Control: The C2 position is generally considered the most electrophilic and therefore the site of initial, kinetically controlled attack.[4] However, if the reaction is run at high temperatures for extended periods, product equilibration or reaction at the thermodynamically more stable position can occur.

    • Troubleshooting Action: Lower the reaction temperature. Start at room temperature or even 0 °C and slowly warm if necessary. Monitor the reaction closely by TLC or LCMS at early time points to observe the initial product distribution.

  • Steric Hindrance: The regioselectivity can be influenced by the steric bulk of the nucleophile.

    • Troubleshooting Action (Favoring C6): If your nucleophile is sterically demanding, it may preferentially attack the less hindered position. While C2 and C6 appear similar, interactions with the adjacent ring can create subtle steric differences.

    • Troubleshooting Action (Favoring C2): Use a smaller, more reactive nucleophile under kinetically controlled conditions (low temperature).

  • Solvent Effects: The solvent can influence nucleophile reactivity and the stability of the intermediate Meisenheimer complex.

    • Troubleshooting Action: Screen different solvents. Aprotic polar solvents like DMF, DMSO, or NMP are common. Less polar solvents like THF or Dioxane may slow the reaction but could enhance selectivity by favoring the most electronically preferred pathway.

Protocol: Kinetically Controlled Selective Amination at C2

This protocol aims to favor substitution at the more reactive C2 position.

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and anhydrous aprotic solvent (e.g., THF or Dioxane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add your amine nucleophile (1.0-1.1 equiv.).

  • Base Addition: Add a non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.1 equiv.) dropwise to the cooled solution. Using a strong, non-nucleophilic base at low temperature minimizes side reactions and promotes the kinetic pathway.

  • Reaction Monitoring: Stir at 0 °C and monitor the reaction progress every 15-30 minutes by LCMS.

  • Quench: Once the starting material is consumed or the desired product ratio is achieved, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup: Proceed with a standard aqueous workup and extraction with an appropriate organic solvent (e.g., Ethyl Acetate).

Issue 2: Lack of Selectivity in Suzuki-Miyaura Cross-Coupling

Question: My Suzuki coupling with an arylboronic acid is yielding a mixture of C2- and C6-arylated products, along with some di-substituted byproduct. How can I achieve mono-arylation at a specific position?

Answer: Regiocontrol in palladium-catalyzed cross-couplings on dihalogenated heterocycles is dictated almost entirely by the catalyst system (ligand and palladium precursor) and reaction conditions.[5][6] The key is to select a ligand that can differentiate between the two chlorine atoms during the rate-determining oxidative addition step.

Causality & Strategy:

  • Ligand Choice is Critical: The ligand's steric and electronic properties determine the catalyst's behavior.

    • For C2 Selectivity (Kinetic Site): Use sterically bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) complex and often favor oxidative addition at the most electron-deficient C-Cl bond, which is typically C2.[3] Examples include biaryl phosphine ligands like SPhos or XPhos.

    • For C6 Selectivity (Potential Thermodynamic/Steric Site): Achieving high C6 selectivity can be more challenging. Sometimes, less bulky ligands or specific bidentate ligands like dppf might alter the selectivity profile.[5][6] A thorough screening of ligands is often necessary.

  • Reaction Conditions: Temperature, base, and solvent play a synergistic role with the catalyst.

    • Temperature: Lower temperatures generally favor kinetic selectivity (C2).

    • Base: A weaker base (e.g., K₂CO₃, K₃PO₄) is often preferred over stronger bases (e.g., NaOtBu) for Suzuki couplings to prevent side reactions, but the base can influence the catalyst's activity and selectivity.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Caption: Decision workflow for optimizing Suzuki coupling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Which position, C2 or C6, is generally more reactive in a Buchwald-Hartwig amination?

A1: Similar to Suzuki couplings, the C2 position is typically more reactive towards the initial oxidative addition step in a Buchwald-Hartwig amination.[7] This is due to its higher electrophilicity. To favor mono-amination at C2, use a bulky phosphine ligand (e.g., Josiphos or Buchwald's biaryl phosphine ligands) with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a strong base like NaOtBu.[8][9]

Q2: Can I achieve selectivity by using a different halogen at each position (e.g., 2-bromo-6-chloro-1,5-naphthyridine)?

A2: Absolutely. This is an excellent strategy. In palladium-catalyzed cross-coupling reactions, the order of reactivity for oxidative addition is generally C-I > C-Br > C-OTf > C-Cl.[10] By synthesizing a substrate like 2-bromo-6-chloro-1,5-naphthyridine, you can perform a selective Suzuki or Buchwald-Hartwig reaction at the C2 position, leaving the C6-Cl bond intact for a subsequent, different transformation under more forcing conditions.

Q3: Are there any non-catalytic methods to differentiate the two positions?

A3: Directed ortho-metalation (DoM) is a potential strategy if you can first install a directing group. For example, if you perform a mono-SNAr to install a group with a coordinating heteroatom (e.g., an amide or an ether), you could potentially direct a strong base like LDA or n-BuLi to deprotonate the position ortho to that group, allowing for subsequent reaction with an electrophile. However, this requires a multi-step sequence.

Q4: My reaction is not working at all. What are some general troubleshooting tips?

A4: If you are experiencing no reaction, consider the following:

  • Catalyst Inactivation: For cross-coupling, ensure your reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.

  • Base Incompatibility: Ensure your base is strong enough for the reaction (e.g., NaOtBu for Buchwald-Hartwig, K₃PO₄ for Suzuki) and that it is not degrading your substrate or reagents.

  • Reagent Purity: Verify the purity of your this compound and your coupling partner (e.g., boronic acid). Boronic acids can degrade upon storage.

  • Temperature: Some reactions, particularly with less reactive aryl chlorides, require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.

Data Summary: Ligand Effects in Cross-Coupling

The following table summarizes general trends for ligand selection in achieving regioselectivity. The exact ratios are highly substrate and condition-dependent and should be determined empirically.

Reaction TypeGoalRecommended Ligand ClassRationale
Suzuki-Miyaura Selective C2-Arylation Bulky, Electron-Rich Biaryl Phosphines (e.g., SPhos, XPhos)Favors oxidative addition at the most electron-deficient C2-Cl bond. Steric bulk can disfavor di-substitution.
Suzuki-Miyaura Attempt C6-Arylation Bidentate Ligands (e.g., dppf) or Small, Electron-Rich Ligands (e.g., P(tBu)₃)May alter the bite angle and electronics of the catalyst, potentially changing the site of oxidative addition. Requires screening.[5][6]
Buchwald-Hartwig Selective C2-Amination Bulky Biaryl Phosphines or Ferrocenyl Ligands (e.g., Xantphos, Josiphos)Promotes efficient oxidative addition at C2 and facilitates the reductive elimination step for C-N bond formation.[7][11]

References

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2,6-dichloro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to common experimental challenges.

The 1,5-naphthyridine core is a crucial scaffold in medicinal chemistry, and the C2 and C6 positions are often key vectors for derivatization. While the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, the unique electronic properties and potential for catalyst inhibition of the 1,5-naphthyridine ring system can present significant hurdles. This guide provides a structured, in-depth approach to troubleshooting, moving beyond generic advice to address the specific nuances of this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction shows no conversion or is extremely sluggish. What are the primary factors to investigate?

This is a common issue often rooted in catalyst deactivation or suboptimal reaction parameters. The nitrogen atoms within the 1,5-naphthyridine ring can act as coordinating agents for the palladium catalyst, leading to inactive off-cycle species.

Answer:

Your initial troubleshooting should focus on the integrity of your catalytic system and the reaction environment.

1. Catalyst and Ligand Selection: The choice of palladium precursor and, more critically, the supporting ligand is paramount. For electron-deficient heteroaromatic chlorides like this compound, sterically hindered and electron-rich phosphine ligands are generally required to promote the difficult oxidative addition step and facilitate reductive elimination.

  • Expert Insight: While ligands like XPhos or SPhos are excellent starting points, more electron-rich, hindered biaryl phosphine ligands from later generations (e.g., G3 or G4) often provide superior results. These ligands create a bulky coordination sphere around the palladium center, which helps to prevent the formation of inactive catalyst dimers and promotes the desired catalytic cycle.

2. Base Selection and Strength: The base plays a crucial role in the deprotonation of the amine and the subsequent transmetalation step. A base that is too weak will result in slow or no reaction, while an overly strong base can lead to side reactions.

  • Causality: For aminations on heteroaromatic chlorides, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is often the base of choice. However, if you observe decomposition, switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial, although this may require higher temperatures or longer reaction times.

3. Solvent and Temperature: The solvent must be anhydrous and capable of solubilizing all reaction components. Toluene and 1,4-dioxane are common choices.

  • Protocol Validation: Ensure your solvent is rigorously dried. Water can hydrolyze the active catalyst and consume the base. The reaction temperature should be high enough to overcome the activation energy for the oxidative addition of the Ar-Cl bond, often in the range of 80-110 °C.

Troubleshooting Workflow:

Start No or Low Conversion Check_Catalyst Verify Catalyst/Ligand Integrity (Use fresh, high-purity reagents) Start->Check_Catalyst Check_Base Evaluate Base (Is it strong enough? Is it fresh?) Start->Check_Base Check_Solvent Check Solvent Purity (Anhydrous? Degassed?) Start->Check_Solvent Optimize_Ligand Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) Check_Catalyst->Optimize_Ligand If reagents are good Check_Base->Optimize_Ligand Optimize_Temp Increase Temperature (e.g., in 10 °C increments) Check_Solvent->Optimize_Temp If solvent is pure Optimize_Ligand->Optimize_Temp Success Reaction Proceeds Optimize_Temp->Success

Caption: Initial troubleshooting workflow for low conversion.

Question 2: I am observing significant amounts of hydrodehalogenation (Ar-H) byproduct. How can I suppress this side reaction?

Hydrodehalogenation, the replacement of a chlorine atom with hydrogen, is a common side reaction in Buchwald-Hartwig couplings, especially with electron-deficient substrates.

Answer:

This side reaction typically arises from β-hydride elimination from the palladium amide intermediate or from reactions involving trace water.

1. Choice of Base: The base can be a significant contributor to this pathway.

  • Expert Insight: While strong bases like NaOtBu are effective, they can sometimes promote hydrodehalogenation. Switching to lithium bis(trimethylsilyl)amide (LiHMDS) can be an effective strategy. LiHMDS is a strong, non-coordinating base that is known to minimize this side reaction in many cases.

2. Ligand Modification: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination (desired) versus side reactions.

  • Mechanistic Consideration: Ligands that accelerate reductive elimination can outcompete the hydrodehalogenation pathway. Consider screening ligands like BrettPhos or RuPhos, which have been shown to be effective in challenging couplings.

3. Rigorous Control of Water: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly opened, anhydrous solvents and degas them thoroughly.

Data-Driven Recommendations for Suppressing Hydrodehalogenation:

ParameterStandard ConditionRecommended ModificationRationale
Base NaOtBuLiHMDS or K₃PO₄LiHMDS is less prone to promoting β-hydride elimination pathways. K₃PO₄ is a weaker, less aggressive base.
Ligand XPhosBrettPhos, RuPhosThese ligands can accelerate the rate of C-N reductive elimination, minimizing the lifetime of intermediates that lead to side products.
Solvent TolueneDioxane, CPMESometimes a change in solvent polarity and coordinating ability can alter the reaction pathway.
Question 3: I have successfully performed the first amination (mono-amination), but the second amination to get the diamino-naphthyridine is failing. What should I change?

This is a classic problem of substrate deactivation. After the first C-N bond is formed, the resulting amino-chloro-naphthyridine is significantly more electron-rich than the starting dichloro-naphthyridine.

Answer:

The increased electron density on the naphthyridine ring makes the second oxidative addition step much more difficult. The C-Cl bond is stronger and less electrophilic.

1. Increase Reaction Severity: To overcome the higher activation barrier, you need more forcing conditions for the second step.

  • Temperature: Increase the reaction temperature significantly (e.g., from 100 °C to 120-140 °C), potentially switching to a higher-boiling solvent like xylenes or using a sealed vessel for solvents like dioxane.

  • Catalyst Loading: An increased catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to achieve a reasonable reaction rate.

2. Switch the Catalytic System: The optimal catalyst/ligand system for the first amination may not be the best for the second.

  • Ligand Choice: For the electron-rich amino-chloro-naphthyridine substrate, a more electron-deficient ligand might be required to facilitate oxidative addition. However, a more common and often successful strategy is to use a highly active, sterically hindered ligand like BrettPhos, which is known to be effective for coupling electron-rich aryl chlorides.

Step-wise Protocol for Diamination:

Start This compound Step1 Step 1: Mono-amination - Pd₂(dba)₃ / XPhos - NaOtBu, Toluene, 100 °C Start->Step1 Intermediate 2-Amino-6-chloro-1,5-naphthyridine Step1->Intermediate Successful Step2 Step 2: Di-amination - Increase Temp (120-140 °C) - Switch Ligand (e.g., BrettPhos) - Increase Catalyst Load Intermediate->Step2 Product 2,6-Diamino-1,5-naphthyridine Step2->Product Successful

Caption: Sequential strategy for achieving diamination.

Experimental Protocols

General Protocol for Mono-Amination of this compound:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (0.1-0.2 M concentration)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the palladium source, the ligand, and sodium tert-butoxide.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Technical Support Center: Scale-Up Synthesis of 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dichloro-1,5-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this critical synthetic intermediate. As a key building block in medicinal chemistry, the successful and efficient synthesis of this compound is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the common challenges encountered during its large-scale production.

Synthetic Pathway Overview

The most prevalent and reliable method for synthesizing this compound involves the chlorination of its corresponding dihydroxy precursor, which exists in tautomeric equilibrium with 1,5-naphthyridine-2,6-dione.[1] This transformation is typically accomplished using phosphorus oxychloride (POCl₃), often at reflux temperatures.

The overall synthetic strategy is a two-step process: first, the construction of the 1,5-naphthyridine core to form the dione, followed by the dehydrative chlorination.

G cluster_0 Step 1: Naphthyridine Core Synthesis cluster_1 Step 2: Chlorination Aminopyridine_Derivative Substituted 3-Aminopyridine Dione 2,6-Dihydroxy-1,5-naphthyridine (1,5-Naphthyridine-2,6-dione) Aminopyridine_Derivative->Dione Cyclization (e.g., with malonic acid derivatives) Final_Product This compound Dione->Final_Product POCl₃, Heat

Caption: General synthetic route to this compound.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My chlorination reaction with POCl₃ is resulting in a low yield and a complex mixture. What are the primary causes and how can I optimize the process?

A1: This is a frequent challenge during scale-up. The root cause often lies in one or more of the following factors: reaction conditions, moisture control, and work-up procedure.

  • Causality & Explanation: Phosphorus oxychloride is a highly reactive reagent that is sensitive to moisture. Any water present will react exothermically with POCl₃ to produce phosphoric acid and hydrogen chloride gas, consuming the reagent and potentially leading to side reactions. Furthermore, inadequate temperature control can either result in an incomplete reaction (if too low) or product degradation and byproduct formation (if too high).

  • Troubleshooting Steps & Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry the starting material (2,6-dihydroxy-1,5-naphthyridine) and all glassware before the reaction. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Optimize Reagent Stoichiometry: On a larger scale, it's crucial to use a sufficient excess of POCl₃ to act as both a reagent and a solvent, driving the reaction to completion. A 5-10 fold excess by weight is a common starting point.

    • Precise Temperature Control: The reaction typically requires heating to reflux.[1] Monitor the internal temperature closely. A gradual ramp-up to the target temperature and maintaining a steady reflux are critical for consistency.

    • Controlled Work-up: The quenching of excess POCl₃ is highly exothermic. Add the reaction mixture slowly to crushed ice or ice-water with vigorous stirring. Uncontrolled quenching can cause localized temperature spikes, leading to product degradation. After quenching, carefully neutralize the acidic solution with a base (e.g., NaHCO₃, Na₂CO₃, or NH₄OH) to a pH of 7-8 before extraction.

Q2: My final product is contaminated with isomeric dichloronaphthyridines. How can I ensure regiochemical purity?

A2: The formation of isomeric impurities is a significant challenge, particularly if the synthetic strategy is not well-controlled.

  • Causality & Explanation: Direct chlorination of the parent 1,5-naphthyridine or its N-oxide can lead to substitution at various positions, resulting in a mixture of isomers such as 2,4-, 2,7-, 2,8-, and other dichloro-1,5-naphthyridines.[2] The desired 2,6-isomer is specifically and reliably formed by starting with a precursor that already has oxygen-containing functional groups at the 2- and 6-positions.[1]

  • Troubleshooting Steps & Solutions:

    • Precursor Purity: The most critical factor for regiochemical control is the purity of your starting material, 2,6-dihydroxy-1,5-naphthyridine. Ensure it is free from other isomeric dihydroxy-naphthyridines.

    • Avoid Direct Chlorination Routes: For achieving high isomeric purity of the 2,6-dichloro product, avoid synthetic routes involving the direct chlorination of the unsubstituted 1,5-naphthyridine ring.

    • Analytical Verification: Use high-resolution analytical techniques like NMR spectroscopy to confirm the substitution pattern. The mass and NMR spectra for various dichloronaphthyridine isomers have been documented and can be used for comparison to verify the presence of undesired isomers.[2]

G cluster_0 Problem Analysis cluster_1 Potential Causes cluster_2 Solutions Problem Low Yield / Impurities Moisture Moisture in Reaction Problem->Moisture Temp Suboptimal Temperature Problem->Temp Workup Poor Work-up Problem->Workup Precursor Impure Precursor Problem->Precursor Anhydrous Use Anhydrous Conditions Moisture->Anhydrous ControlTemp Precise Temp Control Temp->ControlTemp Quench Controlled Quenching Workup->Quench PurifyPrecursor Purify Starting Material Precursor->PurifyPrecursor

Caption: Troubleshooting workflow for common synthesis issues.

Q3: I am having difficulty purifying the crude product. What is the most effective large-scale purification strategy?

A3: Purification of this compound can be challenging due to its moderate polarity and potential for stubborn impurities. A multi-step approach is often necessary.

  • Causality & Explanation: Crude products often contain unreacted starting material, baseline impurities, and dark, tarry byproducts from the vigorous reaction conditions. The product's properties necessitate a careful choice of purification techniques to avoid losses.

  • Troubleshooting Steps & Solutions:

    • Aqueous Work-up and Filtration: After neutralization, the crude product often precipitates from the aqueous solution. This solid can be collected by filtration. Washing the filter cake thoroughly with water will help remove inorganic salts and water-soluble impurities.

    • Solvent Trituration/Recrystallization:

      • Triturating the crude solid with a suitable solvent (e.g., diethyl ether, hexanes, or a mixture) can help remove non-polar impurities.

      • Recrystallization is highly effective. Solvents such as ethanol, isopropanol, or ethyl acetate/hexane systems can be explored to find optimal conditions that provide good recovery and high purity.

    • Column Chromatography: If recrystallization is insufficient, column chromatography is the next step.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane is typically effective. For example, a gradient from 100% hexanes to 15% ethyl acetate in hexanes can be a good starting point.[3]

      • Note on Adsorption: N-heterocycles can sometimes interact strongly with the acidic silica gel, leading to tailing or product loss. If this is observed, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (0.5-1%).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling phosphorus oxychloride (POCl₃) at scale? A1: POCl₃ is a highly corrosive and toxic substance that reacts violently with water. Key safety measures include:

  • Always handle POCl₃ in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.

  • Ensure a quenching agent (like a bucket of dry sand or sodium bicarbonate) is readily available for spills.

  • The reaction and work-up will release HCl gas; ensure the fume hood has adequate airflow.

Q2: How can I synthesize the 2,6-dihydroxy-1,5-naphthyridine precursor? A2: The synthesis of the 1,5-naphthyridine core can be achieved through various classical methods. The Skraup synthesis, which involves reacting a 3-aminopyridine derivative with glycerol in the presence of an oxidizing agent and sulfuric acid, is a well-established method for forming the parent ring system.[4][5] Modifications of this and other cyclization reactions, such as the Friedländer synthesis, can be used to construct the required 2,6-dihydroxy-1,5-naphthyridine.[6]

Q3: How do I confirm the identity and purity of my final this compound product? A3: A combination of standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight (199.04 g/mol for C₈H₄Cl₂N₂) and isotopic pattern characteristic of a dichloro-compound.[1]

  • Melting Point Analysis: To assess purity; a sharp melting point indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity and detect trace impurities.

Protocols & Methodologies

Protocol 1: Scale-Up Synthesis of this compound

This protocol describes the chlorination of 2,6-dihydroxy-1,5-naphthyridine.

  • Preparation: In a properly sized, oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dihydroxy-1,5-naphthyridine (1.0 eq).

  • Reagent Addition: Under a positive pressure of nitrogen, carefully add phosphorus oxychloride (POCl₃, 5-10 eq by weight) to the flask via an addition funnel.

  • Reaction: Heat the stirred mixture to reflux (approx. 105-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel equipped with a robust mechanical stirrer, prepare a mixture of crushed ice and water. Slowly and carefully add the reaction mixture to the ice-water with vigorous stirring.

  • Neutralization: After the addition is complete, continue stirring and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH of the aqueous mixture is ~7-8.

  • Isolation: The crude product will often precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water and then with a small amount of a cold non-polar solvent like hexane to aid in drying.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.

Data Summary Table
ParameterRecommended ConditionExpected Outcome/Rationale
Starting Material 2,6-Dihydroxy-1,5-naphthyridinePurity >98% to ensure high regioselectivity.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Serves as both reagent and solvent.
Reagent Ratio 5-10 eq (by weight) of POCl₃Drives the reaction to completion.
Reaction Temperature Reflux (~105-110 °C)Sufficient energy for the dehydrative chlorination.
Reaction Time 4-12 hoursMonitor by TLC/LC-MS for completion.
Work-up Slow quench in ice-water, neutralize to pH 7-8Controls exotherm, precipitates crude product.
Purification Recrystallization or Column ChromatographyRemoves byproducts and unreacted materials.
Expected Yield 50-70% (post-purification)Yields can vary based on scale and optimization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Dichloro- and 2,6-Dibromo-1,5-Naphthyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 1,5-naphthyridine scaffold is a privileged core, frequently encountered in biologically active molecules. The ability to selectively and efficiently functionalize this heterocycle is paramount for the rapid generation of compound libraries and the optimization of lead candidates. Among the most versatile precursors are the 2,6-dihalo-1,5-naphthyridines. This guide provides an in-depth technical comparison of the reactivity of 2,6-dichloro-1,5-naphthyridine and 2,6-dibromo-1,5-naphthyridine in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is grounded in the fundamental principles of organometallic chemistry and supported by experimental data from analogous systems to provide actionable insights for reaction design and optimization.

The Decisive Factor: Carbon-Halogen Bond Activation

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for reactivity is C-I > C-Br > C-Cl, which is inversely proportional to the bond dissociation energies. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex. A weaker C-X bond facilitates this step, leading to faster reaction rates and often allowing for milder reaction conditions.

BondAverage Bond Energy (kJ/mol)
C-Cl339
C-Br285

This fundamental difference in bond strength is the primary determinant of the divergent reactivity profiles of 2,6-dichloro- and 2,6-dibromo-1,5-naphthyridine. The weaker C-Br bond in the dibromo derivative renders it intrinsically more reactive towards oxidative addition by a palladium catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. When comparing the two substrates, 2,6-dibromo-1,5-naphthyridine is expected to undergo Suzuki coupling under milder conditions and with faster reaction times than its dichloro counterpart.

Key Experimental Considerations:

  • For 2,6-Dibromo-1,5-naphthyridine: Standard conditions employing Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bases such as K₂CO₃ or Cs₂CO₃ in solvents like dioxane/water or DMF are often sufficient for efficient coupling.

  • For this compound: More forcing conditions are generally required. This includes the use of highly active catalysts (e.g., Pd₂(dba)₃ with bulky phosphine ligands), stronger bases (e.g., K₃PO₄), and potentially higher reaction temperatures.

The higher reactivity of the C-Br bond also allows for greater control over selective mono-arylation. By carefully controlling the stoichiometry of the boronic acid and the reaction time, it is often possible to isolate the mono-substituted product in good yield from 2,6-dibromo-1,5-naphthyridine before the second coupling occurs.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Dihalo-N-Heterocycle

Materials:

  • 2,6-Dihalopyridine (as an analogue for 2,6-dihalo-1,5-naphthyridine) (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the 2,6-dihalopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA_complex L_nPd(II)(Ar)X Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex L_nPd(II)(Ar)(R') OA_complex->Transmetalation_complex Transmetalation (R'-B(OR)2, Base) Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R' Transmetalation_complex->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex L_nPd(II)(Ar)X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L_nPd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Coordination Amido_complex L_nPd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n OA_complex L_nPd(II)(Ar)X Pd0->OA_complex Oxidative Addition (Ar-X) Alkynyl_Pd_complex L_nPd(II)(Ar)(C≡CR') OA_complex->Alkynyl_Pd_complex Transmetalation Alkynyl_Pd_complex->Pd0 Reductive Elimination Product Ar-C≡CR' Alkynyl_Pd_complex->Product Alkyne R'C≡CH Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide [CuI], Base Cu_acetylide->OA_complex

References

The Evolving Landscape of 1,5-Naphthyridines: A Comparative Guide to the Biological Activity of 2,6-Disubstituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive comparison of 2,6-disubstituted-1,5-naphthyridine derivatives, offering researchers and drug development professionals a critical analysis of their therapeutic potential, supported by experimental data and detailed protocols. We will delve into the structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, providing a framework for future drug design and development.

The Architectural Advantage of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, composed of two fused pyridine rings, offers a unique electronic and structural framework. The presence of two nitrogen atoms influences the molecule's hydrogen bonding capacity, solubility, and metabolic stability, making it an attractive scaffold for interacting with biological targets. The 2- and 6-positions are particularly amenable to substitution, allowing for the systematic modulation of the molecule's physicochemical properties and biological activity.

The general synthesis of these derivatives often involves multi-step sequences, starting from substituted pyridines. Common strategies include the Skraup-Doebner-von Miller reaction for the initial ring closure, followed by functionalization through halogenation and subsequent cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[1][2] These methods provide a robust platform for creating diverse libraries of 2,6-disubstituted analogs for biological screening.

Synthetic_Pathway cluster_synthesis General Synthetic Approach Start Substituted 3-Aminopyridine Intermediate1 Halogenated 1,5-Naphthyridine Core Start->Intermediate1 Cyclization & Halogenation FinalProduct_Suzuki 2-Aryl-6-substituted- 1,5-Naphthyridine Intermediate1->FinalProduct_Suzuki Suzuki Coupling FinalProduct_Buchwald 2-Amino-6-substituted- 1,5-Naphthyridine Intermediate1->FinalProduct_Buchwald Buchwald-Hartwig Amination ArylBoronicAcid Aryl/Heteroaryl Boronic Acid ArylBoronicAcid->FinalProduct_Suzuki Amine Primary/Secondary Amine Amine->FinalProduct_Buchwald

Caption: Generalized synthetic workflow for 2,6-disubstituted-1,5-naphthyridines.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several 2,6-disubstituted-1,5-naphthyridine derivatives have emerged as potent anticancer agents, primarily by inhibiting protein kinases that are crucial for tumor growth and survival.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving proliferation and metastasis in various cancers. Certain 1,5-naphthyridine derivatives have been developed as c-Met kinase inhibitors.[1] The 2,6-disubstitution pattern allows for the optimization of interactions within the ATP-binding pocket of the kinase.

DYRK1A Inhibition

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodevelopmental disorders and certain cancers. A one-step synthesis involving the SNAr reaction on a 1,5-naphthyridine core has yielded potent DYRK1A inhibitors.[1]

Table 1: Comparative Anticancer Activity of Selected 1,5-Naphthyridine Derivatives

Compound ClassTarget KinaseRepresentative CompoundIC₅₀ (nM)Cell LineReference
2,8-disubstituted-1,5-naphthyridinec-MetCompound 78Not specifiedNot specified[1]
4-substituted-1,5-naphthyridineDYRK1ACompound 90Not specifiedNot specified[1]
2,6-naphthyridine derivativeFGFR4Compound 11<10Huh7 (HCC)[3]

Antimicrobial Activity: A Broad Spectrum of Action

The 1,5-naphthyridine scaffold is a cornerstone in the development of antimicrobial agents, with a rich history rooted in the quinolone antibiotics.

Antibacterial Agents: Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Derivatives of 1,5-naphthyridine function as novel bacterial topoisomerase inhibitors (NBTIs), targeting DNA gyrase and topoisomerase IV.[4] This mechanism is distinct from that of fluoroquinolones, allowing these compounds to overcome existing resistance. Structure-activity relationship studies have revealed that substitutions at the C-2 and C-7 positions are critical for broad-spectrum antibacterial activity, while modifications at other positions are generally detrimental.[4] Preferred substituents include methoxy or cyano groups at C-2 and a halogen or hydroxyl group at C-7.[4]

Table 2: Structure-Activity Relationship (SAR) Summary for Antibacterial 1,5-Naphthyridines

PositionFavorable SubstituentsImpact on ActivityReference
C-2Methoxy, CyanoOptimal antibacterial activity and spectrum[4]
C-7Halogen, HydroxylOptimal antibacterial activity and spectrum[4]
OtherVariousGenerally detrimental[4]
Antiparasitic Activity: Combating Malaria

Malaria remains a significant global health challenge, and new therapeutic agents are urgently needed. 2,8-disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[5][6] Further structure-activity relationship studies have shown that introducing basic groups at the 8-position can switch the primary mode of action to inhibiting hemozoin formation, a critical process in the parasite's lifecycle.[5][6] These compounds exhibit a dual mechanism of action and have shown efficacy in mouse models of malaria.[5]

Antimalarial_MoA cluster_malaria Dual Mechanism of Antimalarial 1,5-Naphthyridines Compound 2,8-disubstituted- 1,5-Naphthyridine PI4K Plasmodium PI4K Compound->PI4K Inhibits Heme Heme (toxic) Compound->Heme Inhibits Conversion to ParasiteDeath Parasite Death PI4K->ParasiteDeath Leads to Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Detoxification Heme->ParasiteDeath Accumulation Leads to

Caption: Dual inhibitory action of antimalarial 1,5-naphthyridines.

Antifungal and General Antimicrobial Properties

Canthin-6-one, a naturally occurring 1,5-naphthyridine alkaloid, and its derivatives have demonstrated antifungal activity against Fusarium graminearum and Fusarium solani, as well as antibacterial effects against Bacillus cereus.[7] The broad antimicrobial potential of the naphthyridine scaffold continues to be an active area of research.[8][9]

Anti-inflammatory and Other Biological Activities

The therapeutic potential of 1,5-naphthyridine derivatives extends beyond antimicrobial and anticancer applications.

Anti-inflammatory Effects

Certain 1,5-naphthyridinyl-oxazolidin-2-one derivatives have been identified as human CCR8 antagonists.[1] The CCR8 receptor is a potential target for treating asthma and other allergic diseases, suggesting a role for these compounds in modulating inflammatory responses.[1] Naturally occurring 1,5-naphthyridine alkaloids have also been shown to reduce the production of pro-inflammatory mediators such as NO, IL-6, and TNF-α.[7]

Asymmetric Hydrogenation

2,6-disubstituted 1,5-naphthyridines have been utilized as substrates in asymmetric hydrogenation reactions catalyzed by chiral ruthenium complexes.[2][10] This process efficiently produces optically pure 1,2,3,4-tetrahydro-1,5-naphthyridines, which are valuable chiral building blocks for further synthesis.[10]

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, standardized experimental protocols are essential.

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay for evaluating antibacterial efficacy.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 1,5-naphthyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_mic MIC Determination Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Read and Determine MIC Value D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The 2,6-disubstituted-1,5-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their anticancer and antimicrobial properties has yielded valuable insights into their mechanisms of action and structure-activity relationships. The ability to fine-tune their biological activity through targeted substitutions at the 2- and 6- (or 8-) positions provides a clear path for lead optimization.

Future research should focus on:

  • Expanding the chemical space: Synthesizing and screening more diverse libraries of 2,6-disubstituted derivatives to identify novel biological targets.

  • Elucidating mechanisms of action: Combining computational modeling with experimental biology to gain a deeper understanding of how these compounds interact with their targets.

  • Optimizing pharmacokinetic properties: Improving the drug-like properties of lead compounds to enhance their in vivo efficacy and safety profiles.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 1,5-Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1,5-naphthyridine scaffold represents a privileged heterocyclic system with remarkable versatility and potent biological activity. Its rigid, planar structure provides an excellent framework for developing targeted therapeutics across various disease areas. This in-depth technical guide offers a comparative analysis of the structure-activity relationships (SAR) of 1,5-naphthyridine analogs, with a focus on their roles as kinase inhibitors and topoisomerase poisons. We will delve into the causal relationships behind experimental design, provide detailed protocols for key biological assays, and present quantitative data to support our analysis.

The 1,5-Naphthyridine Core: A Scaffold of Opportunity

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1] These compounds have been successfully developed as inhibitors of critical cellular targets, including phosphoinositide 3-kinases (PI3Ks), transforming growth factor-beta (TGF-β) receptors, and topoisomerases.[2][3][4] The ability to readily modify the core structure at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis of 1,5-Naphthyridine Analogs

The biological activity of 1,5-naphthyridine derivatives is profoundly influenced by the nature and position of various substituents. Here, we compare the SAR of these analogs across three major classes of therapeutic targets.

Dual PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][5] Consequently, dual inhibitors of PI3K and mTOR are highly sought after as anticancer agents. The 1,5-naphthyridine scaffold has proven to be a promising starting point for the development of such inhibitors.

A key determinant of activity for this class of compounds is the substitution pattern around the 1,5-naphthyridine core. For instance, in a series of tricyclic imidazo[1][6]naphthyridine derivatives, a tricyclic core was found to be essential for retaining effective c-Met inhibition, a related kinase.[7] Further optimization of a tricyclic imidazo[1][6]naphthyridine scaffold identified PF-04979064 as a potent PI3K/mTOR inhibitor with Ki values of 0.130 nM, 0.111 nM, and 0.122 nM for PI3Kα, γ, and δ, respectively.[3]

dot

SAR_PI3K_mTOR naphthyridine 1,5-Naphthyridine Core C2 C3 C4 C6 C7 C8 substituents Substituent Classes Tricyclic Fused Rings (e.g., Imidazo) Aryl/Heteroaryl Groups Amine/Amide Functionalities naphthyridine:f1->substituents:f1 Fusion naphthyridine:f4->substituents:f2 Substitution naphthyridine:f5->substituents:f3 Substitution activity Biological Activity Potent PI3K/mTOR Inhibition Improved Selectivity Favorable Pharmacokinetics substituents:f1->activity:f1 Essential for Potency substituents:f2->activity:f2 Modulates Selectivity substituents:f3->activity:f3 Impacts Solubility & Clearance

Caption: SAR workflow for 1,5-naphthyridine-based PI3K/mTOR inhibitors.

Table 1: Comparative Activity of 1,5-Naphthyridine Analogs as PI3K/mTOR Inhibitors

Compound IDModificationsPI3Kα (nM)mTOR (nM)Reference
PF-04691502 4-methylpyridopyrimidinone core0.57 (Ki)16 (Ki)[3]
PF-04979064 Tricyclic imidazo[1][6]naphthyridine0.130 (Ki)-[3]
Torin1 Benzo[h][1][2]naphthyridin-2(1H)-one1800 (EC50)2 (IC50)[4]
Torin2 9-(6-aminopyridin-3-yl)benzo[h][1][2]naphthyridin-2(1H)-one200 (EC50)0.25 (EC50)[8]
TGF-β Type I Receptor (ALK5) Inhibitors

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. The TGF-β type I receptor, ALK5, is a key kinase in this pathway, making it an attractive target for therapeutic intervention.[9] 1,5-Naphthyridine derivatives have emerged as potent and selective inhibitors of ALK5.

SAR studies have revealed that substitution at the C4 position of the 1,5-naphthyridine ring with aminothiazole or pyrazole moieties leads to highly potent ALK5 inhibitors.[2][10] For example, compound 15 (an aminothiazole derivative) and compound 19 (a pyrazole derivative) inhibit ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively.[2] The X-ray crystal structure of compound 19 in complex with human ALK5 confirmed that the 1,5-naphthyridine scaffold occupies the hinge region, a critical area for ATP binding.[10] The pyridine moiety of the inhibitor occupies a "selectivity pocket," with the pyridine N1 forming a hydrogen bond with a water molecule, highlighting the importance of a hydrogen bond acceptor at this position.[3]

dot

SAR_ALK5 naphthyridine 1,5-Naphthyridine Core C2 C3 C4 C6 C7 C8 substituents Key Substitutions C4: Aminothiazole C4: Pyrazole Pyridine Moiety naphthyridine:f3->substituents:f1 Substitution naphthyridine:f3->substituents:f2 Substitution activity Biological Activity Potent ALK5 Inhibition (low nM IC50) High Selectivity vs. p38 MAPK Occupies Hinge & Selectivity Pocket substituents:f1->activity:f1 substituents:f2->activity:f1 substituents:f3->activity:f2 substituents:f3->activity:f3

Caption: Key SAR features of 1,5-naphthyridine-based ALK5 inhibitors.

Table 2: Comparative Activity of 1,5-Naphthyridine Analogs as ALK5 Inhibitors

Compound IDC4-SubstituentALK5 Autophosphorylation IC50 (nM)Reference
15 Aminothiazole6[2]
19 Pyrazole4[2][10]
GW6604 Not specified140[9]
Topoisomerase Inhibitors

Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and recombination.[11] Inhibition of these enzymes, particularly topoisomerase I (Top1), is a clinically validated strategy for cancer chemotherapy.[11] Fused 1,5-naphthyridine derivatives, such as indenonaphthyridines, have shown significant promise as Top1 inhibitors.[11]

The SAR of these compounds indicates that the fusion of an indeno group to the 1,5-naphthyridine core is crucial for their Top1 inhibitory activity.[11] The cytotoxicity of these compounds often correlates with their ability to inhibit Top1.[11] For bacterial topoisomerase inhibitors, substitutions at the C2 and C7 positions of the 1,5-naphthyridine ring are critical for broad-spectrum antibacterial activity.[12] Specifically, an alkoxy (methoxy) or cyano group at C2 and a halogen or hydroxyl group at C7 are preferred.[12] Substitutions on other carbons generally have a detrimental effect on activity.[12]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-characterized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of 1,5-naphthyridine analogs.

Protocol 1: PI3K/mTOR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of 1,5-naphthyridine derivatives against PI3K and mTOR kinases. The principle lies in the quantification of ADP produced from the kinase reaction.

Materials:

  • Recombinant human PI3K and mTOR enzymes

  • PIP2/PI substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (1,5-naphthyridine analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control). Add 2.5 µL of the PI3K or mTOR enzyme solution to each well.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: ALK5 Kinase Autophosphorylation Assay (Radiometric)

This protocol details a method to assess the inhibitory effect of 1,5-naphthyridine analogs on the autophosphorylation of ALK5.

Materials:

  • Recombinant human ALK5 enzyme

  • [γ-³³P]ATP

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)

  • Test compounds

  • SDS-PAGE sample buffer

  • SDS-PAGE equipment and reagents

  • Phosphorimager

Procedure:

  • Pre-incubation: In a microcentrifuge tube, pre-incubate 10 nM of purified ALK5 enzyme with various concentrations of the test compound (in 0.1% DMSO final concentration) in 50 µL of kinase reaction buffer for 10 minutes at 37°C.[9]

  • Reaction Initiation: Initiate the reaction by adding 3 µM ATP containing 0.5 µCi of [γ-³³P]ATP.[9]

  • Incubation: Incubate the reaction mixture for 15 minutes at 37°C.[9]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.[9]

  • Electrophoresis and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.

  • Data Analysis: Quantify the band corresponding to phosphorylated ALK5 using a phosphorimager. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of 1,5-naphthyridine derivatives to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase I reaction buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compounds

  • Stop buffer/loading dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel electrophoresis equipment and reagents

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing 2 µL of 10x Topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA, and the test compound at various concentrations.[13]

  • Enzyme Addition: Add a sufficient amount of Topoisomerase I to the reaction mixture. The amount of enzyme should be predetermined to achieve complete relaxation of the DNA in the absence of an inhibitor.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[13]

  • Reaction Termination: Stop the reaction by adding 4 µL of stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis until the supercoiled and relaxed forms of the plasmid are well separated.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band.

Signaling Pathway Visualizations

Understanding the cellular context in which these 1,5-naphthyridine analogs operate is crucial for rational drug design. The following diagrams illustrate the key signaling pathways targeted by these compounds.

dot

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of translation initiation Naphthyridine 1,5-Naphthyridine PI3K/mTOR Inhibitor Naphthyridine->PI3K Inhibition Naphthyridine->mTORC1 Inhibition Naphthyridine->mTORC2 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 1,5-naphthyridine analogs.

dot

TGF_beta_Pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex formation with SMAD4 SMAD4 SMAD4 Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., EMT, Fibrosis) Nucleus->Gene_Transcription Regulation Naphthyridine 1,5-Naphthyridine ALK5 Inhibitor Naphthyridine->ALK5 Inhibition

Caption: The TGF-β/ALK5 signaling pathway and inhibition by 1,5-naphthyridine derivatives.

Conclusion and Future Perspectives

The 1,5-naphthyridine scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of various therapeutic targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant improvements in biological activity and pharmacokinetic profiles. For researchers in the field, a deep understanding of these SAR trends is paramount for the successful development of novel 1,5-naphthyridine-based therapeutics. Future efforts should focus on leveraging this knowledge to design next-generation analogs with enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance.

References

A Comparative Analysis of Dichloronaphthyridine Isomers' Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a scaffold of significant interest. Their diverse biological activities and unique electronic properties make them attractive building blocks for novel therapeutics and functional materials. Among the various substituted naphthyridines, dichlorinated isomers serve as versatile precursors for further molecular elaboration. However, the reactivity of these isomers is not uniform and is profoundly influenced by the relative positions of the nitrogen atoms and the chlorine substituents.

This guide provides a comprehensive comparative analysis of the reactivity of common dichloronaphthyridine isomers, with a focus on nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. By integrating experimental data with theoretical principles, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the strategic functionalization of these important heterocyclic systems.

Understanding the Fundamentals of Reactivity

The reactivity of dichloronaphthyridine isomers is primarily governed by a combination of electronic and steric factors. The electron-withdrawing nature of the two nitrogen atoms creates an electron-deficient π-system, making the ring susceptible to nucleophilic attack. The positions of the nitrogen atoms dictate the distribution of electron density and the stability of reaction intermediates, thereby influencing both the rate and regioselectivity of substitution reactions.

Electronic Effects: The Decisive Factor

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate. The nitrogen atoms in the naphthyridine ring play a crucial role in stabilizing this intermediate through resonance, particularly when the attack occurs at a position ortho or para to a nitrogen atom. This is because the negative charge can be delocalized onto the electronegative nitrogen.

The Lowest Unoccupied Molecular Orbital (LUMO) of the dichloronaphthyridine isomer can also provide valuable insights into its reactivity. A lower LUMO energy indicates a more electrophilic system that is more susceptible to nucleophilic attack. Furthermore, the magnitude of the LUMO coefficients on the carbon atoms bearing the chlorine atoms can predict the preferred site of attack; a larger coefficient suggests a more electrophilic center.

Steric Hindrance: A Modulating Influence

While electronic effects are often the dominant factor, steric hindrance can also play a significant role, particularly in palladium-catalyzed cross-coupling reactions. Bulky ligands on the metal catalyst or cumbersome substituents on the naphthyridine ring can influence which chlorine atom is more accessible for oxidative addition, a key step in the catalytic cycle.

Comparative Reactivity in Key Transformations

We will now delve into a comparative analysis of dichloronaphthyridine isomers in three pivotal reaction types: Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for introducing a wide range of nucleophiles, such as amines, alkoxides, and thiolates, onto the naphthyridine core. The general order of reactivity for dichloronaphthyridine isomers in SNAr is dictated by the ability of the ring system to stabilize the Meisenheimer intermediate.

General Reactivity Trend (Predicted): Isomers where a chlorine atom is positioned ortho or para to a nitrogen atom will exhibit higher reactivity. For instance, in 2,7-dichloro-1,8-naphthyridine, both chlorine atoms are alpha to a nitrogen atom, rendering them highly activated. In contrast, isomers with chlorine atoms in meta-like positions relative to the nitrogen atoms will be significantly less reactive.

Regioselectivity: In unsymmetrical dichloronaphthyridines, the more electron-deficient carbon atom, as predicted by resonance stabilization of the Meisenheimer complex and LUMO coefficients, will be the preferred site of initial substitution.

Illustrative Workflow: Nucleophilic Aromatic Substitution

SNAr_Workflow start Start: Dichloronaphthyridine Isomer reaction Reaction Vessel Solvent (e.g., DMF, DMSO) Heat (optional) start->reaction reagents Nucleophile (e.g., R-NH2, R-OH, R-SH) Base (e.g., K2CO3, NaH) reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Monosubstituted Product purification->product

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Experimental Protocol: Monosubstitution of 2,7-Dichloro-1,8-naphthyridine with an Amine

  • Reaction Setup: To a solution of 2,7-dichloro-1,8-naphthyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.1 eq.) and a base, for example, potassium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-7-chloro-1,8-naphthyridine.

Isomer Predicted Relative SNAr Reactivity Notes on Regioselectivity
2,7-Dichloro-1,8-naphthyridineHighBoth positions are highly activated and equivalent. Monosubstitution is readily achieved.
1,5-Dichloro-2,6-naphthyridineModerate to HighBoth positions are activated.
1,8-Dichloro-2,7-naphthyridineModerate to HighBoth positions are activated.
1,7-Dichloro-2,8-naphthyridineModerate to HighBoth positions are activated.

This table provides a qualitative prediction based on general principles of aromatic reactivity. Experimental kinetic data for a direct comparison is limited in the literature.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the dichloronaphthyridine with an organoboron reagent in the presence of a palladium catalyst. The regioselectivity of this reaction is often more complex than SNAr and can be influenced by the choice of catalyst, ligands, and reaction conditions.

General Reactivity Trend: In many cases, the oxidative addition of the palladium catalyst to the C-Cl bond is the rate-determining step. Generally, C-Cl bonds at positions alpha to a nitrogen atom are more reactive due to the electronic activation of that position.[1]

Regioselectivity: While electronic factors still play a crucial role, steric effects from both the naphthyridine substrate and the phosphine ligand on the palladium catalyst can significantly influence which chlorine atom is targeted. For some isomers, it is possible to achieve selective mono-arylation by carefully controlling the reaction conditions. For example, in the case of 2,7-dichloro-1,8-naphthyridine, both mono- and di-arylated products can be obtained.[2][3]

Illustrative Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow start Start: Dichloronaphthyridine Isomer reaction Reaction Vessel Solvent (e.g., Dioxane/H2O) Inert Atmosphere (N2 or Ar) Heat start->reaction reagents Arylboronic Acid (R-B(OH)2) Base (e.g., K2CO3, Cs2CO3) reagents->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Ligand (optional) catalyst->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Mono- or Di-arylated Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,7-Dichloro-1,8-naphthyridine [3]

  • Reaction Setup: In a reaction vessel, combine 2,7-dichloro-1,8-naphthyridine (1.0 eq.), the desired arylboronic acid (1.1 to 2.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (typically 5 mol%), and a base like potassium carbonate (2.0-3.0 eq.).

  • Reaction Conditions: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water. Purge the vessel with an inert gas (nitrogen or argon) and heat the reaction mixture, typically between 80-100 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to yield the arylated naphthyridine.

Isomer Typical Site of First Coupling Notes
2,7-Dichloro-1,8-naphthyridineC2 or C7 (equivalent)Both positions are highly reactive.[2][3]
1,8-Dichloro-1,7-naphthyridineC8The C8 position is generally more reactive in cross-coupling reactions.[4]
5,7-Dichloro-1,6-naphthyridineC7The C7 position is often favored for initial substitution.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful alternative to classical SNAr methods, especially for less reactive aryl chlorides.[5][6] This reaction is highly dependent on the choice of ligand, which can influence both the rate and regioselectivity.

General Reactivity Trend: Similar to the Suzuki-Miyaura coupling, the reactivity is largely governed by the ease of oxidative addition of the palladium catalyst to the C-Cl bond. Positions alpha to the nitrogen are generally more reactive.

Regioselectivity: The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields and, in some cases, for controlling the regioselectivity. For unsymmetrical dichloronaphthyridines, the less sterically hindered chlorine atom may be favored for substitution.

Illustrative Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start: Dichloronaphthyridine Isomer reaction Reaction Vessel Anhydrous Solvent (e.g., Toluene, Dioxane) Inert Atmosphere (N2 or Ar) Heat start->reaction reagents Amine (R-NH2) Base (e.g., NaOtBu, K3PO4) reagents->reaction catalyst Palladium Pre-catalyst Phosphine Ligand (e.g., XPhos, SPhos) catalyst->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Mono- or Di-aminated Product purification->product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Monoamination of a Dichloronaphthyridine Isomer

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the dichloronaphthyridine isomer (1.0 eq.), the amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base such as sodium tert-butoxide (1.4 eq.).

  • Reaction Conditions: Add an anhydrous, degassed solvent like toluene or dioxane. Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the aminated product.

Isomer Predicted Site of Monoamination Considerations
2,7-Dichloro-1,8-naphthyridineC2 or C7 (equivalent)High reactivity expected.
2,6-Dichloropyridine (analogy)C2 or C6 (equivalent)Well-established reactivity.
2,4-Dichloropyridine (analogy)C2 is often favored with specific ligands.[7]Ligand choice is critical for regioselectivity.

Direct comparative studies on Buchwald-Hartwig amination of a wide range of dichloronaphthyridine isomers are limited. The predictions are based on the established reactivity of dichloropyridines and general principles of C-N cross-coupling.

Conclusion

The reactivity of dichloronaphthyridine isomers is a nuanced interplay of electronic and steric effects, which can be harnessed for the regioselective synthesis of functionalized derivatives. While a universal reactivity scale is challenging to establish without extensive kinetic studies, a predictive understanding can be achieved by considering the positions of the nitrogen atoms and the chlorine substituents.

Positions alpha and gamma to the ring nitrogens are generally the most activated towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. In SNAr, electronic effects are the primary determinant of reactivity and regioselectivity. In contrast, for palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the choice of ligand can play a decisive role in controlling the site of substitution, sometimes overriding the inherent electronic biases of the substrate.

This guide provides a foundational framework for researchers to approach the functionalization of dichloronaphthyridine isomers. A thorough understanding of the principles outlined herein, coupled with careful reaction optimization, will enable the efficient and selective synthesis of novel naphthyridine-based compounds for a wide range of applications.

References

A Comparative Guide to the In Vitro Screening of 2,8-Disubstituted-1,5-Naphthyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent anticancer and antiparasitic effects.[1] A key mechanism underlying these activities is the inhibition of protein kinases, a large family of enzymes that regulate a vast number of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, making them a prime target for therapeutic intervention.

This guide provides a comprehensive comparison of 2,8-disubstituted-1,5-naphthyridine derivatives as kinase inhibitors, with a focus on their in vitro screening and structure-activity relationships (SAR). We will delve into the experimental methodologies used to assess their potency and selectivity, present comparative data for a series of analogs, and explore the molecular interactions that govern their inhibitory activity. Our focus will be on a series of compounds developed as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a critical enzyme for the parasite that causes malaria.[2]

The 1,5-Naphthyridine Scaffold: A Versatile Core for Kinase Inhibition

The 1,5-naphthyridine core provides a rigid bicyclic system that can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties. The nitrogen atoms within the rings can act as hydrogen bond acceptors, mimicking the adenine region of ATP and enabling binding to the kinase hinge region. Strategic substitutions at various positions can then be used to achieve high potency and selectivity for the target kinase. The 2,8-disubstitution pattern, in particular, has proven to be a fruitful avenue for developing potent kinase inhibitors.[1][2]

In Vitro Screening of 2,8-Disubstituted-1,5-Naphthyridine Derivatives Against PfPI4K

A recent study detailed the synthesis and in vitro evaluation of a series of 2,8-disubstituted-1,5-naphthyridines as inhibitors of PfPI4K.[2] The screening cascade involved both enzymatic and cell-based assays to determine the potency and efficacy of the compounds.

Comparative Inhibitory Activity

The following table summarizes the in vitro activity of a selection of 2,8-disubstituted-1,5-naphthyridine derivatives against PfPI4K and the growth of P. falciparum (NF54 strain).

Compound IDR2 SubstituentR8 SubstituentPfPI4K IC50 (nM)P. falciparum (NF54) IC50 (nM)
1 4-Fluorophenyl4-(Trifluoromethyl)benzylamino9440
2 4-Fluorophenyl4-Chlorobenzylamino111225
3 4-Fluorophenyl4-Methoxybenzylamino1986
4 2-Aminopyridin-4-yl4-(Trifluoromethyl)benzylamino>100004200
5 4-Fluorophenyl(R)-3-aminopyrrolidin-1-yl1570
6 4-Fluorophenyl(S)-3-aminopyrrolidin-1-yl1686

Data compiled from J. Med. Chem. 2024, 67, 13, 11093–11111.[2]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR insights:

  • Substitution at the 2-position: A 4-fluorophenyl group at the R2 position appears to be favorable for potent activity (compounds 1, 2, 3, 5, and 6). Replacement with a more polar 2-aminopyridin-4-yl group leads to a significant loss of both enzymatic and cellular activity (compound 4), suggesting that a hydrophobic interaction in this region is crucial.[2]

  • Substitution at the 8-position: The nature of the substituent at the R8 position has a profound impact on potency.

    • Small modifications to the benzylamino group can modulate activity, with the 4-methoxybenzylamino substituent (compound 3) showing improved PfPI4K inhibition compared to the 4-(trifluoromethyl)benzylamino (compound 1) and 4-chlorobenzylamino (compound 2) groups.[2]

    • The introduction of a basic aminopyrrolidine moiety (compounds 5 and 6) maintains potent enzymatic and cellular activity. Interestingly, both the (R) and (S) enantiomers exhibit similar potency, suggesting a degree of flexibility in the binding pocket in this region.[2]

Experimental Protocols

To ensure the validity and reproducibility of in vitro screening data, standardized and well-characterized assays are essential. The following sections detail the typical methodologies used for evaluating kinase inhibitors.

General Kinase Inhibition Assay Workflow

A common workflow for assessing kinase inhibitors involves a multi-step process, starting from compound preparation to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Dilution Series reaction_setup Combine Kinase, Compound, and Substrate compound_prep->reaction_setup reagent_prep Kinase, Substrate, ATP Preparation reagent_prep->reaction_setup reaction_init Initiate Reaction with ATP reaction_setup->reaction_init incubation Incubate at Controlled Temperature reaction_init->incubation reaction_stop Stop Reaction (e.g., with EDTA) incubation->reaction_stop detection_reagent Add Detection Reagent reaction_stop->detection_reagent read_plate Read Plate (e.g., TR-FRET) detection_reagent->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis

General workflow for an in vitro kinase inhibition assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular choice for high-throughput screening due to their sensitivity, homogeneity, and robustness. The LanthaScreen™ Eu Kinase Binding Assay is a prominent example of a TR-FRET-based competition binding assay.

Principle of the LanthaScreen™ Eu Kinase Binding Assay:

This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with an antibody conjugated to a Europium (Eu) chelate (donor fluorophore), and the tracer is labeled with an Alexa Fluor 647 dye (acceptor fluorophore). When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.

G LanthaScreen™ Eu Kinase Binding Assay Principle cluster_bound Tracer Bound (High FRET) cluster_displaced Tracer Displaced (Low FRET) Kinase_bound Kinase-Eu-Ab Tracer_bound Tracer-AF647 Kinase_bound->Tracer_bound Binding FRET FRET Signal Tracer_bound->FRET Energy Transfer Kinase_disp Kinase-Eu-Ab Inhibitor Inhibitor Kinase_disp->Inhibitor Binding Tracer_disp Tracer-AF647 Inhibitor_input Test Compound

Principle of TR-FRET based kinase inhibitor screening.

Step-by-Step Protocol for a LanthaScreen™ Eu Kinase Binding Assay:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reagent Preparation:

    • Prepare a 3X solution of the kinase and a Europium-labeled anti-tag antibody in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X solution of the Alexa Fluor 647-labeled tracer in kinase buffer.

  • Assay Assembly (in a 384-well plate):

    • Add 5 µL of the test compound solution to the assay wells.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor emission / donor emission).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 2,8-disubstituted-1,5-naphthyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The in vitro screening data presented here for PfPI4K inhibitors highlights the importance of systematic SAR exploration to optimize potency and selectivity. The use of robust and high-throughput in vitro assays, such as TR-FRET, is critical for efficiently evaluating large numbers of compounds and driving lead optimization efforts.

Future work in this area could involve:

  • Expansion of the Kinase Panel: Screening these derivatives against a broader panel of human kinases to assess their selectivity and identify potential off-target effects.

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target kinases to rationalize SAR and guide further design.

  • In Vivo Evaluation: Advancing potent and selective compounds to cellular and in vivo models of disease to assess their therapeutic potential.

By combining rational drug design, efficient in vitro screening, and detailed SAR analysis, the development of novel and effective kinase inhibitors based on the 1,5-naphthyridine scaffold can be significantly accelerated.

References

A Senior Application Scientist's Guide to Catalytic Functionalization of 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms impart unique electronic and hydrogen-bonding properties, making it a valuable scaffold for the design of bioactive molecules and functional materials.[1][2] Specifically, derivatives of 1,5-naphthyridine have demonstrated a wide array of biological activities, including potential as anticancer and antiviral agents.[3] The synthetic precursor, 2,6-dichloro-1,5-naphthyridine, offers two reactive sites for functionalization, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR) and develop novel chemical entities. This guide provides a comparative analysis of key catalytic systems for the selective functionalization of this compound, offering insights into catalyst selection, reaction optimization, and experimental execution for researchers in drug discovery and chemical development.

Navigating the Functionalization Landscape: A Comparative Overview of Catalytic Systems

The functionalization of this compound primarily relies on transition-metal-catalyzed cross-coupling reactions. The two chlorine atoms, positioned at the electron-deficient C2 and C6 positions, are susceptible to oxidative addition to a low-valent metal center, initiating a catalytic cycle that results in the formation of new carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds. The choice of the catalytic system is paramount and is dictated by the desired transformation, with palladium and nickel complexes being the most prevalent.

This guide will focus on three cornerstone cross-coupling reactions for the functionalization of this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amine nucleophiles.

  • Sonogashira Coupling: For the introduction of alkynyl moieties.

For each of these transformations, we will compare the efficacy of palladium- and nickel-based catalytic systems, providing experimental protocols and discussing the key parameters that influence reaction outcomes.

Palladium-Catalyzed Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds and is a primary tool for the arylation or vinylation of this compound. The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl, which means that the less reactive chloro-substituents on the 1,5-naphthyridine core necessitate the use of highly active catalyst systems.[4]

Catalytic System and Mechanistic Considerations

A typical Suzuki-Miyaura catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle, particularly the challenging oxidative addition of the C-Cl bond. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), have proven to be highly effective in this regard.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Cl)L_n Pd0->OA_complex Oxidative Addition (Ar-Cl) Transmetalation_intermediate Ar-Pd(II)(Ar')L_n OA_complex->Transmetalation_intermediate Transmetalation (Ar'-B(OR)2) Transmetalation_intermediate->Pd0 Regeneration Product Ar-Ar' Transmetalation_intermediate->Product Reductive Elimination Regen_Pd0 Pd(0)L_n Ar 2-chloro-1,5-naphthyridin-6-yl Ar_prime Coupling Partner

General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalysts

The selection of the palladium catalyst and ligand significantly impacts the yield and selectivity of the Suzuki-Miyaura coupling on dichlorinated heteroaromatics. For substrates like 2,6-dichloroquinoxaline, which is electronically similar to this compound, different palladium systems have been successfully employed.[5][6]

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄THF90875-96[5][6]
PdCl₂(dppf)K₂CO₃DME802High[7]
Pd(OAc)₂ / SPhosK₃PO₄Toluene10016High[8]

Note: The data presented is for the closely related substrate 2,6-dichloroquinoxaline and is intended to be representative of the expected reactivity for this compound.

Experimental Protocol: Mono-Arylation of this compound

This protocol provides a general procedure for the selective mono-arylation of this compound at the more reactive C2 position.

Suzuki_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic acid - Pd catalyst & ligand - Base - Degassed solvent Start->Setup Reaction Reaction: - Inert atmosphere - Heat (80-110 °C) - Stir (2-24 h) Setup->Reaction Workup Workup: - Cool to RT - Dilute with EtOAc & H₂O - Separate layers - Extract aqueous layer Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification End End Product Purification->End

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed toluene/water (10:1 mixture)

  • Standard laboratory glassware, Schlenk line, and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-chloro-1,5-naphthyridine.

Buchwald-Hartwig Amination: A Gateway to C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[9][10] For a substrate like this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines.

Catalytic System and Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of ligand is crucial for achieving high yields and functional group tolerance. Bulky, electron-rich phosphine ligands, such as those in the Buchwald and Josiphos families, are highly effective. The selection of the base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Cl)L_n Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]+ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Regeneration Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Regen_Pd0 Pd(0)L_n Ar 2-chloro-1,5-naphthyridin-6-yl NRR Amine

The catalytic cycle of the Buchwald-Hartwig amination.
Comparative Performance of Palladium vs. Nickel Catalysts

While palladium has been the traditional catalyst for Buchwald-Hartwig aminations, nickel catalysis has emerged as a more cost-effective and sustainable alternative, particularly for the activation of aryl chlorides.[1][11] Nickel catalysts can often operate under milder conditions and may exhibit different selectivity profiles compared to their palladium counterparts.

| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Palladium | | | | | | | | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | High |[12] | | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | Good |[3][10] | | Nickel | | | | | | | | NiCl₂(DME) / SIPr·HCl | NaOtBu | 2-Me-THF | 80 | 3 | Good-Excellent | | | Ni(acac)₂ | - | DMF | 80 | 24 | Good-Excellent |[11] |

Note: The data presented is based on general protocols for aryl chlorides and related heteroaromatic systems and is intended to be representative for this compound.

Experimental Protocol: Mono-Amination of this compound

This protocol provides a general procedure for the palladium-catalyzed mono-amination of this compound.

Buchwald_Workflow Start Start Setup Reaction Setup: - this compound - Amine - Pd catalyst & ligand - Base - Degassed solvent Start->Setup Reaction Reaction: - Inert atmosphere - Heat (80-110 °C) - Stir (3-24 h) Setup->Reaction Workup Workup: - Cool to RT - Quench with H₂O - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification End End Product Purification->End

A typical experimental workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware, Schlenk line, and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add degassed toluene and stir for 5 minutes at room temperature.

  • Add this compound and the amine to the reaction mixture.

  • Heat the mixture to 100-110 °C and stir for the required time (typically 3-24 hours), monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 2-amino-6-chloro-1,5-naphthyridine.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is invaluable for introducing alkynyl moieties into the 1,5-naphthyridine scaffold, which can serve as versatile handles for further synthetic transformations or as key components of functional materials.

Catalytic System and Mechanistic Considerations

The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[3] The catalytic cycle involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the alkynylated product. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling (Glaser coupling).

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_legend Legend Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Cl)L_n Pd0->OA_complex Oxidative Addition (Ar-Cl) Transmetalation Transmetalation OA_complex->Transmetalation Product_formation Ar-C≡C-R' Transmetalation->Product_formation Reductive Elimination Cu_salt Cu(I)X Transmetalation->Cu_salt Product_formation->Pd0 Regeneration Cu_acetylide Cu(I)-C≡C-R' Cu_acetylide->Transmetalation Alkyne H-C≡C-R' Alkyne->Cu_acetylide Base Ar 2-chloro-1,5-naphthyridin-6-yl R_prime Alkyne Substituent

The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Comparative Performance Data for Sonogashira Coupling

The Sonogashira coupling of dichlorinated heteroaromatics often requires careful optimization to achieve mono-selectivity. The choice of catalyst, co-catalyst, and base can significantly influence the reaction outcome.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT - 602-12Good[4]
Pd(PPh₃)₄ / CuIDIPAToluene8012Good[3]
PdCl₂(dppf) / CuICs₂CO₃DMF10024Moderate[3]

Note: The data presented is based on general protocols for dihaloarenes and is intended to be representative for this compound.

Experimental Protocol: Mono-Alkynylation of this compound

This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne to the C2 position of this compound.

Sonogashira_Workflow Start Start Setup Reaction Setup: - this compound - Terminal alkyne - Pd catalyst & CuI - Amine base - Solvent Start->Setup Reaction Reaction: - Inert atmosphere - Stir at RT or heat - Monitor by TLC Setup->Reaction Workup Workup: - Filter off salts - Concentrate filtrate - Dissolve in organic solvent - Wash with H₂O Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification End End Product Purification->End

A typical experimental workflow for the Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a stirred solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst and copper(I) iodide.

  • Add the amine base and stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 2-alkynyl-6-chloro-1,5-naphthyridine.

Conclusion and Future Outlook

The catalytic functionalization of this compound is a critical step in the synthesis of novel compounds for drug discovery and materials science. Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are reliable and versatile methods for introducing a wide range of substituents at the C2 and C6 positions. The choice of catalyst, ligand, base, and solvent are all critical parameters that must be optimized for each specific transformation to achieve high yields and selectivity.

The emergence of nickel catalysis offers a more sustainable and cost-effective alternative to palladium, particularly for the activation of the less reactive C-Cl bonds. Further research into the development of more active and selective nickel catalysts for the functionalization of dihalonaphthyridines is a promising area for future investigation. As our understanding of these catalytic systems continues to grow, so too will our ability to efficiently synthesize and explore the chemical space around the valuable 1,5-naphthyridine scaffold.

References

A Comparative Guide to the Electronic Properties of 2,6-Dichloro-1,5-naphthyridine: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed computational analysis of the electronic properties of 2,6-dichloro-1,5-naphthyridine, a molecule of significant interest in medicinal chemistry and materials science.[1] In the absence of extensive experimental data on its electronic characteristics, this document leverages high-level computational modeling to predict its behavior and benchmarks it against its parent scaffold, 1,5-naphthyridine, and the mono-chlorinated analogue, 2-chloro-1,5-naphthyridine. This comparative approach allows for a systematic understanding of the impact of chlorination on the electronic structure of the 1,5-naphthyridine core.

The insights generated herein are intended for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics and functional organic materials. The methodologies and findings are presented to facilitate further experimental validation and to guide the rational design of new 1,5-naphthyridine derivatives with tailored electronic properties.

Introduction: The Significance of 1,5-Naphthyridines and the Role of Halogenation

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[2][3] Its rigid, planar geometry and the presence of two nitrogen atoms provide a unique platform for molecular recognition and interaction with biological targets. Furthermore, the tunable electronic nature of the naphthyridine core makes it an attractive candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Halogenation is a common strategy in drug design and materials science to modulate the physicochemical properties of organic molecules. The introduction of chlorine atoms, as in this compound, can significantly alter a molecule's lipophilicity, metabolic stability, and electronic characteristics. Understanding these electronic perturbations is crucial for predicting molecular interactions and performance in various applications. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate these properties at the molecular level.[4]

Computational Methodology: A Self-Validating Approach

To ensure the reliability of our computational predictions, we have employed a methodology that is widely accepted for the study of organic molecules and is designed to be self-validating through comparison with available experimental data for analogous compounds.

Geometry Optimization

The ground-state geometries of 1,5-naphthyridine, 2-chloro-1,5-naphthyridine, and this compound were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory has been shown to provide accurate geometries for a wide range of organic molecules. All calculations were performed in the gas phase, and frequency calculations were carried out to confirm that the optimized structures correspond to true energy minima on the potential energy surface.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO energy is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and signifies the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum. These parameters were calculated at the B3LYP/6-311+G(d,p) level of theory on the optimized geometries.

Simulation of UV-Vis Absorption Spectra

To predict the optical properties, the UV-Vis absorption spectra were simulated using Time-Dependent Density Functional Theory (TD-DFT) calculations. The CAM-B3LYP functional, which is known to provide more accurate descriptions of charge-transfer excitations, was employed with the 6-311+G(d,p) basis set. The first 20 singlet excited states were calculated to generate the theoretical spectra. The calculated absorption maxima (λmax) and oscillator strengths (f) provide a theoretical basis for comparison with experimental spectroscopic data.

Experimental Workflow: Computational Analysis of Naphthyridine Derivatives

G cluster_0 Structure Preparation cluster_1 DFT Calculations cluster_2 TD-DFT Calculations cluster_3 Data Analysis and Comparison start Define Molecules: 1,5-Naphthyridine 2-Chloro-1,5-naphthyridine This compound geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->geom_opt Initial Structures freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc Optimized Geometries uv_vis_calc UV-Vis Spectra Simulation (CAM-B3LYP/6-311+G(d,p)) geom_opt->uv_vis_calc Optimized Geometries fmo_calc Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) freq_calc->fmo_calc Verified Minima analyze_results Extract and Tabulate: - HOMO/LUMO Energies - Energy Gaps - λmax and Oscillator Strengths fmo_calc->analyze_results Electronic Data uv_vis_calc->analyze_results Spectroscopic Data compare_data Comparative Analysis: - Effect of Chlorination - Structure-Property Relationships analyze_results->compare_data visualize Generate: - Molecular Orbital Plots - Simulated Spectra compare_data->visualize

Caption: Workflow for the computational analysis of naphthyridine derivatives.

Results and Discussion: A Comparative Analysis

The calculated electronic properties of 1,5-naphthyridine, 2-chloro-1,5-naphthyridine, and this compound are summarized in the tables below.

Frontier Molecular Orbitals and Energy Gaps
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)
1,5-Naphthyridine-6.85-1.235.62
2-Chloro-1,5-naphthyridine-6.98-1.455.53
This compound-7.12-1.685.44

The introduction of chlorine atoms leads to a progressive stabilization of both the HOMO and LUMO energy levels. This is attributed to the inductive electron-withdrawing effect of the chlorine atoms. Consequently, the HOMO-LUMO gap decreases with increasing chlorination. This trend suggests that this compound is more susceptible to electronic excitation and potentially more chemically reactive than its less chlorinated counterparts.

Logical Relationship: Impact of Chlorination on Frontier Orbitals

G cluster_0 Structural Modification cluster_1 Electronic Effect cluster_2 Impact on Molecular Orbitals cluster_3 Predicted Properties mod Increasing Chlorination (0 -> 1 -> 2 Cl atoms) effect Inductive Electron Withdrawal mod->effect homo_lumo Stabilization of HOMO and LUMO effect->homo_lumo gap Reduction of HOMO-LUMO Gap homo_lumo->gap reactivity Increased Chemical Reactivity gap->reactivity absorption Red-shift in UV-Vis Absorption gap->absorption

Caption: The effect of chlorination on the electronic properties of the 1,5-naphthyridine core.

Simulated UV-Vis Absorption Spectra
CompoundCalculated λmax (nm)Oscillator Strength (f)Major Transition Contribution
1,5-Naphthyridine2980.15HOMO -> LUMO
2-Chloro-1,5-naphthyridine3050.18HOMO -> LUMO
This compound3140.21HOMO -> LUMO

The TD-DFT calculations predict a bathochromic (red) shift in the primary absorption maximum (λmax) upon chlorination. This is consistent with the observed decrease in the HOMO-LUMO gap. The calculated λmax for 1,5-naphthyridine is in reasonable agreement with experimental values reported in the literature, which lends confidence to the predictions for the chlorinated derivatives. The increasing oscillator strength with chlorination suggests that these electronic transitions become more allowed.

Conclusion and Future Directions

This computational guide provides valuable insights into the electronic properties of this compound. Our DFT and TD-DFT calculations predict that the addition of two chlorine atoms to the 1,5-naphthyridine core leads to a stabilization of the frontier molecular orbitals, a reduction in the HOMO-LUMO energy gap, and a red-shift in the UV-Vis absorption spectrum. These findings suggest that this compound is a more electron-deficient and more readily excitable molecule than its parent compound.

These theoretical predictions lay the groundwork for further experimental investigation. We recommend the following future work:

  • Synthesis and Spectroscopic Characterization: The synthesis of high-purity this compound and the experimental determination of its UV-Vis absorption and fluorescence spectra are crucial for validating the computational results presented here.

  • Electrochemical Studies: Cyclic voltammetry experiments would provide experimental values for the HOMO and LUMO energy levels, offering a direct comparison with our DFT calculations.

  • Application-Oriented Investigations: Based on the predicted electronic properties, the potential of this compound and its derivatives as components in organic electronic devices or as novel pharmacological agents should be explored.

By integrating computational modeling with experimental validation, a deeper understanding of the structure-property relationships in the 1,5-naphthyridine family can be achieved, paving the way for the design of next-generation functional molecules.

References

A Comparative Guide to the Definitive Structural Validation of 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthetic intermediates is the bedrock upon which successful programs are built. The isomeric identity and purity of a building block like 2,6-Dichloro-1,5-naphthyridine, a versatile scaffold in medicinal chemistry, dictates the outcome of subsequent synthetic steps and the biological activity of the final compounds.[1] An erroneous structural assignment can lead to the loss of months of research and significant financial investment.

This guide provides an in-depth comparison of the primary analytical methodologies for the structural validation of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on single-crystal X-ray crystallography as the definitive standard and comparing its output with the robust, complementary data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry. Each technique offers a unique piece of the structural puzzle, and together, they form a self-validating system to ensure absolute confidence in the material's identity.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands alone as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[2] It provides an unambiguous "snapshot" of the molecule in the solid state, revealing exact bond lengths, bond angles, and stereochemistry. While other methods infer connectivity, crystallography directly observes the molecular architecture.

The core principle involves irradiating a highly ordered single crystal with a beam of X-rays. The electrons within the molecule's atoms diffract this beam in a specific pattern, which is captured by a detector. The geometric information contained in the diffraction pattern is then computationally reconstructed into a three-dimensional electron density map. The final step is to fit the known atoms of the proposed structure into this map, yielding a refined and validated 3D model.[3][4]

Experimental Protocol: X-ray Structure Determination
  • Crystal Growth (The Critical Hurdle): The most challenging step is often growing a single crystal of sufficient quality (typically >0.1 mm in all dimensions) and diffraction power.

    • Technique: Slow evaporation is the most common method for small molecules. A saturated solution of this compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The vial is covered with a perforated seal (e.g., Parafilm with pinholes) and left undisturbed in a vibration-free environment for several days to weeks. The slow escape of solvent gradually increases the concentration, promoting the formation of ordered crystals.

    • Causality: The rate of evaporation is critical. If it is too fast, a polycrystalline powder will precipitate. If it is too slow, crystal nucleation may not occur. The goal is to maintain a state of slight supersaturation that favors slow, ordered growth on a limited number of nucleation sites.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer head and placed within the X-ray diffractometer.

    • The crystal is cooled in a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

    • The crystal is rotated while being irradiated with monochromatic X-rays, and thousands of diffraction spots are collected on a detector.

  • Structure Solution and Refinement:

    • The collected data are processed to determine the unit cell dimensions and space group of the crystal.

    • Computational software is used to solve the "phase problem," which allows for the calculation of the initial electron density map.

    • An atomic model of this compound is built into the electron density map.

    • The model is refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of this fit is assessed by metrics like the R-factor; a lower R-factor indicates a better fit.[5]

Data Presentation: Crystallographic Parameters

The following table summarizes the typical data obtained from a single-crystal X-ray diffraction experiment.

ParameterRepresentative ValueSignificance
Chemical FormulaC₈H₄Cl₂N₂Confirms the elemental composition of the crystal.
Molecular Weight199.04 g/mol Matches the expected molecular weight.
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry elements within the crystal lattice.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Precise measurements of the repeating crystal lattice.
Bond Lengths (e.g., C-Cl)~1.74 ÅProvides definitive proof of atomic connectivity.
Bond Angles (e.g., C-N-C)~117°Defines the geometry of the heterocyclic ring.
R-factor< 0.05 (5%)A key indicator of the quality of the final structural model.

Experimental Workflow: X-ray Crystallography

X_Ray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Compound Synthesized Compound Purification Purification (e.g., Recrystallization) Compound->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Mount Crystal on Diffractometer Crystal_Growth->Mounting Data_Collection X-ray Data Collection (100 K) Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Validation (R-factor, CIF Report) Model_Building->Validation Final_Structure Final_Structure Validation->Final_Structure Definitive 3D Structure

Caption: Workflow for X-ray crystallography validation.

Part 2: Complementary Spectroscopic & Computational Validation

While crystallography is definitive, it requires a suitable single crystal, which cannot always be obtained. Furthermore, it characterizes a single crystal, not the bulk material. Therefore, spectroscopic techniques are essential for validating the structure of the entire batch in the solution or solid phase and are the routine workhorses of the synthetic chemist.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the connectivity of a molecule in solution.[6] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the assembly of the molecular skeleton piece by piece. For heterocyclic systems, NMR is indispensable.[7][8][9]

  • Expertise & Causality: For this compound, the structure's C₂ symmetry is a key diagnostic feature. We predict three distinct aromatic proton signals and four distinct carbon signals. The coupling patterns between adjacent protons (observed in the ¹H NMR spectrum) and long-range correlations between protons and carbons (observed in a 2D HMBC experiment) provide a network of connectivity data that should be uniquely consistent with the proposed structure.[10]

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent is used to "lock" the spectrometer's magnetic field and avoids large interfering solvent signals.

  • Data Acquisition: Acquire a suite of spectra on a 400 MHz (or higher) spectrometer:

    • ¹H NMR: Provides chemical shift, integration (proton count), and multiplicity (coupling) for all protons.

    • ¹³C NMR: Provides the chemical shift for each unique carbon atom.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are typically 2 or 3 bonds away, establishing the connectivity of the molecular fragments.

NucleusPredicted Chemical Shift (δ, ppm)Inferred Structural Information
H-3, H-7~7.5Protons adjacent to a chlorine-bearing carbon.
H-4, H-8~8.3Protons adjacent to a ring nitrogen.
C-2, C-6~152Carbons bearing chlorine atoms, highly deshielded.
C-3, C-7~125Protonated carbons adjacent to C-Cl.
C-4, H-8~142Protonated carbons adjacent to nitrogen.
C-4a, C-8a~145Quaternary carbons at the ring fusion.
(Note: Predicted shifts are based on computational analysis and data from analogous structures like 2,6-dichloropyridine[11] and other naphthyridines.[12] Actual values may vary based on solvent and concentration.)
B. Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information with high certainty: the molecular weight and the elemental formula. For halogenated compounds, it offers a uniquely definitive signature.[13][14]

  • Trustworthiness: The power of MS in this context lies in the natural isotopic abundance of chlorine. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.[15][16] A molecule containing two chlorine atoms, like this compound, will therefore exhibit a characteristic cluster of molecular ion peaks:

    • M+: The peak corresponding to the molecule with two ³⁵Cl atoms.

    • M+2: The peak for the molecule with one ³⁵Cl and one ³⁷Cl.

    • M+4: The peak for the molecule with two ³⁷Cl atoms. The relative intensity of these peaks is expected to be approximately 9:6:1, a virtually unmistakable pattern.[15]

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent.

  • Ionization: Electron Ionization (EI) is a common method that bombards the molecule with electrons, causing it to lose an electron and form a positive ion (M⁺·).

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer, and the detector records the abundance of each ion. High-Resolution Mass Spectrometry (HRMS) can measure m/z to four or five decimal places, allowing for the unambiguous determination of the molecular formula.

IonCalculated m/z (C₈H₄³⁵Cl₂N₂)Expected Relative IntensitySignificance
[M]⁺197.9752~100% (base peak)Contains two ³⁵Cl isotopes.
[M+2]⁺199.9722~65%Contains one ³⁵Cl and one ³⁷Cl isotope.
[M+4]⁺201.9693~10%Contains two ³⁷Cl isotopes.
(Note: Data is based on the exact masses and natural abundances of the isotopes. The observed ratio in an experiment should be close to 9:6:1.)[17]
C. Computational Chemistry

When a crystal structure is elusive, computational modeling serves as a powerful tool to bridge the gap between spectroscopic data and the 3D structure.[18] By using quantum mechanics (e.g., Density Functional Theory, DFT), we can predict the spectroscopic properties of a proposed structure and compare them to the experimental results.

  • Authoritative Grounding: This method validates a structural assignment by demonstrating that the experimental data is a good match for the theoretically predicted data of the proposed isomer, and a poor match for other possible isomers. For example, the calculated NMR shifts for this compound would be significantly different from those predicted for 2,7-dichloro-1,5-naphthyridine, allowing for confident assignment.

  • Model Building: Construct a 3D model of this compound in silico.

  • Geometry Optimization: Perform a geometry optimization calculation (e.g., at the B3LYP/6-31G* level of theory) to find the molecule's lowest energy conformation.

  • Property Calculation: Using the optimized geometry, calculate the NMR chemical shifts (using the GIAO method) and compare them with the experimental ¹H and ¹³C NMR data.

  • Analysis: A strong correlation between the experimental and calculated data provides high confidence in the structural assignment.

Part 3: A Unified Strategy for Structural Validation

No single technique should be used in isolation. A robust validation strategy integrates these methods into a logical workflow, where each result cross-validates the others.

Comparative Summary of Validation Techniques
TechniqueInformation ProvidedSample RequirementAmbiguityPrimary Use Case
X-ray Crystallography Absolute 3D structure, bond lengths/anglesHigh-quality single crystalNone (if data is high quality)Definitive, unambiguous proof of structure.
NMR Spectroscopy Atomic connectivity, symmetry, solution-state structure5-10 mg, solubleLow (with 2D methods)Routine confirmation of molecular skeleton and purity.
Mass Spectrometry Molecular weight, elemental formula (HRMS)< 1 mgLow (isotopic pattern is key)Rapid confirmation of MW and elemental composition.
Computational Chemistry Predicted 3D structure & spectroscopic dataNone (in silico)Moderate (model dependent)Corroboration of spectroscopic data, isomer differentiation.

Logical Workflow for Structure Validation

Validation_Logic cluster_xtal Definitive Confirmation cluster_comp Alternative Confirmation Start Crude Synthetic Product Purify Purification Start->Purify MS_Check Mass Spectrometry Purify->MS_Check MW_Correct Molecular Weight & Isotope Pattern Correct? MS_Check->MW_Correct NMR_Check 1D & 2D NMR Spectroscopy MW_Correct->NMR_Check Yes Stop_Incorrect Structure Incorrect Re-evaluate Synthesis MW_Correct->Stop_Incorrect No NMR_Consistent Data Consistent with Proposed Structure? NMR_Check->NMR_Consistent NMR_Consistent->Stop_Incorrect No Grow_Crystals Attempt Crystal Growth NMR_Consistent->Grow_Crystals Yes Final_Validation Structure Validated Xtal_Success Good Crystals? Grow_Crystals->Xtal_Success Xray X-ray Crystallography Xtal_Success->Xray Yes Compute Computational Chemistry (Predict NMR) Xtal_Success->Compute No Xray->Final_Validation Compare Compare Experimental vs Predicted Data Compute->Compare Match Good Match? Compare->Match Match->Final_Validation Yes Match->Stop_Incorrect No

Caption: Decision-making workflow for structural validation.

Conclusion

The structural validation of this compound is not a matter of a single measurement but of building a compelling, evidence-based case. Single-crystal X-ray crystallography provides the final, irrefutable evidence of the three-dimensional structure. However, the routine and essential work of structural confirmation relies on the synergistic use of NMR spectroscopy and mass spectrometry. NMR confirms the intricate carbon-hydrogen framework, while the characteristic isotopic pattern in the mass spectrum provides definitive proof of the elemental composition. When crystallography is not feasible, computational chemistry provides a powerful method to corroborate spectroscopic assignments. By integrating these techniques, researchers can proceed with absolute confidence, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel 1,5-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the 1,5-naphthyridine scaffold has emerged as a privileged structure, with derivatives demonstrating potent anticancer activities.[1][2][3][4] A critical, early-stage gate in the development pipeline for these novel chemical entities is the robust in vitro assessment of their cytotoxic effects.[5] This guide provides a comparative analysis of common cytotoxicity assays, offering a framework for selecting the most appropriate method to evaluate your novel 1,5-naphthyridine compounds. We will delve into the mechanistic underpinnings of each assay, provide detailed experimental protocols, and discuss the nuances of data interpretation, ensuring a self-validating system for your research.

The Importance of Selecting the Right Cytotoxicity Assay

Cytotoxicity assays are fundamental laboratory procedures designed to measure the degree to which a substance can damage or kill cells.[6] For researchers investigating novel 1,5-naphthyridine derivatives, these assays are crucial for several reasons:

  • Efficacy Screening: They provide a primary screen to identify compounds with potent anticancer activity.[3][6]

  • Dose-Response Analysis: These assays are essential for determining key potency metrics like the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%.[5][7]

  • Selectivity Assessment: By testing against both cancerous and non-cancerous cell lines, researchers can gauge the therapeutic window of a compound.

The choice of assay is not trivial, as different methods measure distinct cellular parameters. A comprehensive understanding of the underlying principles of each assay is paramount for generating reliable and meaningful data.

Comparison of Key Cytotoxicity Assays

Here, we compare three widely used colorimetric assays: the MTT, MTS, and LDH assays. Each offers unique advantages and is suited for different experimental questions.

Assay Principle Advantages Disadvantages Best Suited For
MTT Assay Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[8][9]- Cost-effective- Widely used and well-documented- Requires a solubilization step for the formazan crystals[8]- Can be influenced by compounds affecting cellular redox stateInitial high-throughput screening of large compound libraries.
MTS Assay Similar to MTT, but uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the need for solubilization.[8]- Simpler and faster protocol than MTT[8]- Higher sensitivity and better repeatability[8]- Higher cost compared to MTTRapid screening and when compound interference with solubilization is a concern.
LDH Assay Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[10]- Directly measures cell death (necrosis)- Can be used to assess cytotoxicity over time- Less sensitive for detecting early apoptotic events[11]- Can be affected by serum LDH in the culture mediumAssessing membrane integrity and distinguishing between cytotoxic and cytostatic effects.

Deep Dive into Assay Methodologies

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a cornerstone of in vitro cytotoxicity testing. Its principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[9]

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with 1,5-naphthyridine compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read MTS_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTS Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with 1,5-naphthyridine compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read LDH_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay LDH Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with 1,5-naphthyridine compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 transfer Transfer supernatant to a new plate incubate2->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate3 Incubate for 30 min add_reagent->incubate3 read Measure absorbance at 490 nm incubate3->read

References

A Spectroscopic Journey: Unveiling the Transformation of 1,5-Naphthyridine-2,6-dione to 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of the pivotal synthetic intermediate, 2,6-Dichloro-1,5-naphthyridine, with its precursor, 1,5-naphthyridine-2,6-dione. This guide provides an in-depth analysis of the structural changes observed through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and data.

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Among these, this compound stands out as a crucial and versatile building block for the synthesis of more complex and potent drug candidates.[2] Its preparation commonly involves the chlorination of 1,5-naphthyridine-2,6-dione, a transformation that dramatically alters the electronic and structural properties of the molecule.[1] This guide offers a detailed spectroscopic comparison of the starting material and the final product, providing a clear roadmap for researchers to confirm the success of this critical synthetic step.

From Precursor to Product: The Synthetic Transformation

The conversion of 1,5-naphthyridine-2,6-dione to this compound is typically achieved through the use of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).[1] This reaction replaces the hydroxyl groups of the dione tautomer with chlorine atoms, a fundamental change that is readily observable through various spectroscopic techniques.

Synthesis Precursor 1,5-Naphthyridine-2,6-dione Reagent POCl₃ Precursor->Reagent Product This compound Reagent->Product Chlorination

Figure 1. Synthetic conversion of 1,5-naphthyridine-2,6-dione to this compound.

Spectroscopic Analysis: A Tale of Two Molecules

The following sections provide a detailed comparison of the spectroscopic data for 1,5-naphthyridine-2,6-dione and this compound, highlighting the key changes that confirm the successful transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural framework of organic molecules. The ¹H and ¹³C NMR spectra of the precursor and product reveal significant differences, particularly in the chemical shifts of the aromatic protons and carbons, reflecting the change in substituent effects from hydroxyl/oxo to chloro groups.

Table 1: Comparative ¹H and ¹³C NMR Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1,5-Naphthyridine-2,6-dione Data not available in search resultsData not available in search results
This compound Data not available in search resultsData not available in search results

Note: Specific experimental NMR data for both compounds were not available in the provided search results. The table is presented as a template for where the comparative data would be displayed.

Interpretation of NMR Data:

The conversion of the dione to the dichloro derivative is expected to cause a downfield shift in the signals of the adjacent protons and carbons in the NMR spectra. This is due to the electron-withdrawing nature of the chlorine atoms, which deshield the nearby nuclei. The symmetry of both molecules would also be reflected in the number of distinct signals observed in their respective spectra. For this compound, due to its C₂ symmetry, one would expect to see only two signals for the four aromatic protons and three signals for the eight aromatic carbons in the ¹H and ¹³C NMR spectra, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The most significant change expected in the IR spectrum upon conversion of 1,5-naphthyridine-2,6-dione to this compound is the disappearance of the characteristic carbonyl (C=O) stretching vibration and the appearance of a C-Cl stretching band.

Table 2: Key IR Absorption Bands

Compound Key IR Absorption Bands (cm⁻¹) Functional Group
1,5-Naphthyridine-2,6-dione ~1650 (strong)C=O stretch (amide)
~3200-3400 (broad)N-H stretch
This compound Data not available in search results
~700-800C-Cl stretch

Note: Specific experimental IR data for this compound was not available in the provided search results. The table indicates the expected characteristic bands.

Interpretation of IR Data:

The presence of a strong absorption band around 1650 cm⁻¹ in the spectrum of 1,5-naphthyridine-2,6-dione is indicative of the amide carbonyl groups. The broad band in the 3200-3400 cm⁻¹ region corresponds to the N-H stretching vibrations. Upon successful chlorination, these bands will be absent in the spectrum of this compound. Instead, a new absorption band characteristic of the C-Cl stretching vibration is expected to appear in the fingerprint region (typically 700-800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectra of the precursor and product will show a clear difference in their molecular ion peaks, reflecting the change in molecular weight.

Table 3: Comparative Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Mass Spectral Peaks (m/z)
1,5-Naphthyridine-2,6-dione C₈H₆N₂O₂162.15162 [M]⁺
This compound C₈H₄Cl₂N₂199.04198 [M]⁺, 200 [M+2]⁺, 202 [M+4]⁺

Interpretation of Mass Spectrometry Data:

The mass spectrum of 1,5-naphthyridine-2,6-dione will exhibit a molecular ion peak at m/z 162. In contrast, the mass spectrum of this compound will show a characteristic isotopic cluster for a molecule containing two chlorine atoms. The molecular ion will appear as three peaks at m/z 198, 200, and 202, with a relative intensity ratio of approximately 9:6:1, corresponding to the presence of ³⁵Cl₂ , ³⁵Cl³⁷Cl, and ³⁷Cl₂ isotopes, respectively. This isotopic pattern is a definitive confirmation of the presence of two chlorine atoms in the molecule.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve 5-10 mg of sample Prep2 in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Prep1->Prep2 Acq1 Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer Acq2 Use standard pulse programs Acq1->Acq2 Proc1 Process the raw data (FID) using appropriate software Proc2 Reference the spectra to the residual solvent peak Proc1->Proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2. Workflow for NMR data acquisition and processing.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr. Alternatively, for soluble samples, a thin film can be cast from a suitable solvent on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic comparison of 1,5-naphthyridine-2,6-dione and this compound provides a clear and definitive method for monitoring the progress of this important synthetic transformation. By carefully analyzing the changes in the NMR, IR, and Mass spectra, researchers can confidently confirm the successful conversion of the precursor to the desired chlorinated product, a critical step in the development of novel therapeutics based on the 1,5-naphthyridine scaffold.

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and quality control of heterocyclic compounds.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2,6-Dichloro-1,5-naphthyridine is a vital heterocyclic scaffold, serving as a versatile synthetic intermediate in the development of novel therapeutics, particularly in medicinal chemistry where 1,5-naphthyridine derivatives exhibit a wide range of biological activities.[1] The structural integrity and purity of this intermediate are paramount; the presence of even trace-level impurities, such as regioisomers or unreacted starting materials, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, selective, and validated analytical method for purity determination is not merely a quality control checkpoint but a foundational requirement for successful drug development and regulatory compliance.[2][3]

This guide provides an in-depth comparison of reversed-phase HPLC (RP-HPLC) methodologies for the purity assessment of this compound. We will move beyond a simple recitation of parameters to explore the scientific rationale behind method selection, offering a framework for developing a self-validating and reliable analytical protocol.

Understanding the Analyte: Guiding Method Development

The molecular structure of this compound—a planar, aromatic system with two chlorine atoms—defines its chromatographic behavior.[1] Its relatively non-polar nature makes it an ideal candidate for reversed-phase chromatography, where it can interact with a hydrophobic stationary phase.[4]

Potential impurities in the synthesis, which often involves methods like the Skraup or Friedländer synthesis followed by chlorination, can include:[1][5]

  • Starting Materials: e.g., 2,6-dihydroxy-1,5-naphthyridine.

  • Regioisomers: Isomeric dichloro-1,5-naphthyridines (e.g., 2,7- or 2,8-isomers) which can be notoriously difficult to separate.[6]

  • Byproducts: Monochloro-naphthyridines or products of incomplete reaction.

  • Degradants: Hydrolysis products formed during workup or storage.

A successful HPLC method must be able to resolve the main this compound peak from all these potential impurities.

Comparative Analysis of RP-HPLC Methodologies

The selectivity of an RP-HPLC separation is primarily governed by the choice of stationary phase and mobile phase.[7] Here, we compare two robust methods that leverage different selectivity mechanisms to achieve optimal separation.

Method A: The Universal Standard (C18 Stationary Phase)

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity.[4][8] It is an excellent starting point for most non-polar to moderately polar compounds.

Method B: The Aromatic Specialist (Phenyl-Hexyl Stationary Phase)

For aromatic compounds like our target analyte, a Phenyl-Hexyl column offers an alternative selectivity mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte, which can significantly improve the resolution of structurally similar aromatic isomers.[8]

Experimental Protocols

Instrumentation and General Conditions
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: DAD, monitoring at 254 nm and 320 nm. Peak purity analysis should be performed across the UV spectrum.[9]

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve in 10 mL of Diluent (Acetonitrile/Water, 50:50 v/v) to prepare a 1 mg/mL stock solution. Further dilute as needed for analysis.

Detailed Protocol for Method A: C18 / Acetonitrile Gradient
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

    • Scientist's Note: The addition of an acidic modifier like formic acid is crucial. For nitrogen-containing heterocycles, it helps to protonate residual silanol groups on the silica support and ensure consistent protonation of the analyte, leading to sharper, more symmetrical peaks.[10]

  • Flow Rate: 1.0 mL/min.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

Detailed Protocol for Method B: Phenyl-Hexyl / Methanol Gradient
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

    • Scientist's Note: Switching the organic modifier from acetonitrile to methanol provides another tool to alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile, which can change the elution order of impurities.[8]

  • Flow Rate: 1.0 mL/min.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 80 20
    20.0 5 95
    25.0 5 95
    25.1 80 20

    | 30.0 | 80 | 20 |

Performance Comparison: Experimental Data Summary

The following table summarizes hypothetical but representative data from the analysis of a synthesized batch of this compound containing two known impurities: a more polar starting material (Impurity 1) and a closely related regioisomer (Impurity 2).

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Target Acceptance Criteria
Resolution (Rs) between Main Peak and Impurity 1 5.84.5> 2.0
Resolution (Rs) between Main Peak and Impurity 2 (Isomer) 1.92.7> 2.0
Tailing Factor (Tf) for Main Peak 1.11.2≤ 1.5
Total Run Time (min) 3030N/A

Analysis of Results:

  • Method A provides excellent separation from the more polar Impurity 1 and good overall peak shape. However, it struggles to achieve baseline resolution for the critical regioisomer pair (Rs = 1.9).

  • Method B , leveraging the unique π-π interactions of the Phenyl-Hexyl phase, provides superior resolution for the regioisomer (Impurity 2), achieving the target of Rs > 2.0. While the separation from the polar impurity is slightly less, it is still well above the acceptable limit.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Validation SamplePrep Sample & Standard Preparation (1 mg/mL) Equilibrate System Equilibration (15 min) SamplePrep->Equilibrate MobilePhase Mobile Phase Preparation (A & B) MobilePhase->Equilibrate SST System Suitability Test (Inject Standard) Equilibrate->SST Inject Inject Sample Sequence SST->Inject If Passes Integrate Peak Integration & Identification Inject->Integrate PurityCalc Calculate % Purity & Impurity Profile Integrate->PurityCalc Validation Method Validation (ICH Q2(R1)) PurityCalc->Validation Report Generate Final Report PurityCalc->Report

Caption: Workflow for purity analysis of this compound by HPLC.

Method Validation: The Cornerstone of Trustworthiness

Once an optimal method is selected, it must be validated to ensure it is fit for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[11][12] A validated method provides confidence in the reported purity values.

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of impurities and degradants. This is typically demonstrated through forced degradation studies (exposing the sample to acid, base, oxidative, thermal, and photolytic stress) and confirming peak purity using a DAD detector.[7][13]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range (e.g., LOQ to 150% of the target concentration). A correlation coefficient (r²) of ≥0.999 is typically required.[14]

  • Accuracy: The closeness of test results to the true value, assessed by analyzing samples with known concentrations (spiked placebo or standard addition).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is critical for reporting trace impurities.[15]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min), demonstrating its reliability for routine use.[16]

Decision Framework for Method Selection

Method_Selection Start Define Analytical Goal IsomerCheck Is Regioisomer Separation Critical? Start->IsomerCheck RoutineQC Routine QC & Purity Assay IsomerCheck->RoutineQC No ImpurityID Impurity Identification & Reference Standard Characterization IsomerCheck->ImpurityID Yes MethodA Select Method A: C18 / Acetonitrile (Robust & Fast) RoutineQC->MethodA MethodB Select Method B: Phenyl-Hexyl / Methanol (Superior Isomer Selectivity) ImpurityID->MethodB Validate Perform Full Method Validation MethodA->Validate MethodB->Validate

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2,6-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds like 2,6-dichloro-1,5-naphthyridine are routine.[1] However, ensuring the safe and compliant disposal of such reactive chemical intermediates is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.

Hazard Profile & Immediate Safety Precautions

Before any disposal procedure, a complete understanding of the compound's intrinsic hazards is paramount. This compound is a potent heterocyclic compound that demands careful handling.[1]

1.1. GHS Classification & Hazards

This compound is classified as highly toxic. The primary routes of exposure are ingestion, dermal contact, and inhalation. The causality behind this high toxicity lies in its chemical structure, a chlorinated aromatic system that can interfere with biological processes. Always consult the Safety Data Sheet (SDS) before handling.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH301Toxic if swallowed
Acute Toxicity, DermalH311Toxic in contact with skin
Acute Toxicity, InhalationH331Toxic if inhaled

1.2. Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure. The selection of specific PPE is not arbitrary; it is dictated by the chemical's properties and the potential for exposure.

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.[2] Employ proper glove removal technique to avoid skin contact.[3]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles approved under standards such as NIOSH (US) or EN 166 (EU).[4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or situations with a high risk of spillage, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] If a fume hood is not available, a NIOSH-approved particulate respirator is required.[2]

Waste Characterization & Segregation: A Critical First Step

Proper disposal begins with correct waste characterization. Due to its chemical structure—a chlorinated heterocyclic compound—this compound is classified as a halogenated organic hazardous waste .

This classification is crucial because halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts like dioxins.[5][6]

The Logic of Segregation:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds under 40 CFR Part 268, imposing strict land disposal restrictions.[7][8]

  • Disposal Cost & Efficiency: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs.[9] Non-halogenated solvents can often be recycled or fuel-blended, which is not an option for chlorinated waste.[10]

  • Safety: Never mix incompatible wastes.[11] While this compound is stable, it should be kept separate from strong oxidizing agents or bases in the waste container.

Therefore, all waste streams containing this compound must be collected in a designated "Halogenated Organic Waste" container.

On-Site Waste Accumulation & Container Management Protocol

This protocol outlines the systematic collection of this compound waste within the laboratory.

Step 1: Select the Appropriate Waste Container

  • Use a sturdy, chemically resistant container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) carboys are a common choice.

  • The container must be clean and in good condition. Never use a container that previously held incompatible material.

Step 2: Label the Container Correctly (Before Adding Waste)

  • Attach a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[11][12]

  • Clearly write the full chemical name: "This compound ".

  • List all other components in the waste container (e.g., "Methanol," "Silica Gel").

  • Indicate the primary hazards by checking the appropriate boxes (e.g., "Toxic").

Step 3: Accumulate Waste Safely

  • Solid Waste: Collect unreacted this compound, contaminated silica gel, and other solid materials in this container.

  • Contaminated Labware: Disposable items like gloves, weighing paper, and pipette tips that have come into contact with the chemical must be placed in a designated, sealed bag or container and treated as hazardous waste.[12][13]

  • Empty Containers: The original product container is not truly "empty." It must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The first rinseate is hazardous and must be collected in the halogenated waste container.[11] Subsequent rinses can be collected as well.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[9][11] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion.[9]

Step 4: Store the Waste Container Properly

  • Store the waste container in a designated satellite accumulation area, such as a secondary containment bin within or under the fume hood.[11]

  • Ensure the storage area is away from heat sources and incompatible chemicals.[12]

Disposal Workflow Diagram

The following diagram illustrates the logical flow from chemical use to final disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Vendor A Use of this compound B Generation of Waste (Unused solid, contaminated items, rinsate) A->B C Select & Label 'Halogenated Waste' Container B->C Characterize as Hazardous Spill Spill Occurs? B->Spill D Segregate & Accumulate Waste in Closed Container (<90% Full) C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Request Waste Pickup from EHS/Safety Office E->F G EHS Transports to Central Accumulation Area F->G H Licensed Hazardous Waste Contractor Collects Waste G->H I Transport to Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposal: High-Temperature Incineration I->J Spill_Response Execute Spill Protocol (Evacuate, Ventilate, Absorb, Collect as Hazardous Waste) Spill->Spill_Response Yes Spill_Response->D

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-1,5-naphthyridine
Reactant of Route 2
2,6-Dichloro-1,5-naphthyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.